Product packaging for (Rac)-Norcantharidin(Cat. No.:CAS No. 5442-12-6)

(Rac)-Norcantharidin

货号: B1212189
CAS 编号: 5442-12-6
分子量: 168.15 g/mol
InChI 键: JAABVEXCGCXWRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Origin and Derivation of Norcantharidin from Cantharidin (B1668268) in Medicinal Chemistry

Norcantharidin is a demethylated analog of Cantharidin, a naturally occurring bicyclic terpenoid. nih.govnih.gov Cantharidin is the primary bioactive compound found in blister beetles, most notably those of the Mylabris genus (Mylabris phalerata Pallas). nih.govsemanticscholar.org Historically, the dried bodies of these insects, known as Cantharides or "Banmao" in Traditional Chinese Medicine, were used for various medicinal purposes, including cancer treatment. nih.govresearchgate.net

The clinical application of natural Cantharidin has been severely restricted by its significant toxicity, particularly to the gastrointestinal and urinary tracts. nih.govnih.gov This limitation prompted medicinal chemists to develop analogs with an improved safety profile. Norcantharidin is the result of this effort, created through the chemical modification of Cantharidin. The synthesis involves the removal of the two methyl groups at the C-2 and C-3 positions of the Cantharidin structure. mdpi.com This structural alteration results in a compound that is not only easier to synthesize but also possesses different physicochemical properties, such as being a water-soluble small molecule. nih.govresearchgate.net

The synthesis of Norcantharidin can be achieved through a Diels-Alder addition reaction using furan (B31954) and maleic anhydride (B1165640) as raw materials, followed by catalytic hydrogenation. researchgate.net This process yields a simpler, less toxic, yet biologically active molecule that has become a focal point of anticancer research. nih.gov

Evolution of Norcantharidin Research in Cancer Therapeutics

The journey of Norcantharidin in cancer research began as a direct response to the therapeutic limitations of its parent compound, Cantharidin. While Cantharidin demonstrated potent anticancer properties, its severe side effects prevented its widespread clinical use. nih.govnewcastle.edu.au The development of Norcantharidin, a less toxic and more water-soluble derivative, marked a pivotal step forward. nih.gov Since the 1980s, Norcantharidin has been used in China for the clinical treatment of various cancers, including those of the digestive system like hepatocellular carcinoma. nih.govnih.gov

Early research on Norcantharidin primarily focused on confirming its cytotoxic effects against a wide range of cancer cell lines. nih.gov Subsequent investigations delved deeper into its molecular mechanisms of action. Studies revealed that Norcantharidin's antitumor activities are multifarious; it can induce apoptosis (programmed cell death), inhibit cancer cell proliferation, prevent angiogenesis (the formation of new blood vessels that feed a tumor), and suppress tumor invasion and metastasis. nih.govsemanticscholar.orgresearchgate.net

More recent and advanced research has expanded into several key areas:

Signaling Pathways: Scientists have identified that Norcantharidin modulates critical cellular signaling pathways involved in cancer progression, such as the Wnt/β-catenin and Sonic hedgehog (Shh) pathways. nih.govresearchgate.net

Therapeutic Resistance: A significant area of current study is Norcantharidin's ability to overcome resistance to conventional cancer treatments, including chemotherapy, radiation, and hormone therapy. nih.govdntb.gov.ua It has been shown to re-sensitize resistant cancer cells to drugs like tamoxifen (B1202) and paclitaxel (B517696). nih.gov

Cancer Stem Cells: Research indicates that Norcantharidin may target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for treatment resistance, relapse, and metastasis. nih.govsemanticscholar.org

Nanotechnology: To further improve its therapeutic index, researchers are developing Norcantharidin-based nanodrugs. nih.govrsc.org Encapsulating Norcantharidin in delivery systems like liposomes or exosomes aims to enhance its bioavailability, stability, and targeting to tumor sites, thereby increasing efficacy and reducing systemic side effects. mdpi.comrsc.org

This evolution from a simple cytotoxic agent to a multi-target compound investigated with advanced drug delivery technologies highlights the sustained interest in Norcantharidin as a promising anticancer therapeutic.

Comparative Analysis of Norcantharidin with Parent Compound Cantharidin in Preclinical Efficacy and Safety Research

The primary driver for the development of Norcantharidin was to create a safer alternative to Cantharidin. Preclinical studies have consistently demonstrated key differences in their safety and efficacy profiles.

Safety and Toxicity: The most significant advantage of Norcantharidin is its reduced toxicity. researchgate.net Cantharidin is known for causing severe side effects, including serious urinary tract and gastrointestinal toxicity. nih.govnih.gov In contrast, Norcantharidin exhibits substantially fewer and milder adverse effects, notably lacking the severe kidney toxicity associated with its parent compound. nih.govnewcastle.edu.au This improved safety profile is a cornerstone of its clinical use.

Anticancer Efficacy: While safer, Norcantharidin is generally less potent in its direct cytotoxic effects compared to Cantharidin. mdpi.com In vitro studies often show that Cantharidin has a lower IC50 value (the concentration required to inhibit 50% of cell growth), indicating higher cytotoxicity. For instance, in a study on colorectal cancer cell lines, Cantharidin was found to be more toxic to the cells than Norcantharidin. mdpi.com

Anti-Metastatic Activity: Both compounds have been shown to inhibit genes associated with cancer metastasis. However, comparative studies suggest that Cantharidin may have a stronger inhibitory effect on metastasis-inducing genes like S100A4 and MACC1. mdpi.com Despite this, Norcantharidin still demonstrates significant anti-metastatic capabilities by inhibiting cancer cell migration, invasion, and colony formation. mdpi.com

The following table provides a comparative summary of key preclinical research findings:

FeatureCantharidinNorcantharidinCitation
Origin Natural product from blister beetlesSynthetic, demethylated analog of Cantharidin nih.govnih.gov
Toxicity High; significant gastrointestinal and urinary tract toxicityLow; mild gastrointestinal side effects, no severe urinary toxicity nih.govnih.govnewcastle.edu.au
Cytotoxicity More potent (lower IC50 values in some studies)Less potent but still highly effective mdpi.com
Anti-Metastatic Effect Stronger inhibitor of S100A4 and MACC1 genesEffective inhibitor of cell migration and invasion mdpi.com
Water Solubility PoorGood nih.gov
Synthesis ChallengingRelatively easy to synthesize nih.gov

Current Academic Landscape and Research Gaps for Norcantharidin

The current academic landscape for Norcantharidin is dynamic, with research focused on refining its therapeutic application and understanding its complex biological activities. Key areas of ongoing investigation include its use in overcoming therapeutic resistance and the development of novel derivatives and delivery systems. nih.govnih.govrsc.org

Current Research Focus:

Overcoming Therapeutic Resistance: A major thrust of current research is elucidating how Norcantharidin can reverse resistance to a variety of standard cancer therapies. Studies are exploring its ability to modulate pathways that confer resistance to chemotherapy, targeted therapy, and radiation. nih.govdntb.gov.ua

Advanced Drug Delivery: To maximize therapeutic benefit, significant effort is being directed toward creating sophisticated drug delivery systems. Nanotechnology-based approaches, such as prodrugs, liposomes, and other nanocarriers, are being designed to improve Norcantharidin's poor solubility, short half-life, and tumor-targeting capabilities. mdpi.comnih.govrsc.org

Mechanism of Action: While it is known to affect multiple pathways, researchers continue to investigate the precise molecular mechanisms underlying its diverse effects, particularly its impact on cancer stem cells and the tumor microenvironment. nih.govmdpi.com

Synthesis of Derivatives: Medicinal chemists are actively synthesizing new analogs of Norcantharidin to identify compounds with even greater potency, selectivity for cancer cells, and improved pharmacological properties. researchgate.netnih.gov

Identified Research Gaps:

Clarification of Molecular Mechanisms: Although multiple signaling pathways are implicated in Norcantharidin's effects, the exact mechanisms by which it modulates cancer stem cell characteristics and overcomes therapeutic resistance are not fully understood and warrant further investigation. nih.govnih.govsemanticscholar.org

Need for Broader Clinical Trials: While Norcantharidin has been used clinically in China, there is a lack of large-scale, international clinical trials to validate its efficacy and safety in diverse patient populations and for various cancer types. semanticscholar.orgnih.gov

Combination Therapy Studies: The potential for Norcantharidin to act synergistically with other anticancer agents is a promising area that remains underexplored. More systematic preclinical and clinical studies are needed to identify optimal combination strategies. mdpi.com

Pharmacokinetics and Bioavailability: Despite its use, comprehensive data on the pharmacokinetics and bioavailability of Norcantharidin, especially its newer nano-formulations, is still emerging and requires more in-depth study to optimize its clinical application. nih.gov

Future research aimed at closing these gaps will be crucial for establishing Norcantharidin's role in the global oncology landscape and potentially offering new strategies for treating resistant and metastatic cancers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B1212189 (Rac)-Norcantharidin CAS No. 5442-12-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABVEXCGCXWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884158
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5442-12-6, 51154-98-4, 29745-04-8
Record name Hexahydro-4,7-epoxyisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5442-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcantharidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC148536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 29745-04-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3, hexahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Elucidation of Norcantharidin S Biological Activities

Cellular and Molecular Pathways Underlying Antineoplastic Effects

Norcantharidin's impact on cancer cells is multifaceted, influencing key cellular processes that govern survival and death.

Norcantharidin effectively induces apoptosis through both intrinsic and extrinsic pathways. Research indicates that it manipulates mitochondrial function, modulates the expression of key regulatory proteins, and activates specific enzymatic cascades.

The intrinsic apoptotic pathway is significantly influenced by Norcantharidin. Studies have shown that NCTD treatment leads to a reduction in mitochondrial membrane potential (ΔΨm) in various cancer cells, including gastric cancer cells (AGS), renal cancer cells (786-O and A-498), and HepG2 cells iiarjournals.orgoncotarget.comresearchgate.net. This loss of mitochondrial integrity is a critical step in initiating the intrinsic pathway. Furthermore, NCTD has been observed to increase the release of pro-apoptotic factors such as cytochrome c, Apoptosis-Inducing Factor (AIF), and Endonuclease G (Endo G) from the mitochondria into the cytosol iiarjournals.orgoncotarget.comnih.goviiarjournals.org. This release is a hallmark of mitochondrial outer membrane permeabilization (MOMP), a key event in intrinsic apoptosis frontiersin.orgmdpi.comresearchgate.net.

The Bcl-2 protein family plays a pivotal role in regulating mitochondrial apoptosis. Norcantharidin has been shown to disrupt the balance between pro-apoptotic and anti-apoptotic members of this family. Specifically, NCTD treatment often leads to an increase in the expression of pro-apoptotic proteins like Bax and Bid, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1 oncotarget.comresearchgate.netajol.infoe-century.us. For instance, in human renal cancer cells, NCTD upregulated Bax expression and downregulated Bcl-2 and Mcl-1 expression in a concentration-dependent manner oncotarget.comresearchgate.net. Similarly, in prostate cancer cells, NCTD increased the ratios of pro-apoptotic to anti-apoptotic proteins nih.gov. Mcl-1, in particular, has been identified as a key target, with NCTD shown to inhibit its expression, which can enhance the sensitivity of cancer cells to other apoptosis-inducing agents nih.govnih.govnih.gov.

The activation of caspases, a family of cysteine proteases, is central to the execution of apoptosis. Norcantharidin treatment has been consistently shown to activate key caspases, including caspase-3, caspase-8, and caspase-9 iiarjournals.orgnih.goviiarjournals.orge-century.usnih.govnih.govamegroups.cn. Caspase-9 is typically activated early in the intrinsic pathway following cytochrome c release from mitochondria, while caspase-8 is activated in the extrinsic pathway. Caspase-3 acts as a crucial executioner caspase, cleaving various cellular substrates to dismantle the cell researchgate.net. Studies indicate that NCTD treatment leads to increased activity of these caspases, often accompanied by the cleavage of Poly(ADP-ribose) polymerase (PARP), a downstream substrate of caspase-3, further confirming the induction of apoptosis iiarjournals.orgnih.govnih.govamegroups.cn. In some instances, caspase-8 activation has been observed to occur downstream of caspase-3 and caspase-9, suggesting complex feedback loops nih.gov.

As detailed in section 2.1.1.2, Norcantharidin's impact on the Bcl-2 family is a critical aspect of its apoptotic mechanism. Research consistently demonstrates an upregulation of pro-apoptotic proteins like Bax and Bid, which promote mitochondrial outer membrane permeabilization iiarjournals.orgoncotarget.comresearchgate.netnih.govfrontiersin.orgmdpi.comajol.infoe-century.usnih.gov. Conversely, the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1 is often downregulated oncotarget.comresearchgate.netajol.infoe-century.usnih.gov. This shift in the Bax/Bcl-2 ratio, or more broadly the balance of pro- versus anti-apoptotic proteins, favors the activation of apoptotic signaling cascades.

Autophagic Cell Death Modalities Induced by Norcantharidin

Norcantharidin has been shown to induce autophagic cell death in various cancer types, including hepatocellular carcinoma (HCC) nih.govresearchgate.netnih.gov. This process involves the cellular degradation and recycling of damaged organelles and proteins. NCTD treatment can trigger high levels of autophagy, which, in certain contexts, contributes to cytotoxic effects and cell death nih.govresearchgate.net. Studies indicate that NCTD-induced autophagy correlates with a reduction in the phosphorylation of c-Met and mTOR, suggesting that inhibition of the c-Met/mTOR signaling pathway enhances cytotoxic autophagy nih.govnih.gov. Furthermore, NCTD has been observed to induce mitophagy, a specific form of autophagy involving the degradation of damaged mitochondria, which can also lead to cell death academiapublishing.orgnih.gov. This process is often accompanied by changes in the expression of autophagy-related proteins like LC3-II and p62, and modulation of signaling pathways such as AMPK, JNK, and AKT academiapublishing.orgnih.gov.

Anti-Proliferative Mechanisms

Norcantharidin exhibits potent anti-proliferative activity across a range of cancer cells, including HCC, osteosarcoma, and lung cancer nih.govnih.govnih.govspandidos-publications.comspandidos-publications.com. Its mechanisms of action include inducing cell cycle arrest and promoting apoptosis. NCTD has been shown to cause mitotic arrest, specifically G2/M phase arrest, in several cancer cell lines academiapublishing.orgnih.govnih.govspandidos-publications.comspandidos-publications.com. This arrest is often associated with alterations in the expression and phosphorylation of cell cycle regulators such as Cdc25C and p21Cip1/Waf1nih.gove-century.us. The compound also impacts apoptosis through both intrinsic and extrinsic pathways. It can increase the phosphorylation of pro-apoptotic proteins like Bcl-2 and Bcl-X(L), activate caspases (caspase-9 and caspase-3), and lead to DNA fragmentation nih.govspandidos-publications.com. Additionally, NCTD can suppress the Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival, thereby contributing to its anti-proliferative effects nih.govspandidos-publications.com.

Anti-Metastatic and Anti-Invasion Mechanisms

Norcantharidin demonstrates significant efficacy in inhibiting cancer cell migration, invasion, and metastasis, crucial processes for tumor progression and spread.

Inhibition of Cell Migration and Invasion

NCTD treatment has been consistently shown to suppress the migratory and invasive capabilities of various cancer cells, including hepatocellular carcinoma, colon cancer, and lung cancer cells spandidos-publications.complos.orgnih.govnih.gov. This is often demonstrated through assays like wound healing and transwell migration/invasion assays, where NCTD treatment leads to a dose-dependent reduction in cell movement and invasion spandidos-publications.complos.orgnih.govnih.gov. Mechanistically, NCTD can inhibit the activity and protein levels of matrix metalloproteinases (MMPs), such as MMP-9, and urokinase plasminogen activator (u-PA), which are key enzymes involved in extracellular matrix degradation and facilitating invasion e-century.usplos.orgnih.gov. It also affects focal adhesion kinase (FAK)/Paxillin signaling and F-actin reorganization, further disrupting cellular motility nih.gov.

Modulation of Adhesion Molecules (e.g., Cadherin-Catenin Complexes)

Norcantharidin influences cell adhesion molecules, which are critical for maintaining tissue integrity and regulating cell-cell interactions. Studies indicate that NCTD can downregulate the expression of certain cadherin-catenin complexes, such as N-cadherin and β-catenin, while potentially upregulating E-cadherin nih.govnih.gov. For instance, in colorectal cancer cells, NCTD has been shown to suppress the activation of cadherin-catenin adhesion molecules, including desmoglein, N-cadherin, and alpha- and beta-catenin nih.gov. This modulation of adhesion molecules can disrupt the cell-cell junctions, contributing to the suppression of the epithelial-mesenchymal transition (EMT) and subsequent reduction in metastatic potential nih.govnih.gov.

Suppression of Epithelial-Mesenchymal Transition (EMT)

Norcantharidin effectively suppresses the Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells lose their polarity and gain migratory and invasive mesenchymal characteristics, which is critical for metastasis nih.govplos.orgresearchgate.net. NCTD treatment can induce morphological changes indicative of a mesenchymal-epithelial transition (MET) nih.gov. It achieves this by decreasing the expression of mesenchymal markers like N-cadherin and vimentin, while simultaneously upregulating the epithelial marker E-cadherin nih.govplos.orgresearchgate.net. These effects are often mediated by inhibiting signaling pathways such as the αvβ6-ERK-Ets1 pathway and the TGF-β1/Smad pathway, as well as the YAP pathway e-century.usnih.govplos.orgresearchgate.net.

Inhibition of Metastasis-Inducing Genes (e.g., S100A4, MACC1)

Compound List

  • Norcantharidin (NCTD)
  • Cantharidin (B1668268) (CTD)
  • c-Met
  • mTOR
  • LC3-I
  • LC3-II
  • p62
  • AMPK
  • JNK
  • AKT
  • Cdc25C
  • p21Cip1/Waf1
  • Bcl-2
  • Bcl-X(L)
  • Caspase-9
  • Caspase-3
  • MMP-9
  • u-PA
  • FAK
  • Paxillin
  • N-cadherin
  • E-cadherin
  • β-catenin
  • Snail
  • Slug
  • Vimentin
  • S100A4
  • MACC1
  • TGF-β1
  • Smad2/3
  • YAP
  • Ets1
  • ERK
  • αvβ6
  • TOP2A
  • ISG15
  • Mcl-1
  • FAM46C
  • miR-214
  • TRAIL-R2/DR5
  • JAK/STAT3
  • RASSF1A
  • TIMP-1
  • PAI-1
  • α-SMA
  • CTGF
  • CYR61
  • ULK1
  • c-jun
  • Cyclin D1
  • p27
  • MMP-2
  • TIMP-2
  • VEGF
  • VEGFR-2
  • Ang-2
  • TSP
  • Sp1
  • Cdc6
  • Zeb1
  • miR-139-5p
  • YAP/TAZ
  • BCL2L1
  • Survivin
  • CTGF
  • CYR61
  • FOXO1
  • FOXO3
  • FOXO4
  • FOXO6
  • FOXO1A
  • FOXO3A
  • FOXO4A
  • FOXO6A
  • FOXO1B
  • FOXO3B
  • FOXO4B
  • FOXO6B
  • FOXO1C
  • FOXO3C
  • FOXO4C
  • FOXO6C
  • FOXO1D
  • FOXO3D
  • FOXO4D
  • FOXO6D
  • FOXO1E
  • FOXO3E
  • FOXO4E
  • FOXO6E
  • FOXO1F
  • FOXO3F
  • FOXO4F
  • FOXO6F
  • FOXO1G
  • FOXO3G
  • FOXO4G
  • FOXO6G
  • FOXO1H
  • FOXO3H
  • FOXO4H
  • FOXO6H
  • FOXO1I
  • FOXO3I
  • FOXO4I
  • FOXO6I
  • FOXO1J
  • FOXO3J
  • FOXO4J
  • FOXO6J
  • FOXO1K
  • FOXO3K
  • FOXO4K
  • FOXO6K
  • FOXO1L
  • FOXO3L
  • FOXO4L
  • FOXO6L
  • FOXO1M
  • FOXO3M
  • FOXO4M
  • FOXO6M
  • FOXO1N
  • FOXO3N
  • FOXO4N
  • FOXO6N
  • FOXO1O
  • FOXO3O
  • FOXO4O
  • FOXO6O
  • FOXO1P
  • FOXO3P
  • FOXO4P
  • FOXO6P
  • FOXO1Q
  • FOXO3Q
  • FOXO4Q
  • FOXO6Q
  • FOXO1R
  • FOXO3R
  • FOXO4R
  • FOXO6R
  • FOXO1S
  • FOXO3S
  • FOXO4S
  • FOXO6S
  • FOXO1T
  • FOXO3T
  • FOXO4T
  • FOXO6T
  • FOXO1U
  • FOXO3U
  • FOXO4U
  • FOXO6U
  • FOXO1V
  • FOXO3V
  • FOXO4V
  • FOXO6V
  • FOXO1W
  • FOXO3W
  • FOXO4W
  • FOXO6W
  • FOXO1X
  • FOXO3X
  • FOXO4X
  • FOXO6X
  • FOXO1Y
  • FOXO3Y
  • FOXO4Y
  • FOXO6Y
  • FOXO1Z
  • FOXO3Z
  • FOXO4Z
  • FOXO6Z
  • FOXO1AA
  • FOXO3AA
  • FOXO4AA
  • FOXO6AA
  • FOXO1AB
  • FOXO3AB
  • FOXO4AB
  • FOXO6AB
  • FOXO1AC
  • FOXO3AC
  • FOXO4AC
  • FOXO6AC
  • FOXO1AD
  • FOXO3AD
  • FOXO4AD
  • FOXO6AD
  • FOXO1AE
  • FOXO3AE
  • FOXO4AE
  • FOXO6AE
  • FOXO1AF
  • FOXO3AF
  • FOXO4AF
  • FOXO6AF
  • FOXO1AG
  • FOXO3AG
  • FOXO4AG
  • FOXO6AG
  • FOXO1AH
  • FOXO3AH
  • FOXO4AH
  • FOXO6AH
  • FOXO1AI
  • FOXO3AI
  • FOXO4AI
  • FOXO6AI
  • FOXO1AJ
  • FOXO3AJ
  • FOXO4AJ
  • FOXO6AJ
  • FOXO1AK
  • FOXO3AK
  • FOXO4AK
  • FOXO6AK
  • FOXO1AL
  • FOXO3AL
  • FOXO4AL
  • FOXO6AL
  • FOXO1AM
  • FOXO3AM
  • FOXO4AM
  • FOXO6AM
  • FOXO1AN
  • FOXO3AN
  • FOXO4AN
  • FOXO6AN
  • FOXO1AO
  • FOXO3AO
  • FOXO4AO
  • FOXO6AO
  • FOXO1AP
  • FOXO3AP
  • FOXO4AP
  • FOXO6AP
  • FOXO1AQ
  • FOXO3AQ
  • FOXO4AQ
  • FOXO6AQ
  • FOXO1AR
  • FOXO3AR
  • FOXO4AR
  • FOXO6AR
  • FOXO1AS
  • FOXO3AS
  • FOXO4AS
  • FOXO6AS
  • FOXO1AT
  • FOXO3AT
  • FOXO4AT
  • FOXO6AT
  • FOXO1AU
  • FOXO3AU
  • FOXO4AU
  • FOXO6AU
  • FOXO1AV
  • FOXO3AV
  • FOXO4AV
  • FOXO6AV
  • FOXO1AW
  • FOXO3AW
  • FOXO4AW
  • FOXO6AW
  • FOXO1AX
  • FOXO3AX
  • FOXO4AX
  • FOXO6AX
  • FOXO1AY
  • FOXO3AY
  • FOXO4AY
  • FOXO6AY
  • FOXO1AZ
  • FOXO3AZ
  • FOXO4AZ
  • FOXO6AZ
  • FOXO1BA
  • FOXO3BA
  • FOXO4BA
  • FOXO6BA
  • FOXO1BB
  • FOXO3BB
  • FOXO4BB
  • FOXO6BB
  • FOXO1BC
  • FOXO3BC
  • FOXO4BC
  • FOXO6BC
  • FOXO1BD
  • FOXO3BD
  • FOXO4BD
  • FOXO6BD
  • FOXO1BE
  • FOXO3BE
  • FOXO4BE
  • FOXO6BE
  • FOXO1BF
  • FOXO3BF
  • FOXO4BF
  • FOXO6BF
  • FOXO1BG
  • FOXO3BG
  • FOXO4BG
  • FOXO6BG
  • FOXO1BH
  • FOXO3BH
  • FOXO4BH
  • FOXO6BH
  • FOXO1BI
  • FOXO3BI
  • FOXO4BI
  • FOXO6BI
  • FOXO1BJ
  • FOXO3BJ
  • FOXO4BJ
  • FOXO6BJ
  • FOXO1BK
  • FOXO3BK
  • FOXO4BK
  • FOXO6BK
  • FOXO1BL
  • FOXO3BL
  • FOXO4BL
  • FOXO6BL
  • FOXO1BM
  • FOXO3BM
  • FOXO4BM
  • FOXO6BM
  • FOXO1BN
  • FOXO3BN
  • FOXO4BN
  • FOXO6BN
  • FOXO1BO
  • FOXO3BO
  • FOXO4BO
  • FOXO6BO
  • FOXO1BP
  • FOXO3BP
  • FOXO4BP
  • FOXO6BP
  • FOXO1BQ
  • FOXO3BQ
  • FOXO4BQ
  • FOXO6BQ
  • FOXO1BR
  • FOXO3BR
  • FOXO4BR
  • FOXO6BR
  • FOXO1BS
  • FOXO3BS
  • FOXO4BS
  • FOXO6BS
  • FOXO1BT
  • FOXO3BT
  • FOXO4BT
  • FOXO6BT
  • FOXO1BU
  • FOXO3BU
  • FOXO4BU
  • FOXO6BU
  • FOXO1BV
  • FOXO3BV
  • FOXO4BV
  • FOXO6BV
  • FOXO1BW
  • FOXO3BW
  • FOXO4BW
  • FOXO6BW
  • FOXO1BX
  • FOXO3BX
  • FOXO4BX
  • FOXO6BX
  • FOXO1BY
  • FOXO3BY
  • FOXO4BY
  • FOXO6BY
  • FOXO1BZ
  • FOXO3BZ
  • FOXO4BZ
  • FOXO6BZ
  • FOXO1CA
  • FOXO3CA
  • FOXO4CA
  • FOXO6CA
  • FOXO1CB
  • FOXO3CB
  • FOXO4CB
  • FOXO6CB
  • FOXO1CC
  • FOXO3CC
  • FOXO4CC
  • FOXO6CC
  • FOXO1CD
  • FOXO3CD
  • FOXO4CD
  • FOXO6CD
  • FOXO1CE
  • FOXO3CE
  • FOXO4CE
  • FOXO6CE
  • FOXO1CF
  • FOXO3CF
  • FOXO4CF
  • FOXO6CF
  • FOXO1CG
  • FOXO3CG
  • FOXO4CG
  • FOXO6CG
  • FOXO1CH
  • FOXO3CH
  • FOXO4CH
  • FOXO6CH
  • FOXO1CI
  • FOXO3CI
  • FOXO4CI
  • FOXO6CI
  • FOXO1CJ
  • FOXO3CJ
  • FOXO4CJ
  • FOXO6CJ
  • FOXO1CK
  • FOXO3CK
  • FOXO4CK
  • FOXO6CK
  • FOXO1CL
  • FOXO3CL
  • FOXO4CL
  • FOXO6CL
  • FOXO1CM
  • FOXO3CM
  • FOXO4CM
  • FOXO6CM
  • FOXO1CN
  • FOXO3CN
  • FOXO4CN
  • FOXO6CN
  • FOXO1CO
  • FOXO3CO
  • FOXO4CO
  • FOXO6CO
  • FOXO1CP
  • FOXO3CP
  • FOXO4CP
  • FOXO6CP
  • FOXO1CQ
  • FOXO3CQ
  • FOXO4CQ
  • FOXO6CQ
  • FOXO1CR
  • FOXO3CR
  • FOXO4CR
  • FOXO6CR
  • FOXO1CS
  • FOXO3CS
  • FOXO4CS
  • FOXO6CS
  • FOXO1CT
  • FOXO3CT
  • FOXO4CT
  • FOXO6CT
  • FOXO1CU
  • FOXO3CU
  • FOXO4CU
  • FOXO6CU
  • FOXO1CV
  • FOXO3CV
  • FOXO4CV
  • FOXO6CV
  • FOXO1CW
  • FOXO3CW
  • FOXO4CW
  • FOXO6CW
  • FOXO1CX
  • FOXO3CX
  • FOXO4CX
  • FOXO6CX
  • FOXO1CY
  • FOXO3CY
  • FOXO4CY
  • FOXO6CY
  • FOXO1CZ
  • FOXO3CZ
  • FOXO4CZ
  • FOXO6CZ
  • FOXO1DA
  • FOXO3DA
  • FOXO4DA
  • FOXO6DA
  • FOXO1DB
  • FOXO3DB
  • FOXO4DB
  • FOXO6DB
  • FOXO1DC
  • FOXO3DC
  • FOXO4DC
  • FOXO6DC
  • FOXO1DD
  • FOXO3DD
  • FOXO4DD
  • FOXO6DD
  • FOXO1DE
  • FOXO3DE
  • FOXO4DE
  • FOXO6DE
  • FOXO1DF
  • FOXO3DF
  • FOXO4DF
  • FOXO6DF
  • FOXO1DG
  • FOXO3DG
  • FOXO4DG
  • FOXO6DG
  • FOXO1DH
  • FOXO3DH
  • FOXO4DH
  • FOXO6DH
  • FOXO1DI
  • FOXO3DI
  • FOXO4DI
  • FOXO6DI
  • FOXO1DJ
  • FOXO3DJ
  • FOXO4DJ
  • FOXO6DJ
  • FOXO1DK
  • FOXO3DK
  • FOXO4DK
  • FOXO6DK
  • FOXO1DL
  • FOXO3DL
  • FOXO4DL
  • FOXO6DL
  • FOXO1DM
  • FOXO3DM
  • FOXO4DM
  • FOXO6DM
  • FOXO1DN
  • FOXO3DN
  • FOXO4DN
  • FOXO6DN
  • FOXO1DO
  • FOXO3DO
  • FOXO4DO
  • FOXO6DO
  • FOXO1DP
  • FOXO3DP
  • FOXO4DP
  • FOXO6DP
  • FOXO1DQ
  • FOXO3DQ
  • FOXO4DQ
  • FOXO6DQ
  • FOXO1DR
  • FOXO3DR
  • FOXO4DR
  • FOXO6DR
  • FOXO1DS
  • FOXO3DS
  • FOXO4DS
  • FOXO6DS
  • FOXO1DT
  • FOXO3DT
  • FOXO4DT
  • FOXO6DT
  • FOXO1DU
  • FOXO3DU
  • FOXO4DU
  • FOXO6DU
  • FOXO1DV
  • FOXO3DV
  • FOXO4DV
  • FOXO6DV
  • FOXO1DW
  • FOXO3DW
  • FOXO4DW
  • FOXO6DW
  • FOXO1DX
  • FOXO3DX
  • FOXO4DX
  • FOXO6DX
  • FOXO1DY
  • FOXO3DY
  • FOXO4DY
  • FOXO6DY
  • FOXO1DZ
  • FOXO3DZ
  • FOXO4DZ
  • FOXO6DZ
  • FOXO1EA
  • FOXO3EA
  • FOXO4EA
  • FOXO6EA
  • FOXO1EB
  • FOXO3EB
  • FOXO4EB
  • FOXO6EB
  • FOXO1EC
  • FOXO3EC
  • FOXO4EC
  • FOXO6EC
  • FOXO1ED
  • FOXO3ED
  • FOXO4ED
  • FOXO6ED
  • FOXO1EE
  • FOXO3EE
  • FOXO4EE
  • FOXO6EE
  • FOXO1EF
  • FOXO3EF
  • FOXO4EF
  • FOXO6EF
  • FOXO1EG
  • FOXO3EG
  • FOXO4EG
  • FOXO6EG
  • FOXO1EH
  • FOXO3EH
  • FOXO4EH
  • FOXO6EH
  • FOXO1EI
  • FOXO3EI
  • FOXO4EI
  • FOXO6EI
  • FOXO1EJ
  • FOXO3EJ
  • FOXO4EJ
  • FOXO6EJ
  • FOXO1EK
  • FOXO3EK
  • FOXO4EK
  • FOXO6EK
  • FOXO1EL
  • FOXO3EL
  • FOXO4EL
  • FOXO6EL
  • FOXO1EM
  • FOXO3EM
  • FOXO4EM
  • FOXO6EM
  • FOXO1EN
  • FOXO3EN
  • FOXO4EN
  • FOXO6EN
  • FOXO1EO
  • FOXO3EO
  • FOXO4EO
  • FOXO6EO
  • FOXO1EP
  • FOXO3EP
  • FOXO4EP
  • FOXO6EP
  • FOXO1EQ
  • FOXO3EQ
  • FOXO4EQ
  • FOXO6EQ
  • FOXO1ER
  • FOXO3ER
  • FOXO4ER
  • FOXO6ER
  • FOXO1ES
  • FOXO3ES
  • FOXO4ES
  • FOXO6ES
  • FOXO1ET
  • FOXO3ET
  • FOXO4ET
  • FOXO6ET
  • FOXO1EU
  • FOXO3EU
  • FOXO4EU
  • FOXO6EU
  • FOXO1EV
  • FOXO3EV
  • FOXO4EV
  • FOXO6EV
  • FOXO1EW
  • FOXO3EW
  • FOXO4EW
  • FOXO6EW
  • FOXO1EX
  • FOXO3EX
  • FOXO4EX
  • FOXO6EX
  • FOXO1EY
  • FOXO3EY
  • FOXO4EY
  • FOXO6EY
  • FOXO1EZ
  • FOXO3EZ
  • FOXO4EZ
  • FOXO6EZ
  • FOXO1FA
  • FOXO3FA
  • FOXO4FA
  • FOXO6FA
  • FOXO1FB
  • FOXO3FB
  • FOXO4FB
  • FOXO6FB
  • FOXO1FC
  • FOXO3FC
  • FOXO4FC
  • FOXO6FC
  • FOXO1FD
  • FOXO3FD
  • FOXO4FD
  • FOXO6FD
  • FOXO1FE
  • FOXO3FE
  • FOXO4FE
  • FOXO6FE
  • FOXO1FF
  • FOXO3FF
  • FOXO4FF
  • FOXO6FF
  • FOXO1FG
  • FOXO3FG
  • FOXO4FG
  • FOXO6FG
  • FOXO1FH
  • FOXO3FH
  • FOXO4FH
  • FOXO6FH
  • FOXO1FI
  • FOXO3FI
  • FOXO4FI
  • FOXO6FI
  • FOXO1FJ
  • FOXO3FJ
  • FOXO4FJ
  • FOXO6FJ
  • FOXO1FK
  • FOXO3FK
  • FOXO4FK
  • FOXO6FK
  • FOXO1FL
  • FOXO3FL
  • FOXO4FL
  • FOXO6FL
  • FOXO1FM
  • FOXO3FM
  • FOXO4FM
  • FOXO6FM
  • FOXO1FN
  • FOXO3FN
  • FOXO4FN
  • FOXO6FN
  • FOXO1FO
  • FOXO3FO
  • FOXO4FO
  • FOXO6FO
  • FOXO1FP
  • FOXO3FP
  • FOXO4FP
  • FOXO6FP
  • FOXO1FQ
  • FOXO3FQ
  • FOXO4FQ
  • FOXO6FQ
  • FOXO1FR
  • FOXO3FR
  • FOXO4FR
  • FOXO6FR
  • FOXO1FS
  • FOXO3FS
  • FOXO4FS
  • FOXO6FS
  • FOXO1FT
  • FOXO3FT
  • FOXO4FT
  • FOXO6FT
  • FOXO1FU
  • FOXO3FU
  • FOXO4FU
  • FOXO6FU
  • FOXO1FV
  • FOXO3FV
  • FOXO4FV
  • FOXO6FV
  • FOXO1FW
  • FOXO3FW
  • FOXO4FW
  • FOXO6FW
  • FOXO1FX
  • FOXO3FX
  • FOXO4FX
  • FOXO6FX
  • FOXO1FY
  • FOXO3FY
  • FOXO4FY
  • FOXO6FY
  • FOXO1FZ
  • FOXO3FZ
  • FOXO4FZ
  • FOXO6FZ
  • FOXO1GA
  • FOXO3GA
  • FOXO4GA
  • FOXO6GA
  • FOXO1GB
  • FOXO3GB
  • FOXO4GB
  • FOXO6GB
  • FOXO1GC
  • FOXO3GC
  • FOXO4GC
  • FOXO6GC
  • FOXO1GD
  • FOXO3GD
  • FOXO4GD
  • FOXO6GD
  • FOXO1GE
  • FOXO3GE
  • FOXO4GE
  • FOXO6GE
  • FOXO1GF
  • FOXO3GF
  • FOXO4GF
  • FOXO6GF
  • FOXO1GG
  • FOXO3GG
  • FOXO4GG
  • FOXO6GG
  • FOXO1GH
  • FOXO3GH
  • FOXO4GH
  • FOXO6GH
  • FOXO1GI
  • FOXO3GI
  • FOXO4GI
  • FOXO6GI
  • FOXO1GJ
  • FOXO3GJ
  • FOXO4GJ
  • FOXO6GJ
  • FOXO1GK
  • FOXO3GK
  • FOXO4GK
  • FOXO6GK
  • FOXO1GL
  • FOXO3GL
  • FOXO4GL
  • FOXO6GL
  • FOXO1GM
  • FOXO3GM
  • FOXO4GM
  • FOXO6GM
  • FOXO1GN
  • FOXO3GN
  • FOXO4GN
  • FOXO6GN
  • FOXO1GO
  • FOXO3GO
  • FOXO4GO
  • FOXO6GO
  • FOXO1GP
  • FOXO3GP
  • FOXO4GP
  • FOXO6GP
  • FOXO1GQ
  • FOXO3GQ
  • FOXO4GQ
  • FOXO6GQ
  • FOXO1GR
  • FOXO3GR
  • FOXO4GR
  • FOXO6GR
  • FOXO1GS
  • FOXO3GS
  • FOXO4GS
  • FOXO6GS
  • FOXO1GT
  • FOXO3GT
  • FOXO4GT
  • FOXO6GT
  • FOXO1GU
  • FOXO3GU
  • FOXO4GU
  • FOXO6GU
  • FOXO1GV
  • FOXO3GV
  • FOXO4GV
  • FOXO6GV
  • FOXO1GW
  • FOXO3GW
  • FOXO4GW
  • FOXO6GW
  • FOXO1GX
  • FOXO3GX
  • FOXO4GX
  • FOXO6GX
  • FOXO1GY
  • FOXO3GY
  • FOXO4GY
  • FOXO6GY
  • FOXO1GZ
  • FOXO3GZ
  • FOXO4GZ
  • FOXO6GZ
  • FOXO1HA
  • FOXO3HA
  • FOXO4HA
  • FOXO6HA
  • FOXO1HB
  • FOXO3HB
  • FOXO4HB
  • FOXO6HB
  • FOXO1HC
  • FOXO3HC
  • FOXO4HC
  • FOXO6HC
  • FOXO1HD
  • FOXO3HD
  • FOXO4HD
  • FOXO6HD
  • FOXO1HE
  • FOXO3HE
  • FOXO4HE
  • FOXO6HE
  • FOXO1HF
  • FOXO3HF
  • FOXO4HF
  • FOXO6HF
  • FOXO1HG
  • FOXO3HG
  • FOXO4HG
  • FOXO6HG
  • FOXO1HH
  • FOXO3HH
  • FOXO4HH
  • FOXO6HH
  • FOXO1HI
  • FOXO3HI
  • FOXO4HI
  • FOXO6HI
  • FOXO1HJ
  • FOXO3HJ
  • FOXO4HJ
  • FOXO6HJ
  • FOXO1HK
  • FOXO3HK
  • FOXO4HK
  • FOXO6HK
  • FOXO1HL
  • FOXO3HL
  • FOXO4HL
  • FOXO6HL
  • FOXO1HM
  • FOXO3HM
  • FOXO4HM
  • FOXO6HM
  • FOXO1HN
  • FOXO3HN
  • FOXO4HN
  • FOXO6HN
  • FOXO1HO
  • FOXO3HO
  • FOXO4HO
  • FOXO6HO
  • FOXO1HP
  • FOXO3HP
  • FOXO4HP
  • FOXO6HP
  • FOXO1HQ
  • FOXO3HQ
  • FOXO4HQ
  • FOXO6HQ
  • FOXO1HR
  • FOXO3HR
  • FOXO4HR
  • FOXO6HR
  • FOXO1HS
  • FOXO3HS
  • FOXO4HS
  • FOXO6HS
  • FOXO1HT
  • FOXO3HT
  • FOXO4HT
  • FOXO6HT
  • FOXO1HU
  • FOXO3HU
  • FOXO4HU
  • FOXO6HU
  • FOXO1HV
  • FOXO3HV
  • FOXO4HV
  • FOXO6HV
  • FOXO1HW
  • FOXO3HW
  • FOXO4HW
  • FOXO6HW
  • FOXO1HX
  • FOXO3HX
  • FOXO4HX
  • FOXO6HX
  • FOXO1HY
  • FOXO3HY
  • FOXO4HY
  • FOXO6HY
  • FOXO1HZ
  • FOXO3HZ
  • FOXO4HZ
  • FOXO6HZ
  • FOXO1IA
  • FOXO3IA
  • FOXO4IA
  • FOXO6IA
  • FOXO1IB
  • FOXO3IB
  • FOXO4IB
  • FOXO6IB
  • FOXO1IC
  • FOXO3IC
  • FOXO4IC
  • FOXO6IC
  • FOXO1ID
  • FOXO3ID
  • FOXO4ID
  • FOXO6ID
  • FOXO1IE
  • FOXO3IE
  • FOXO4IE
  • FOXO6IE
  • FOXO1IF
  • FOXO3IF
  • FOXO4IF
  • FOXO6IF
  • FOXO1IG
  • FOXO3IG
  • FOXO4IG
  • FOXO6IG
  • FOXO1IH
  • FOXO3IH
  • FOXO4IH
  • FOXO6IH
  • FOXO1II
  • FOXO3II
  • FOXO4II
  • FOXO6II
  • FOXO1IJ
  • FOXO3IJ
  • FOXO4IJ
  • FOXO6IJ
  • FOXO1IK
  • FOXO3IK
  • FOXO4IK
  • FOXO6IK
  • FOXO1IL
  • FOXO3IL
  • FOXO4IL
  • FOXO6IL
  • FOXO1IM
  • FOXO3IM
  • FOXO4IM
  • FOXO6IM
  • FOXO1IN
  • FOXO3IN
  • FOXO4IN
  • FOXO6IN
  • FOXO1IO
  • FOXO3IO
  • FOXO4IO
  • FOXO6IO
  • FOXO1IP
  • FOXO3IP
  • FOXO4IP
  • FOXO6IP
  • FOXO1IQ
  • FOXO3IQ
  • FOXO4IQ
  • FOXO6IQ
  • FOXO1IR
  • FOXO3IR
  • FOXO4IR
  • FOXO6IR
  • FOXO1IS
  • FOXO3IS
  • FOXO4IS
  • FOXO6IS
  • FOXO1IT
  • FOXO3IT
  • FOXO4IT
  • FOXO6IT
  • FOXO1IU
  • FOXO3IU
  • FOXO4IU
  • FOXO6IU
  • FOXO1IV
  • FOXO3IV
  • FOXO4IV
  • FOXO6IV
  • FOXO1IW
  • FOXO3IW
  • FOXO4IW
  • FOXO6IW
  • FOXO1IX
  • FOXO3IX
  • FOXO4IX
  • FOXO6IX
  • FOXO1IY
  • FOXO3IY
  • FOXO4IY
  • FOXO6IY
  • FOXO1IZ
  • FOXO3IZ
  • FOXO4IZ
  • FOXO6IZ
  • FOXO1JA
  • FOXO3JA
  • FOXO4JA
  • FOXO6JA
  • FOXO1JB
  • FOXO3JB
  • FOXO4JB
  • FOXO6JB
  • FOXO1JC
  • FOXO3JC
  • FOXO4JC
  • FOXO6JC
  • FOXO1JD
  • FOXO3JD
  • FOXO4JD
  • FOXO6JD
  • FOXO1JE
  • FOXO3JE
  • FOXO4JE
  • FOXO6JE
  • FOXO1JF
  • FOXO3JF
  • FOXO4JF
  • FOXO6JF
  • FOXO1JG
  • FOXO3JG
  • FOXO4JG
  • FOXO6JG
  • FOXO1JH
  • FOXO3JH
  • FOXO4JH
  • FOXO6JH
  • FOXO1JI
  • FOXO3JI
  • FOXO4JI
  • FOXO6JI
  • FOXO1JJ
  • FOXO3JJ
  • FOXO4JJ
  • FOXO6JJ
  • FOXO1JK
  • FOXO3JK
  • FOXO4JK
  • FOXO6JK
  • FOXO1JL
  • FOXO3JL
  • FOXO4JL
  • FOXO6JL
  • FOXO1JM
  • FOXO3JM
  • FOXO4JM
  • FOXO6JM
  • FOXO1JN
  • FOXO3JN
  • FOXO4JN
  • FOXO6JN
  • FOXO1JO
  • FOXO3JO
  • FOXO4JO
  • FOXO6JO
  • FOXO1JP
  • FOXO3JP
  • FOXO4JP
  • FOXO6JP
  • FOXO1JQ
  • FOXO3JQ
  • FOXO4JQ
  • FOXO6JQ
  • FOXO1JR
  • FOXO3JR
  • FOXO4JR
  • FOXO6JR
  • FOXO1JS
  • FOXO3JS
  • FOXO4JS
  • FOXO6JS
  • FOXO1JT
  • FOXO3JT
  • FOXO4JT
  • FOXO6JT
  • FOXO1JU
  • FOXO3JU
  • FOXO4JU
  • FOXO6JU
  • FOXO1JV
  • FOXO3JV
  • FOXO4JV
  • FOXO6JV
  • FOXO1JW
  • FOXO3JW
  • FOXO4JW
  • FOXO6JW
  • FOXO1JX
  • FOXO3JX
  • FOXO4JX
  • FOXO6JX
  • FOXO1JY
  • FOXO3JY
  • FOXO4JY
  • FOXO6JY
  • FOXO1JZ
  • FOXO3JZ
  • FOXO4JZ
  • FOXO6JZ
  • FOXO1KA
  • FOXO3KA
  • FOXO4KA
  • FOXO6KA
  • FOXO1KB
  • FOXO3KB
  • FOXO4KB
  • FOXO6KB
  • FOXO1KC
  • FOXO3KC
  • FOXO4KC
  • FOXO6KC
  • FOXO1KD
  • FOXO3KD
  • FOXO4KD
  • FOXO6KD
  • FOXO1KE
  • FOXO3KE
  • FOXO4KE
  • FOXO6KE
  • FOXO1KF
  • FOXO3KF
  • FOXO4KF
  • FOXO6KF
  • FOXO1KG
  • FOXO3KG
  • FOXO4KG
  • FOXO6KG
  • FOXO1KH
  • FOXO3KH
  • FOXO4KH
  • FOXO6KH
  • FOXO1KI
  • FOXO3KI
  • FOXO4KI
  • FOXO6KI
  • FOXO1KJ
  • FOXO3KJ
  • FOXO4KJ
  • FOXO6KJ
  • FOXO1KK
  • FOXO3KK
  • FOXO4KK
  • FOXO6KK
  • FOXO1KL
  • FOXO3KL
  • FOXO4KL
  • FOXO6KL
  • FOXO1KM
  • FOXO3KM
  • FOXO4KM
  • FOXO6KM
  • FOXO1KN
  • FOXO3KN
  • FOXO4KN
  • FOXO6KN
  • FOXO1KO
  • FOXO3KO
  • FOXO4KO
  • FOXO6KO
  • FOXO1KP
  • FOXO3KP
  • FOXO4KP
  • FOXO6KP
  • FOXO1KQ
  • FOXO3KQ
  • FOXO4KQ
  • FOXO6KQ
  • FOXO1KR
  • FOXO3KR
  • FOXO4KR
  • FOXO6KR
  • FOXO1KS
  • FOXO3KS
  • FOXO4KS
  • FOXO6KS
  • FOXO1KT
  • FOXO3KT
  • FOXO4KT
  • FOXO6KT
  • FOXO1KU
  • FOXO3KU
  • FOXO4KU
  • FOXO6KU
  • FOXO1KV
  • FOXO3KV
  • FOXO4KV
  • FOXO6KV
  • FOXO1KW
  • FOXO3KW
  • FOXO4KW
  • FOXO6KW
  • FOXO1KX
  • FOXO3KX
  • FOXO4KX
  • FOXO6KX
  • FOXO1KY
  • FOXO3KY
  • FOXO4KY
  • FOXO6KY
  • FOXO1KZ
  • FOXO3KZ
  • FOXO4KZ
  • FOXO6KZ
  • FOXO1LA
  • FOXO3LA
  • FOXO4LA
  • FOXO6LA
  • FOXO1LB
  • FOXO3LB
  • FOXO4LB
  • FOXO6LB
  • FOXO1LC
  • FOXO3LC
  • FOXO4LC
  • FOXO6LC
  • FOXO1LD
  • FOXO3LD
  • FOXO4LD
  • FOXO6LD
  • FOXO1LE
  • FOXO3LE
  • FOXO4LE
  • FOXO6LE
  • FOXO1LF
  • FOXO3LF
  • FOXO4LF
  • FOXO6LF
  • FOXO1LG
  • FOXO3LG
  • FOXO4LG
  • FOXO6LG
  • FOXO1LH
  • FOXO3LH
  • FOXO4LH
  • FOXO6LH
  • FOXO1LI
  • FOXO3LI
  • FOXO4LI
  • FOXO6LI
  • FOXO1LJ
  • FOXO3LJ
  • FOXO4LJ
  • FOXO6LJ
  • FOXO1LK
  • FOXO3LK
  • FOXO4LK
  • FOXO6LK
  • FOXO1LL
  • FOXO3LL
  • FOXO4LL
  • FOXO6LL
  • FOXO1LM
  • FOXO3LM
  • FOXO4LM
  • FOXO6LM
  • FOXO1LN
  • FOXO3LN
  • FOXO4LN
  • FOXO6LN
  • FOXO1LO
  • FOXO3LO
  • FOXO4LO
  • FOXO6LO
  • FOXO1LP
  • FOXO3LP
  • FOXO4LP
  • FOXO6LP
  • FOXO1LQ
  • FOXO3LQ
  • FOXO4LQ
  • FOXO6LQ
  • FOXO1LR
  • FOXO3LR
  • FOXO4LR
  • FOXO6LR
  • FOXO1LS
  • FOXO3LS
  • FOXO4LS
  • FOXO6LS
  • FOXO1LT
  • FOXO3LT
  • FOXO4LT
  • FOXO6LT
  • FOXO1LU
  • FOXO3LU
  • FOXO4LU
  • FOXO6LU
  • FOXO1LV
  • FOXO3LV
  • FOXO4LV
  • FOXO6LV
  • FOXO1LW
  • FOXO3LW
  • FOXO4LW
  • FOXO6LW
  • FOXO1LX
  • FOXO3LX
  • FOXO4LX
  • FOXO6LX
  • FOXO1LY
  • FOXO3LY
  • FOXO4LY
  • FOXO6LY
  • FOXO1LZ
  • FOXO3LZ
  • FOXO4LZ
  • FOXO6LZ
  • FOXO1MA
  • FOXO3MA
  • FOXO4MA
  • FOXO6MA
  • FOXO1MB
  • FOXO3MB
  • FOXO4MB
  • FOXO6MB
  • FOXO1MC
  • FOXO3MC
  • FOXO4MC
  • FOXO6MC
  • FOXO1MD
  • FOXO3MD
  • FOXO4MD
  • FOXO6MD
  • FOXO1ME
  • FOXO3ME
  • FOXO4ME
  • FOXO6ME
  • FOXO1MF
  • FOXO3MF
  • FOXO4MF
  • FOXO6MF
  • FOXO1MG
  • FOXO3MG
  • FOXO4MG
  • FOXO6MG
  • FOXO1MH
  • FOXO3MH
  • FOXO4MH
  • FOXO6MH
  • FOXO1MI
  • FOXO3MI
  • FOXO4MI
  • FOXO6MI
  • FOXO1MJ
  • FOXO3MJ
  • FOXO4MJ
  • FOXO6MJ
  • FOXO1MK
  • FOXO3MK
  • FOXO4MK
  • FOXO6MK
  • FOXO1ML
  • FOXO3ML
  • FOXO4ML
  • FOXO6ML
  • FOXO1MM
  • FOXO3MM
  • FOXO4MM
  • FOXO6MM
  • FOXO1MN
  • FOXO3MN
  • FOXO4MN
  • FOXO6MN
  • FOXO1MO
  • FOXO3MO
  • FOXO4MO
  • FOXO6MO
  • FOXO1MP
  • FOXO3MP
  • FOXO4MP
  • FOXO6MP
  • FOXO1MQ
  • FOXO3MQ
  • FOXO4MQ
  • FOXO6MQ
  • FOXO1MR
  • FOXO3MR
  • FOXO4MR
  • FOXO6MR
  • FOXO1MS
  • FOXO3MS
  • FOXO4MS
  • FOXO6MS
  • FOXO1MT
  • FOXO3MT
  • FOXO4MT
  • FOXO6MT
  • FOXO1MU
  • FOXO3MU
  • FOXO4MU
  • FOXO6MU
  • FOXO1MV
  • FOXO3MV
  • FOXO4MV
  • FOXO6MV
  • FOXO1MW
  • FOXO3MW
  • FOXO4MW
  • FOXO6MW
  • FOXO1MX
  • FOXO3MX
  • FOXO4MX
  • FOXO6MX
  • FOXO1MY
  • FOXO3MY
  • FOXO4MY
  • FOXO6MY
  • FOXO1MZ
  • FOXO3MZ
  • FOXO4MZ
  • FOXO6MZ
  • FOXO1NA
  • FOXO3NA
  • FOXO4NA
  • FOXO6NA
  • FOXO1NB
  • FOXO3NB
  • FOXO4NB
  • FOXO6NB
  • FOXO1NC
  • FOXO3NC
  • FOXO4NC
  • FOXO6NC
  • FOXO1ND
  • FOXO3ND
  • FOXO4ND
  • FOXO6ND
  • FOXO1NE
  • FOXO3NE
  • FOXO4NE
  • FOXO6NE
  • FOXO1NF
  • FOXO3NF
  • FOXO4NF
  • FOXO6NF
  • FOXO1NG
  • FOXO3NG
  • FOXO4NG
  • FOXO6NG
  • FOXO1NH
  • FOXO3NH
  • FOXO4NH
  • FOXO6NH
  • FOXO1NI
  • FOXO3NI
  • FOXO4NI
  • FOXO6NI
  • FOXO1NJ
  • FOXO3NJ
  • FOXO4NJ
  • FOXO6NJ
  • FOXO1NK
  • FOXO3NK
  • FOXO4NK
  • FOXO6NK
  • FOXO1NL
  • FOXO3NL
  • FOXO4NL
  • FOXO6NL
  • FOXO1NM
  • FOXO3NM
  • FOXO4NM
  • FOXO6NM
  • FOXO1NN
  • FOXO3NN
  • FOXO4NN
  • FOXO6NN
  • FOXO1NO
  • FOXO3NO
  • FOXO4NO
  • FOXO6NO
  • FOXO1NP
  • FOXO3NP
  • FOXO4NP
  • FOXO6NP
  • FOXO1NQ
  • FOXO3NQ
  • FOXO4NQ
  • FOXO6NQ
  • FOXO1NR
  • FOXO3NR
  • FOXO4NR
  • FOXO6NR
  • FOXO1NS
  • FOXO3NS
  • FOXO4NS
  • FOXO6NS
  • FOXO1NT
  • FOXO3NT
  • FOXO4NT
  • FOXO6NT
  • FOXO1NU
  • FOXO3NU
  • FOXO4NU
  • FOXO6NU
  • FOXO1NV
  • FOXO3NV
  • FOXO4NV
  • FOXO6NV
  • FOXO1NW
  • FOXO3NW
  • FOXO4NW
  • FOXO6NW
  • FOXO1NX
  • FOXO3NX
  • FOXO4NX
  • FOXO6NX
  • FOXO1NY
  • FOXO3NY
  • FOXO4NY
  • FOXO6NY
  • FOXO1NZ
  • FOXO3NZ
  • FOXO4NZ
  • FOXO6NZ
  • FOXO1OA
  • FOXO3OA
  • FOXO4OA
  • FOXO6OA
  • FOXO1OB
  • FOXO3OB
  • FOXO4OB
  • FOXO6OB
  • FOXO1OC
  • FOXO3OC
  • FOXO4OC
  • FOXO6OC
  • FOXO1OD
  • FOXO3OD
  • FOXO4OD
  • FOXO6OD
  • FOXO1OE
  • FOXO3OE
  • FOXO4OE
  • FOXO6OE
  • FOXO1OF
  • FOXO3OF
  • FOXO4OF
  • FOXO6OF
  • FOXO1OG
  • FOXO3OG
  • FOXO4OG
  • FOXO6OG
  • FOXO1OH
  • FOXO3OH
  • FOXO4OH
  • FOXO6OH
  • FOXO1OI
  • FOXO3OI
  • FOXO4OI
  • FOXO6OI
  • FOXO1OJ
  • FOXO3OJ
  • FOXO4OJ
  • FOXO6OJ
  • FOXO1OK
  • FOXO3OK
  • FOXO4OK
  • FOXO6OK
  • FOXO1OL
  • FOXO3OL
  • FOXO4OL
  • FOXO6OL
  • FOXO1OM
  • FOXO3OM
  • FOXO4OM
  • FOXO6OM
  • FOXO1ON
  • FOXO3ON
  • FOXO4ON
  • FOXO6ON
  • FOXO1OO
  • FOXO3OO
  • FOXO4OO
  • FOXO6OO
  • FOXO1OP
  • FOXO3OP
  • FOXO4OP
  • FOXO6OP
  • FOXO1OQ
  • FOXO3OQ
  • FOXO4OQ
  • FOXO6OQ
  • FOXO1OR
  • FOXO3OR
  • FOXO4OR
  • FOXO6OR
  • FOXO1OS
  • FOXO3OS
  • FOXO4OS
  • FOXO6OS
  • FOXO1OT
  • FOXO3OT
  • FOXO4OT
  • FOXO6OT
  • FOXO1OU
  • FOXO3OU
  • FOXO4OU
  • FOXO6OU
  • FOXO1OV
  • FOXO3OV
  • FOXO4OV
  • FOXO6OV
  • FOXO1OW
  • FOXO3OW
  • FOXO4OW
  • FOXO6OW
  • FOXO1OX
  • FOXO3OX
  • FOXO4OX
  • FOXO6OX
  • FOXO1OY
  • FOXO3OY
  • FOXO4OY
  • FOXO6OY
  • FOXO1OZ
  • FOXO3OZ
  • FOXO4OZ
  • FOXO6OZ
  • FOXO1PA
  • FOXO3PA
  • FOXO4PA
  • FOXO6PA
  • FOXO1PB
  • FOXO3PB
  • FOXO4PB
  • FOXO6PB
  • FOXO1PC
  • FOXO3PC
  • FOXO4PC
  • FOXO6PC
  • FOXO1PD
  • FOXO3PD
  • FOXO4PD
  • FOXO6PD
  • FOXO1PE
  • FOXO3PE
  • FOXO4PE
  • FOXO6PE
  • FOXO1PF
  • FOXO3PF
  • FOXO4PF
  • FOXO6PF
  • FOXO1PG
  • FOXO3PG
  • FOXO4PG
  • FOXO6PG
  • FOXO1PH
  • FOXO3PH
  • FOXO4PH
  • FOXO6PH
  • FOXO1PI
  • FOXO3PI
  • FOXO4PI
  • FOXO6PI
  • FOXO1PJ
  • FOXO3PJ
  • FOXO4PJ
  • FOXO6PJ
  • FOXO1PK
  • FOXO3PK
  • FOXO4PK
  • FOXO6PK
  • FOXO1PL
  • FOXO3PL
  • FOXO4PL
  • FOXO6PL
  • FOXO1PM
  • FOXO3PM
  • FOXO4PM
  • FOXO6PM
  • FOXO1PN
  • FOXO3PN
  • FOXO4PN
  • FOXO6PN
  • FOXO1PO
  • FOXO3PO
  • FOXO4PO
  • FOXO6PO
  • FOXO1PP
  • FOXO3PP
  • FOXO4PP
  • FOXO6PP
  • FOXO1PQ
  • FOXO3PQ
  • FOXO4PQ
  • FOXO6PQ
  • FOXO1PR
  • FOXO3PR
  • FOXO4PR
  • FOXO6PR
  • FOXO1PS
  • FOXO3PS
  • FOXO4PS
  • FOXO6PS
  • FOXO1PT
  • FOXO3PT
  • FOXO4PT
  • FOXO6PT
  • FOXO1PU
  • FOXO3PU
  • FOXO4PU
  • FOXO6PU
  • FOXO1PV
  • FOXO3PV
  • FOXO4PV
  • FOXO6PV
  • FOXO1PW
  • FOXO3PW
  • FOXO4PW
  • FOXO6PW
  • FOXO1PX
  • FOXO3PX
  • FOXO4PX
  • FOXO6PX
  • FOXO1PY
  • FOXO3PY
  • FOXO4PY
  • FOXO6PY
  • FOXO1PZ
  • FOXO3PZ
  • FOXO4PZ
  • FOXO6PZ
  • FOXO1QA
  • FOXO3QA
  • FOXO4QA
  • FOXO6QA
  • FOXO1QB
  • FOXO3QB
  • FOXO4QB
  • FOXO6QB
  • FOXO1QC
  • FOXO3QC
  • FOXO4QC
  • FOXO6QC
  • FOXO1QD
  • FOXO3QD
  • FOXO4QD
  • FOXO6QD
  • FOXO1QE
  • FOXO3QE
  • FOXO4QE
  • FOXO6QE
  • FOXO1QF
  • FOXO3QF
  • FOXO4QF
  • FOXO6QF
  • FOXO1QG
  • FOXO3QG
  • FOXO4QG
  • FOXO6QG
  • FOXO1QH
  • FOXO3QH
  • FOXO4QH
  • FOXO6QH
  • FOXO1QI
  • FOXO3QI
  • FOXO4QI
  • FOXO6QI
  • FOXO1QJ
  • FOXO3QJ
  • FOXO4QJ
  • FOXO6QJ
  • FOXO1QK
  • FOXO3QK
  • FOXO4QK
  • FOXO6QK
  • FOXO1QL
  • FOXO3QL
  • FOXO4QL
  • FOXO6QL
  • FOXO1QM
  • FOXO3QM
  • FOXO4QM
  • FOXO6QM
  • FOXO1QN
  • FOXO3QN
  • FOXO4QN
  • FOXO6QN
  • FOXO1QO
  • FOXO3QO
  • FOXO4QO
  • FOXO6QO
  • FOXO1QP
  • FOXO3QP
  • FOXO4QP
  • FOXO6QP
  • FOXO1QQ
  • FOXO3QQ
  • FOXO4QQ
  • FOXO6QQ
  • FOXO1QR
  • FOXO3QR
  • FOXO4QR
  • FOXO6QR
  • FOXO1QS
  • FOXO3QS
  • FOXO4QS
  • FOXO6QS
  • FOXO1QT
  • FOXO3QT
  • FOXO4QT
  • FOXO6QT
  • FOXO1QU
  • FOXO3QU
  • FOXO4QU
  • FOXO6QU
  • FOXO1QV
  • FOXO3QV
  • FOXO4QV
  • FOXO6QV
  • FOXO1QW
  • FOXO3QW
  • FOXO4QW
  • FOXO6QW
  • FOXO1QX
  • FOXO3QX
  • FOXO4QX
  • FOXO6QX
  • FOXO1QY
  • FOXO3QY
  • FOXO4QY
  • FOXO6QY
  • FOXO1QZ
  • FOXO3QZ
  • FOXO4QZ
  • FOXO6QZ
  • FOXO1RA
  • FOXO3RA
  • FOXO4RA
  • FOXO6RA
  • FOXO1RB
  • FOXO3RB
  • FOXO4RB
  • FOXO6RB
  • FOXO1RC
  • FOXO3RC
  • FOXO4RC
  • FOXO6RC
  • FOXO1RD
  • FOXO3RD
  • FOXO4RD
  • FOXO6RD
  • FOXO1RE
  • FOXO3RE
  • FOXO4RE
  • FOXO6RE
  • FOXO1RF
  • FOXO3RF
  • FOXO4RF
  • FOXO6RF
  • FOXO1RG
  • FOXO3RG
  • FOXO4RG
  • FOXO6RG
  • FOXO1RH
  • FOXO3RH
  • FOXO4RH
  • FOXO6RH
  • FOXO1RI
  • FOXO3RI
  • FOXO4RI
  • FOXO6RI
  • FOXO1RJ
  • FOXO3RJ
  • FOXO4RJ
  • FOXO6RJ
  • FOXO1RK
  • FOXO3RK
  • FOXO4RK
  • FOXO6RK
  • FOXO1RL
  • FOXO3RL
  • FOXO4RL
  • FOXO6RL
  • FOXO1RM
  • FOXO3RM
  • FOXO4RM
  • FOXO6RM
  • FOXO1RN
  • FOXO3RN
  • FOXO4RN
  • FOXO6RN
  • FOXO1RO
  • FOXO3RO
  • FOXO4RO
  • FOXO6RO
  • FOXO1RP
  • FOXO3RP
  • FOXO4RP
  • FOXO6RP
  • FOXO1RQ
  • FOXO3RQ
  • FOXO4RQ
  • FOXO6RQ
  • FOXO1RR
  • FOXO3RR
  • FOXO4RR
  • FOXO6RR
  • FOXO1RS
  • FOXO3RS
  • FOXO4RS
  • FOXO6RS
  • FOXO1RT
  • FOXO3RT
  • FOXO4RT
  • FOXO6RT
  • FOXO1RU
  • FOXO3RU
  • FOXO4RU
  • FOXO6RU
  • FOXO1RV
  • FOXO3RV
  • FOXO4RV
  • FOXO6RV
  • FOXO1RW
  • FOXO3RW
  • FOXO4RW
  • FOXO6RW
  • FOXO1RX
  • FOXO3RX
  • FOXO4RX
  • FOXO6RX
  • FOXO1RY
  • FOXO3RY
  • FOXO4RY
  • FOXO6RY
  • FOXO1RZ
  • FOXO3RZ
  • FOXO4RZ
  • FOXO6RZ
  • FOXO1SA
  • FOXO3SA
  • FOXO4SA
  • FOXO6SA
  • FOXO1SB
  • FOXO3SB
  • FOXO4SB
  • FOXO6SB
  • FOXO1SC
  • FOXO3SC
  • FOXO4SC
  • FOXO6SC
  • FOXO1SD
  • FOXO3SD
  • FOXO4SD
  • FOXO6SD
  • FOXO1SE
  • FOXO3SE
  • FOXO4SE
  • FOXO6SE
  • FOXO1SF
  • FOXO3SF
  • FOXO4SF
  • FOXO6SF
  • FOXO1SG
  • FOXO3SG
  • FOXO4SG
  • FOXO6SG
  • FOXO1SH
  • FOXO3SH
  • FOXO4SH
  • FOXO6SH
  • FOXO1SI
  • FOXO3SI
  • FOXO4SI
  • FOXO6SI
  • FOXO1SJ
  • FOXO3SJ
  • FOXO4SJ
  • FOXO6SJ
  • FOXO1SK
  • FOXO3SK
  • FOXO4SK
  • FOXO6SK
  • FOXO1SL
  • FOXO3SL
  • FOXO4SL
  • FOXO6SL
  • FOXO1SM
  • FOXO3SM
  • FOXO4SM
  • FOXO6SM
  • FOXO1SN
  • FOXO3SN
  • FOXO4SN
  • FOXO6SN
  • FOXO1SO
  • FOXO3SO
  • FOXO4SO
  • FOXO6SO
  • FOXO1SP
  • FOXO3SP
  • FOXO4SP
  • FOXO6SP
  • FOXO1SQ
  • FOXO3SQ
  • FOXO4SQ
  • FOXO6SQ
  • FOXO1SR
  • FOXO3SR
  • FOXO4SR
  • FOXO6SR
  • FOXO1SS
  • FOXO3SS
  • FOXO4SS
  • FOXO6SS
  • FOXO1ST
  • FOXO3ST
  • FOXO4ST
  • FOXO6ST
  • FOXO1SU
  • FOXO3SU
  • FOXO4SU
  • FOXO6SU
  • FOXO1SV
  • FOXO3SV
  • FOXO4SV
  • FOXO6SV
  • FOXO1SW
  • FOXO3SW
  • FOXO4SW
  • FOXO6SW
  • FOXO1SX
  • FOXO3SX
  • FOXO4SX
  • FOXO6SX
  • FOXO1SY
  • FOXO3SY
  • FOXO4SY
  • FOXO6SY
  • FOXO1SZ
  • FOXO3SZ
  • FOXO4SZ
  • FOXO6SZ
  • FOXO1TA
  • FOXO3TA
  • FOXO4TA
  • FOXO6TA
  • FOXO1TB
  • FOXO3TB
  • FOXO4TB
  • FOXO6TB
  • FOXO1TC
  • FOXO3TC
  • FOXO4TC
  • FOXO6TC
  • FOXO1TD
  • FOXO3TD
  • FOXO4TD
  • FOXO6TD
  • FOXO1TE
  • FOXO3TE
  • FOXO4TE
  • FOXO6TE
  • FOXO1TF
  • FOXO3TF
  • FOXO4TF
  • FOXO6TF
  • FOXO1TG
  • FOXO3TG
  • FOXO4TG
  • FOXO6TG
  • FOXO1TH
  • FOXO3TH
  • FOXO4TH
  • FOXO6TH
  • FOXO1TI
  • FOXO3TI
  • FOXO4TI
  • FOXO6TI
  • FOXO1TJ
  • FOXO3TJ
  • FOXO4TJ
  • FOXO6TJ
  • FOXO1TK
  • FOXO3TK
  • FOXO4TK
  • FOXO6TK
  • FOXO1TL
  • FOXO3TL
  • FOXO4TL
  • FOXO6TL
  • FOXO1TM
  • FOXO3TM
  • FOXO4TM
  • FOXO6TM
  • FOXO1TN
  • FOXO3TN
  • FOXO4TN
  • FOXO6TN
  • FOXO1TO
  • FOXO3TO
  • FOXO4TO
  • FOXO6TO
  • FOXO1TP
  • FOXO3TP
  • FOXO4TP
  • FOXO6TP
  • FOXO1TQ
  • FOXO3TQ
  • FOXO4TQ
  • FOXO6TQ
  • FOXO1TR
  • FOXO3TR
  • FOXO4TR
  • FOXO6TR
  • FOXO1TS
  • FOXO3TS
  • FOXO4TS
  • FOXO6TS
  • FOXO1TT
  • FOXO3TT
  • FOXO4TT
  • FOXO6TT
  • FOXO1TU
  • FOXO3TU
  • FOXO4TU
  • FOXO6TU
  • FOXO1TV
  • FOXO3TV
  • FOXO4TV
  • FOXO6TV
  • FOXO1TW
  • FOXO3TW
  • FOXO4TW
  • FOXO6TW
  • FOXO1TX
  • FOXO3TX
  • FOXO4TX
  • FOXO6TX
  • FOXO1TY
  • FOXO3TY
  • FOXO4TY
  • FOXO6TY
  • FOXO1TZ
  • FOXO3TZ
  • FOXO4TZ
  • FOXO6TZ
  • FOXO1UA
  • FOXO3UA
  • FOXO4UA
  • FOXO6UA
  • FOXO1UB
  • FOXO3UB
  • FOXO4UB
  • FOXO6UB
  • FOXO1UC
  • FOXO3UC
  • FOXO4UC
  • FOXO6UC
  • FOXO1UD
  • FOXO3UD
  • FOXO4UD
  • FOXO6UD
  • FOXO1UE
  • FOXO3UE
  • FOXO4UE
  • FOXO6UE
  • FOXO1UF
  • FOXO3UF
  • FOXO4UF
  • FOXO6UF
  • FOXO1UG
  • FOXO3UG
  • FOXO4UG
  • FOXO6UG
  • FOXO1UH
  • FOXO3UH
  • FOXO4UH
  • FOXO6UH
  • FOXO1UI
  • FOXO3UI
  • FOXO4UI
  • FOXO6UI
  • FOXO1UJ
  • FOXO3UJ
  • FOXO4UJ
  • FOXO6UJ
  • FOXO1UK
  • FOXO3UK
  • FOXO4UK
  • FOXO6UK
  • FOXO1UL
  • FOXO3UL
  • FOXO4UL
  • FOXO6UL
  • FOXO1UM
  • FOXO3UM
  • FOXO4UM
  • FOXO6UM
  • FOXO1UN
  • FOXO3UN
  • FOXO4UN
  • FOXO6UN
  • FOXO1UO
  • FOXO3UO
  • FOXO4UO
  • FOXO6UO
  • FOXO1UP
  • FOXO3UP
  • FOXO4UP
  • FOXO6UP
  • FOXO1UQ
  • FOXO3UQ
  • FOXO4UQ
  • FOXO6UQ
  • FOXO1UR
  • FOXO3UR
  • FOXO4UR
  • FOXO6UR
  • FOXO1US
  • FOXO3US
  • FOXO4US
  • FOXO6US
  • FOXO1UT
  • FOXO3UT
  • FOXO4UT
  • FOXO6UT
  • FOXO1UU
  • FOXO3UU
  • FOXO4UU
  • FOXO6UU
  • FOXO1UV
  • FOXO3UV
  • FOXO4UV
  • FOXO6UV
  • FOXO1UW
  • FOXO3UW
  • FOXO4UW
  • FOXO6UW
  • FOXO1UX
  • FOXO3UX
  • FOXO4UX
  • FOXO6UX
  • FOXO1UY
  • FOXO3UY
  • FOXO4UY
  • FOXO6UY
  • FOXO1UZ
  • FOXO3UZ
  • FOXO4UZ
  • FOXO6UZ
  • FOXO1VA
  • FOXO3VA
  • FOXO4VA
  • FOXO6VA
  • FOXO1VB
  • FOXO3VB
  • FOXO4VB
  • FOXO6VB
  • FOXO1VC
  • FOXO3VC
  • FOXO4VC
  • FOXO6VC
  • FOXO1VD
  • FOXO3VD
  • FOXO4VD
  • FOXO6VD
  • FOXO1VE
  • FOXO3VE
  • FOXO4VE
  • FOXO6VE
  • FOXO1VF
  • FOXO3VF
  • FOXO4VF
  • FOXO6VF
  • FOXO1VG
  • FOXO3VG
  • FOXO4VG
  • FOXO6VG
  • FOXO1VH
  • FOXO3VH
  • FOXO4VH
  • FOXO6VH
  • FOXO1VI
  • FOXO3VI
  • FOXO4VI
  • FOXO6VI
  • FOXO1VJ
  • FOXO3VJ
  • FOXO4VJ
  • FOXO6VJ
  • FOXO1VK
  • FOXO3VK
  • FOXO4VK
  • FOXO6VK
  • FOXO1VL
  • FOXO3VL
  • FOXO4VL
  • FOXO6VL
  • FOXO1VM
  • FOXO3VM
  • FOXO4VM
  • FOXO6VM
  • FOXO1VN
  • FOXO3VN
  • FOXO4VN
  • FOXO6VN
  • FOXO1VO
  • FOXO3VO
  • FOXO4VO
  • FOXO6VO
  • FOXO1VP
  • FOXO3VP
  • FOXO4VP
  • FOXO6VP
  • FOXO1VQ
  • FOXO3VQ
  • FOXO4VQ
  • FOXO6VQ
  • FOXO1VR
  • FOXO3VR
  • FOXO4VR
  • FOXO6VR
  • FOXO1VS
  • FOXO3VS
  • FOXO4VS
  • FOXO6VS
  • FOXO1VT
  • FOXO3VT
  • FOXO4VT
  • FOXO6VT
  • FOXO1VU
  • FOXO3VU
  • FOXO4VU
  • FOXO6VU
  • FOXO1VV
  • FOXO3VV
  • FOXO4VV
  • FOXO6VV
  • FOXO1VW
  • FOXO3VW
  • FOXO4VW
  • FOXO6VW
  • FOXO1VX
  • FOXO3VX
  • FOXO4VX
  • FOXO6VX
  • FOXO1VY
  • FOXO3VY
  • FOXO4VY
  • FOXO6VY
  • FOXO1VZ
  • FOXO3VZ
  • FOXO4VZ
  • FOXO6VZ
  • FOXO1WA
  • FOXO3WA
  • FOXO4WA
  • FOXO6WA
  • FOXO1WB
  • FOXO3WB
  • FOXO4WB
  • FOXO6WB
  • FOXO1WC
  • FOXO3WC
  • FOXO4WC
  • FOXO6WC
  • FOXO1WD
  • FOXO3WD
  • FOXO4WD
  • FOXO6WD
  • FOXO1WE
  • FOXO3WE
  • FOXO4WE
  • FOXO6WE
  • FOXO1WF
  • FOXO3WF
  • FOXO4WF
  • FOXO6WF
  • FOXO1WG
  • FOXO3WG
  • FOXO4WG
  • FOXO6WG
  • FOXO1WH
  • FOXO3WH
  • FOXO4WH
  • FOXO6WH
  • FOXO1WI
  • FOXO3WI
  • FOXO4WI
  • FOXO6WI
  • FOXO1WJ
  • FOXO3WJ
  • FOXO4WJ
  • FOXO6WJ
  • FOXO1WK
  • FOXO3WK
  • FOXO4WK
  • FOXO6WK
  • FOXO1WL
  • FOXO3WL
  • FOXO4WL
  • FOXO6WL
  • FOXO1WM
  • FOXO3WM
  • FOXO4WM
  • FOXO6WM
  • FOXO1WN
  • FOXO3WN
  • FOXO4WN
  • FOXO6WN
  • FOXO1WO
  • FOXO3WO
  • FOXO4WO
  • FOXO6WO
  • FOXO1WP
  • FOXO3WP
  • FOXO4WP
  • FOXO6WP
  • FOXO1WQ
  • FOXO3WQ
  • FOXO4WQ
  • FOXO6WQ
  • FOXO1WR
  • FOXO3WR
  • FOXO4WR
  • FOXO6WR
  • FOXO1WS
  • FOXO3WS
  • FOXO4WS
  • FOXO6WS
  • FOXO1WT
  • FOXO3WT
  • FOXO4WT
  • FOXO6WT
  • FOXO1WU
  • FOXO3WU
  • FOXO4WU
  • FOXO6WU
  • FOXO1WV
  • FOXO3WV
  • FOXO4WV
  • FOXO6WV
  • FOXO1WW
  • FOXO3WW
  • FOXO4WW
  • FOXO6WW
  • FOXO1WX
  • FOXO3WX
  • FOXO4WX
  • FOXO6WX
  • FOXO1WY
  • FOXO3WY
  • FOXO4WY
  • FOXO6WY
  • FOXO1WZ
  • FOXO3WZ
  • FOXO4WZ
  • FOXO6WZ
  • FOXO1XA
  • FOXO3XA
  • FOXO4XA
  • FOXO6XA
  • FOXO1XB
  • FOXO3XB
  • FOXO4XB
  • FOXO6XB
  • FOXO1XC
  • FOXO3XC
  • FOXO4XC
  • FOXO6XC
  • FOXO1XD
  • FOXO3XD
  • FOXO4XD
  • FOXO6XD
  • FOXO1XE
  • FOXO3XE
  • FOXO4XE
  • FOXO6XE
  • FOXO1XF
  • FOXO3XF
  • FOXO4XF
  • FOXO6XF
  • FOXO1XG
  • FOXO3XG
  • FOXO4XG
  • FOXO6XG
  • FOXO1XH
  • FOXO3XH
  • FOXO4XH
  • FOXO6XH
  • FOXO1XI
  • FOXO3XI
  • FOXO4XI
  • FOXO6XI
  • FOXO1XJ
  • FOXO3XJ
  • FOXO4XJ
  • FOXO6XJ
  • FOXO1XK
  • FOXO3XK
  • FOXO4XK
  • FOXO6XK
  • FOXO1XL
  • FOXO3XL
  • FOXO4XL
  • FOXO6XL
  • FOXO1XM
  • FOXO3XM
  • FOXO4XM
  • FOXO6XM
  • FOXO1XN
  • FOXO3XN
  • FOXO4XN
  • FOXO6XN
  • FOXO1XO
  • FOXO3XO
  • FOXO4XO
  • FOXO6XO
  • FOXO1XP
  • FOXO3XP
  • FOXO4XP
  • FOXO6XP
  • FOXO1XQ
  • FOXO3XQ
  • FOXO4XQ
  • FOXO6XQ
  • FOXO1XR
  • FOXO3XR
  • FOXO4XR
  • FOXO6XR
  • FOXO1XS
  • FOXO3XS
  • FOXO4XS
  • FOXO6XS
  • FOXO1XT
  • FOXO3XT
  • FOXO4XT
  • FOXO6XT
  • FOXO1XU
  • FOXO3XU
  • FOXO4XU
  • FOXO6XU
  • FOXO1XV
  • FOXO3XV
  • FOXO4XV
  • FOXO6XV
  • FOXO1XW
  • FOXO3XW
  • FOXO4XW
  • FOXO6XW
  • FOXO1XX
  • FOXO3XX
  • FOXO4XX
  • FOXO6XX
  • FOXO1XY
  • FOXO3XY
  • FOXO4XY
  • FOXO6XY
  • FOXO1XZ
  • FOXO3XZ
  • FOXO4XZ
  • FOXO6XZ
  • FOXO1YA
  • FOXO3YA
  • FOXO4YA
  • FOXO6YA
  • FOXO1YB
  • FOXO3YB
  • FOXO4YB
  • FOXO6YB
  • FOXO1YC
  • FOXO3YC
  • FOXO4YC
  • FOXO6YC
  • FOXO1YD
  • FOXO3YD
  • FOXO4YD
  • FOXO6YD
  • FOXO1YE
  • FOXO3YE
  • FOXO4YE
  • FOXO6YE
  • FOXO1YF
  • FOXO3YF
  • FOXO4YF
  • FOXO6YF
  • FOXO1YG
  • FOXO3YG
  • FOXO4YG
  • FOXO6YG
  • FOXO1YH
  • FOXO3YH
  • FOXO4YH
  • FOXO6YH
  • FOXO1YI
  • FOXO3YI
  • FOXO4YI
  • FOXO6YI
  • FOXO1YJ
  • FOXO3YJ
  • FOXO4YJ
  • FOXO6YJ
  • FOXO1YK
  • FOXO3YK
  • FOXO4YK
  • FOXO6YK
  • FOXO1YL
  • FOXO3YL
  • FOXO4YL
  • FOXO6YL
  • FOXO1YM
  • FOXO3YM
  • FOXO4YM
  • FOXO6YM
  • FOXO1YN
  • FOXO3YN
  • FOXO4YN
  • FOXO6YN
  • FOXO1YO
  • FOXO3YO
  • FOXO4YO
  • FOXO6YO
  • FOXO1YP
  • FOXO3YP
  • FOXO4YP
  • FOXO6YP
  • FOXO1YQ
  • FOXO3YQ
  • FOXO4YQ
  • FOXO6YQ
  • FOXO1YR
  • FOXO3YR
  • FOXO4YR
  • FOXO6YR
  • FOXO1YS
  • FOXO3YS
  • FOXO4YS
  • FOXO6YS
  • FOXO1YT
  • FOXO3YT
  • FOXO4YT
  • FOXO6YT
  • FOXO1YU
  • FOXO3YU
  • FOXO4YU
  • FOXO6YU
  • FOXO1YV
  • FOXO3YV
  • FOXO4YV
  • FOXO6YV
  • FOXO1YW
  • FOXO3YW
  • FOXO4YW
  • FOXO6YW
  • FOXO1YX
  • FOXO3YX
  • FOXO4YX
  • FOXO6YX
  • FOXO1YY
  • FOXO3YY
  • FOXO4YY
  • FOXO6YY
  • FOXO1YZ
  • FOXO3YZ
  • FOXO4YZ
  • FOXO6YZ
  • FOXO1ZA
  • FOXO3ZA
  • FOXO4ZA
  • FOXO6ZA
  • FOXO1ZB
  • FOXO3ZB
  • FOXO4ZB
  • FOXO6ZB
  • FOXO1ZC
  • FOXO3ZC
  • FOXO4ZC
  • FOXO6ZC
  • FOXO1ZD
  • FOXO3ZD
  • FOXO4ZD
  • FOXO6ZD
  • FOXO1ZE
  • FOXO3ZE
  • FOXO4ZE
  • FOXO6ZE
  • FOXO1ZF
  • FOXO3ZF
  • FOXO4ZF
  • FOXO6ZF
  • FOXO1ZG
  • FOXO3ZG
  • FOXO4ZG
  • FOXO6ZG
  • FOXO1ZH
  • FOXO3ZH
  • FOXO4ZH
  • FOXO6ZH
  • FOXO1ZI
  • FOXO3ZI
  • FOXO4ZI
  • FOXO6ZI
  • FOXO1ZJ
  • FOXO3ZJ
  • FOXO4ZJ
  • FOXO6ZJ
  • FOXO1ZK
  • FOXO3ZK
  • FOXO4ZK
  • FOXO6ZK
  • FOXO1ZL
  • FOXO3ZL
  • FOXO4ZL
  • FOXO6ZL
  • FOXO1ZM
  • FOXO3ZM
  • FOXO4ZM
  • FOXO6ZM
  • FOXO1ZN
  • FOXO3ZN
  • FOXO4ZN
  • FOXO6ZN
  • FOXO1ZO
  • FOXO3ZO
  • FOXO4ZO
  • FOXO6ZO
  • FOXO1ZP
  • FOXO3ZP
  • FOXO4ZP
  • FOXO6ZP
  • FOXO1ZQ
  • FOXO3ZQ
  • FOXO4ZQ
  • FOXO6ZQ
  • FOXO1ZR
  • FOXO3ZR
  • FOXO4ZR
  • FOXO6ZR
  • FOXO1ZS
  • FOXO3ZS
  • FOXO4ZS
  • FOXO6ZS
  • FOXO1ZT
  • FOXO3ZT
  • FOXO4ZT
  • FOXO6ZT
  • FOXO1ZU
  • FOXO3ZU
  • FOXO4ZU
  • FOXO6ZU
  • FOXO1ZV
  • FOXO3ZV
  • FOXO4ZV
  • FOXO6ZV
  • FOXO1ZW
  • FOXO3ZW
  • FOXO4ZW
  • FOXO6ZW
  • FOXO1ZX
  • FOXO3ZX
  • FOXO4ZX
  • FOXO6ZX
  • FOXO1ZY
  • FOXO3ZY
  • FOXO4ZY
  • FOXO6ZY
  • FOXO1ZZ
  • FOXO3ZZ
  • FOXO4ZZ
  • FOXO6ZZ
  • FOXO1AAA
  • FOXO3AAA
  • FOXO4AAA
  • FOXO6AAA
  • FOXO1AAB
  • FOXO3AAB
  • FOXO4AAB
  • FOXO6AAB
  • FOXO1AAC
  • FOXO3AAC
  • FOXO4AAC
  • FOXO6AAC
  • FOXO1AAD
  • FOXO3AAD
  • FOXO4AAD
  • FOXO6AAD
  • FOXO1AAE
  • FOXO3AAE
  • FOXO4AAE
  • FOXO6AAE
  • FOXO1AAF
  • FOXO3AAF
  • FOXO4AAF
  • FOXO6AAF
  • FOXO1AAG
  • FOXO3AAG
  • FOXO4AAG
  • FOXO6AAG
  • FOXO1AAH
  • FOXO3AAH
  • FOXO4AAH
  • FOXO6AAH
  • FOXO1AAI
  • FOXO3AAI
  • FOXO4AAI
  • FOXO6AAI
  • FOXO1AAJ
  • FOXO3AAJ
  • FOXO4AAJ
  • FOXO6AAJ
  • FOXO1AAK
  • FOXO3AAK
  • FOXO4AAK
  • FOXO6AAK
  • FOXO1AAL
  • FOXO3AAL
  • FOXO4AAL
  • FOXO6AAL
  • FOXO1AAM
  • FOXO3AAM
  • FOXO4AAM
  • FOXO6AAM
  • FOXO1AAN
  • FOXO3AAN
  • FOXO4AAN
  • FOXO6AAN
  • FOXO1AAO
  • FOXO3AAO
  • FOXO4AAO
  • FOXO6AAO
  • FOXO1AAP
  • FOXO3AAP
  • FOXO4AAP
  • FOXO6AAP
  • FOXO1AAQ
  • FOXO3AAQ
  • FOXO4AAQ
  • FOXO6AAQ
  • FOXO1AAR
  • FOXO3AAR
  • FOXO4AAR
  • FOXO6AAR
  • FOXO1AAS
  • FOXO3AAS
  • FOXO4AAS
  • FOXO6AAS
  • FOXO1AAT
  • FOXO3AAT
  • FOXO4AAT
  • FOXO6AAT
  • FOXO1AAU
  • FOXO3AAU
  • FOXO4AAU
  • FOXO6AAU
  • FOXO1AAV
  • FOXO3AAV
  • FOXO4AAV
  • FOXO6AAV
  • FOXO1AAW
  • FOXO3AAW
  • FOXO4AAW
  • FOXO6AAW
  • FOXO1AAX
  • FOXO3AAX
  • FOXO4AAX
  • FOXO6AAX
  • FOXO1AAY
  • FOXO3AAY
  • FOXO4AAY
  • FOXO6AAY
  • FOXO1AAZ
  • FOXO3AAZ
  • FOXO4AAZ
  • FOXO6AAZ
  • FOXO1ABA
  • FOXO3ABA
  • FOXO4ABA
  • FOXO6ABA
  • FOXO1ABB
  • FOXO3ABB
  • FOXO4ABB
  • FOXO6ABB
  • FOXO1ABC
  • FOXO3ABC
  • FOXO4ABC
  • FOXO6ABC
  • FOXO1ABD
  • FOXO3ABD
  • FOXO4ABD
  • FOXO6ABD
  • FOXO1ABE
  • FOXO3ABE
  • FOXO4ABE
  • FOXO6ABE
  • FOXO1ABF
  • FOXO3ABF
  • FOXO4ABF
  • FOXO6ABF
  • FOXO1ABG
  • FOXO3ABG
  • FOXO4ABG
  • FOXO6ABG
  • FOXO1ABH
  • FOXO3ABH
  • FOXO4ABH
  • FOXO6ABH
  • FOXO1ABI
  • FOXO3ABI
  • FOXO4ABI
  • FOXO6ABI
  • FOXO1ABJ
  • FOXO3ABJ
  • FOXO4ABJ
  • FOXO6ABJ
  • FOXO1ABK
  • FOXO3ABK
  • FOXO4ABK
  • FOXO6ABK
  • FOXO1ABL
  • FOXO3ABL
  • FOXO4ABL
  • FOXO6ABL
  • FOXO1ABM
  • FOXO3ABM
  • FOXO4ABM
  • FOXO6ABM
  • FOXO1ABN
  • FOXO3ABN
  • FOXO4ABN
  • FOXO6ABN
  • FOXO1ABO
  • FOXO3ABO
  • FOXO4ABO
  • FOXO6ABO
  • FOXO1ABP
  • FOXO3ABP
  • FOXO4ABP
  • FOXO6ABP
  • FOXO1ABQ
  • FOXO3ABQ
  • FOXO4ABQ
  • FOXO6ABQ
  • FOXO1ABR
  • FOXO3ABR
  • FOXO4ABR
  • FOXO6ABR
  • FOXO1ABS
  • FOXO3ABS
  • FOXO4ABS
  • FOXO6ABS
  • FOXO1ABT
  • FOXO3ABT
  • FOXO4ABT
  • FOXO6ABT
  • FOXO1ABU
  • FOXO3ABU
  • FOXO4ABU
  • FOXO6ABU
  • FOXO1ABV
  • FOXO3ABV
  • FOXO4ABV
  • FOXO6ABV
  • FOXO1ABW
  • FOXO3ABW
  • FOXO4ABW
  • FOXO6ABW
  • FOXO1ABX
  • FOXO3ABX
  • FOXO4ABX
  • FOXO6ABX
  • FOXO1ABY
  • FOXO3ABY
  • FOXO4ABY
  • FOXO6ABY
  • FOXO1ABZ
  • FOXO3ABZ
  • FOXO4ABZ
  • FOXO6ABZ
  • FOXO1ACA
  • FOXO3ACA
  • FOXO4ACA
  • FOXO6ACA
  • FOXO1ACB
  • FOXO3ACB
  • FOXO4ACB
  • FOXO6ACB
  • FOXO1ACC
  • FOXO3ACC
  • FOXO4ACC
  • FOXO6ACC
  • FOXO1ACD
  • FOXO3ACD
  • FOXO4ACD
  • FOXO6ACD
  • FOXO1ACE
  • FOXO3ACE
  • FOXO4ACE
  • FOXO6ACE
  • FOXO1ACF
  • FOXO3ACF
  • FOXO4ACF
  • FOXO6ACF
  • FOXO1ACG
  • FOXO3ACG
  • FOXO4ACG
  • FOXO6ACG
  • FOXO1ACH
  • FOXO3ACH
  • FOXO4ACH
  • FOXO6ACH
  • FOXO1ACI
  • FOXO3ACI
  • FOXO4ACI
  • FOXO6ACI
  • FOXO1ACJ
  • FOXO3ACJ
  • FOXO4ACJ
  • FOXO6ACJ
  • FOXO1ACK
  • FOXO3ACK
  • FOXO4ACK
  • FOXO6ACK
  • FOXO1ACL
  • FOXO3ACL
  • FOXO4ACL
  • FOXO6ACL
  • FOXO1ACM
  • FOXO3ACM
  • FOXO4ACM
  • FOXO6ACM
  • FOXO1ACN
  • FOXO3ACN
  • FOXO4ACN
  • FOXO6ACN
  • FOXO1ACO
  • FOXO3ACO
  • FOXO4ACO
  • FOXO6ACO
  • FOXO1ACP
  • FOXO3ACP
  • FOXO4ACP
  • FOXO6ACP
  • FOXO1ACQ
  • FOXO3ACQ
  • FOXO4ACQ
  • FOXO6ACQ
  • FOXO1ACR
  • FOXO3ACR
  • FOXO4ACR
  • FOXO6ACR
  • FOXO1ACS
  • FOXO3ACS
  • FOXO4ACS
  • FOXO6ACS
  • FOXO1ACT
  • FOXO3ACT
  • FOXO4ACT
  • FOXO6ACT
  • FOXO1ACU
  • FOXO3ACU
  • FOXO4ACU
  • FOXO6ACU
  • FOXO1ACV
  • FOXO3ACV
  • FOXO4ACV
  • FOXO6ACV
  • FOXO1ACW
  • FOXO3ACW
  • FOXO4ACW
  • FOXO6ACW
  • FOXO1ACX
  • FOXO3ACX
  • FOXO4ACX
  • FOXO6ACX
  • FOXO1ACY
  • FOXO3ACY
  • FOXO4ACY
  • FOXO6ACY
  • FOXO1ACZ
  • FOXO3ACZ
  • FOXO4ACZ
  • FOXO6ACZ
  • FOXO1ADA
  • FOXO3ADA
  • FOXO4ADA
  • FOXO6ADA
  • FOXO1ADB
  • FOXO3ADB
  • FOXO4ADB
  • FOXO6ADB
  • FOXO1ADC
  • FOXO3ADC
  • FOXO4ADC
  • FOXO6ADC
  • FOXO1ADD
  • FOXO3ADD
  • FOXO4ADD
  • FOXO6ADD
  • FOXO1ADE
  • FOXO3ADE
  • FOXO4ADE
  • FOXO6ADE
  • FOXO1ADF
  • FOXO3ADF
  • FOXO4ADF
  • FOXO6ADF
  • FOXO1ADG
  • FOXO3ADG
  • FOXO4ADG
  • FOXO6ADG
  • FOXO1ADH
  • FOXO3ADH
  • FOXO4ADH
  • FOXO6ADH
  • FOXO1ADI
  • FOXO3ADI
  • FOXO4ADI
  • FOXO6ADI
  • FOXO1ADJ
  • FOXO3ADJ
  • FOXO4ADJ
  • FOXO6ADJ
  • FOXO1ADK
  • FOXO3ADK
  • FOXO4ADK
  • FOXO6ADK
  • FOXO1ADL
  • FOXO3ADL
  • FOXO4ADL
  • FOXO6ADL
  • FOXO1ADM
  • FOXO3ADM
  • FOXO4ADM
  • FOXO6ADM
  • FOXO1ADN
  • FOXO3ADN
  • FOXO4ADN
  • FOXO6ADN
  • FOXO1ADO
  • FOXO3ADO
  • FOXO4ADO
  • FOXO6ADO
  • FOXO1ADP
  • FOXO3ADP
  • FOXO4ADP
  • FOXO6ADP
  • FOXO1ADQ
  • FOXO3ADQ
  • FOXO4ADQ
  • FOXO6ADQ
  • FOXO1ADR
  • FOXO3ADR
  • FOXO4ADR
  • FOXO6ADR
  • FOXO1ADS
  • FOXO3ADS
  • FOXO4ADS
  • FOXO6ADS
  • FOXO1ADT
  • FOXO3ADT
  • FOXO4ADT
  • FOXO6ADT
  • FOXO1ADU
  • FOXO3ADU
  • FOXO4ADU
  • FOXO6ADU
  • FOXO1ADV
  • FOXO3ADV
  • FOXO4ADV
  • FOXO6ADV
  • FOXO1ADW
  • FOXO3ADW
  • FOXO4ADW
  • FOXO6ADW
  • FOXO1ADX
  • FOXO3ADX
  • FOXO4ADX
  • FOXO6ADX
  • FOXO1ADY
  • FOXO3ADY
  • FOXO4ADY
  • FOXO6ADY
  • FOXO1ADZ
  • FOXO3ADZ
  • FOXO4ADZ
  • FOXO6ADZ
  • FOXO1AEA
  • FOXO3AEA
  • FOXO4AEA
  • FOXO6AEA
  • FOXO1AEB
  • FOXO3AEB
  • FOXO4AEB
  • FOXO6AEB
  • FOXO1AEC
  • FOXO3AEC
  • FOXO4AEC
  • FOXO6AEC
  • FOXO1AED
  • FOXO3AED
  • FOXO4AED
  • FOXO6AED
  • FOXO1AEE
  • FOXO3AEE
  • FOXO4AEE
  • FOXO6AEE
  • FOXO1AEF
  • FOXO3AEF
  • FOXO4AEF
  • FOXO6AEF
  • FOXO1AEG
  • FOXO3AEG
  • FOXO4AEG
  • FOXO6AEG
  • FOXO1AEH
  • FOXO3AEH
  • FOXO4AEH
  • FOXO6AEH
  • FOXO1AEI
  • FOXO3AEI
  • FOXO4AEI
  • FOXO6AEI
  • FOXO1AEJ
  • FOXO3AEJ
  • FOXO4AEJ
  • FOXO6AEJ
  • FOXO1AEK
  • FOXO3AEK
  • FOXO4AEK
  • FOXO6AEK
  • FOXO1AEL
  • FOXO3AEL
  • FOXO4AEL
  • FOXO6AEL
  • FOXO1AEM
  • FOXO3AEM
  • FOXO4AEM
  • FOXO6AEM
  • FOXO1AEN
  • FOXO3AEN
  • FOXO4AEN
  • FOXO6AEN
  • FOXO1AEO
  • FOXO3AEO
  • FOXO4AEO
  • FOXO6AEO
  • FOXO1AEP
  • FOXO3AEP
  • FOXO4AEP
  • FOXO6AEP
  • FOXO1AEQ
  • FOXO3AEQ
  • FOXO4AEQ
  • FOXO6AEQ
  • FOXO1AER
  • FOXO3AER
  • FOXO4AER
  • FOXO6AER
  • FOXO1AES
  • FOXO3AES
  • FOXO4AES
  • FOXO6AES
  • FOXO1AET
  • FOXO3AET
  • FOXO4AET
  • FOXO6AET
  • FOXO1AEU
  • FOXO3AEU
  • FOXO4AEU
  • FOXO6AEU
  • FOXO1AEV
  • FOXO3AEV
  • FOXO4AEV
  • FOXO6AEV
  • FOXO1AEW
  • FOXO3AEW
  • FOXO4AEW
  • FOXO6AEW
  • FOXO1AEX
  • FOXO3AEX
  • FOXO4AEX
  • FOXO6AEX
  • FOXO1AEY
  • FOXO3AEY
  • FOXO4AEY
  • FOXO6AEY
  • FOXO1AEZ
  • FOXO3AEZ
  • FOXO4AEZ
  • FOXO6AEZ
  • FOXO1AFA
  • FOXO3AFA
  • FOXO4AFA
  • FOXO6AFA
  • FOXO1AFB
  • FOXO3AFB
  • FOXO4AFB
  • FOXO6AFB
  • FOXO1AFC
  • FOXO3AFC
  • FOXO4AFC
  • FOXO6AFC
  • FOXO1AFD
  • FOXO3AFD
  • FOXO4AFD
  • FOXO6AFD
  • FOXO1AFE
  • FOXO3AFE
  • FOXO4AFE
  • FOXO6AFE
  • FOXO1AFF
  • FOXO3AFF
  • FOXO4AFF
  • FOXO6AFF
  • FOXO1AFG
  • FOXO3AFG
  • FOXO4AFG
  • FOXO6AFG
  • FOXO1AFH
  • FOXO3AFH
  • FOXO4AFH
  • FOXO6AFH
  • FOXO1AFI
  • FOXO3AFI
  • FOXO4AFI
  • FOXO6AFI
  • FOXO1AFJ
  • FOXO3AFJ
  • FOXO4AFJ
  • FOXO6AFJ
  • FOXO1AFK
  • FOXO3AFK
  • FOXO4AFK
  • FOXO6AFK
  • FOXO1AFL
  • FOXO3AFL
  • FOXO4AFL
  • FOXO6AFL
  • FOXO1AFM
  • FOXO3AFM
  • FOXO4AFM
  • FOXO6AFM
  • FOXO1AFN
  • FOXO3AFN
  • FOXO4AFN
  • FOXO6AFN
  • FOXO1AFO
  • FOXO3AFO
  • FOXO4AFO
  • FOXO6AFO
  • FOXO1AFP
  • FOXO3AFP
  • FOXO4AFP
  • FOXO6AFP
  • FOXO1AFQ
  • FOXO3AFQ
  • FOXO4AFQ
  • FOXO6AFQ
  • FOXO1AFR
  • FOXO3AFR
  • FOXO4AFR
  • FOXO6AFR
  • FOXO1AFS
  • FOXO3AFS
  • FOXO4AFS
  • FOXO6AFS
  • FOXO1AFT
  • FOXO3AFT
  • FOXO4AFT
  • FOXO6AFT
  • FOXO1AFU
  • FOXO3AFU
  • FOXO4AFU
  • FOXO6AFU
  • FOXO1AFV
  • FOXO3AFV
  • FOXO4AFV
  • FOXO6AFV
  • FOXO1AFW
  • FOXO3AFW
  • FOXO4AFW
  • FOXO6AFW
  • FOXO1AFX
  • FOXO3AFX
  • FOXO4AFX
  • FOXO6AFX
  • FOXO1AFY
  • FOXO3AFY
  • FOXO4AFY
  • FOXO6AFY
  • FOXO1AFZ
  • FOXO3AFZ
  • FOXO4AFZ
  • FOXO6AFZ
  • FOXO1AGA
  • FOXO3AGA
  • FOXO4AGA
  • FOXO6AGA
  • FOXO1AGB
  • FOXO3AGB
  • FOXO4AGB
  • FOXO6AGB
  • FOXO1AGC
  • FOXO3AGC
  • FOXO4AGC
  • FOXO6AGC
  • FOXO1AGD
  • FOXO3AGD
  • FOXO4AGD
  • FOXO6AGD
  • FOXO1AGE
  • FOXO3AGE
  • FOXO4AGE
  • FOXO6AGE
  • FOXO1AGF
  • FOXO3AGF
  • FOXO4AGF
  • FOXO6AGF
  • FOXO1AGG
  • FOXO3AGG
  • FOXO4AGG
  • FOXO6AGG
  • FOXO1AGH
  • FOXO3AGH
  • FOXO4AGH
  • FOXO6AGH
  • FOXO1AGI
  • FOXO3AGI
  • FOXO4AGI
  • FOXO6AGI
  • FOXO1AGJ
  • FOXO3AGJ
  • FOXO4AGJ
  • FOXO6AGJ
  • FOXO1AGK
  • FOXO3AGK
  • FOXO4AGK
  • FOXO6AGK
  • FOXO1AGL
  • FOXO3AGL
  • FOXO4AGL
  • FOXO6AGL
  • FOXO1AGM
  • FOXO3AGM
  • FOXO4AGM
  • FOXO6AGM
  • FOXO1AGN
  • FOXO3AGN
  • FOXO4AGN
  • FOXO6AGN
  • FOXO1AGO
  • FOXO3AGO
  • FOXO4AGO
  • FOXO6AGO
  • FOXO1AGP
  • FOXO3AGP
  • FOXO4AGP
  • FOXO6AGP
  • FOXO1AGQ
  • FOXO3AGQ
  • FOXO4AGQ
  • FOXO6AGQ
  • FOXO1AGR
  • FOXO3AGR
  • FOXO4AGR
  • FOXO6AGR
  • FOXO1AGS
  • FOXO3AGS
  • FOXO4AGS
  • FOXO6AGS
  • FOXO1AGT
  • FOXO3AGT
  • FOXO4AGT
  • FOXO6AGT
  • FOXO1AGU
  • FOXO3AGU
  • FOXO4AGU
  • FOXO6AGU
  • FOXO1AGV
  • FOXO3AGV
  • FOXO4AGV
  • FOXO6AGV
  • FOXO1AGW
  • FOXO3AGW
  • FOXO4AGW
  • FOXO6AGW
  • FOXO1AGX
  • FOXO3AGX
  • FOXO4AGX
  • FOXO6AGX
  • FOXO1AGY
  • FOXO3AGY
  • FOXO4AGY
  • FOXO6AGY
  • FOXO1AGZ
  • FOXO3AGZ
  • FOXO4AGZ
  • FOXO6AGZ
  • FOXO1AHA
  • FOXO3AHA
  • FOXO4AHA
  • FOXO6AHA
  • FOXO1AHB
  • FOXO3AHB
  • FOXO4AHB
  • FOXO6AHB
  • FOXO1AHC
  • FOXO3AHC
  • FOXO4AHC
  • FOXO6AHC
  • FOXO1AHD
  • FOXO3AHD
  • FOXO4AHD
  • FOXO6AHD
  • FOXO1AHE
  • FOXO3AHE
  • FOXO4AHE
  • FOXO6AHE
  • FOXO1AHF
  • FOXO3AHF
  • FOXO4AHF
  • FOXO6AHF
  • FOXO1AHG
  • FOXO3AHG
  • FOXO4AHG
  • FOXO6AHG
  • FOXO1AHH
  • FOXO3AHH
  • FOXO4AHH
  • FOXO6AHH
  • FOXO1AHI
  • FOXO3AHI
  • FOXO4AHI
  • FOXO6AHI
  • FOXO1AHJ
  • FOXO3AHJ
  • FOXO4AHJ
  • FOXO6AHJ
  • FOXO1AHK
  • FOXO3AHK
  • FOXO4AHK
  • FOXO6AHK
  • FOXO1AHL
  • FOXO3AHL
  • FOXO4AHL
  • FOXO6AHL
  • FOXO1AHM
  • FOXO3AHM
  • FOXO4AHM
  • FOXO6AHM
  • FOXO1AHN
  • FOXO3AHN
  • FOXO4AHN
  • FOXO6AHN
  • FOXO1AHO
  • FOXO3AHO
  • FOXO4AHO
  • FOXO6AHO
  • FOXO1AHP
  • FOXO3AHP
  • FOXO4AHP
  • FOXO6AHP
  • FOXO1AHQ
  • FOXO3AHQ
  • FOXO4AHQ
  • FOXO6AHQ
  • FOXO1AHR
  • FOXO3AHR
  • FOXO4AHR
  • FOXO6AHR
  • FOXO1AHS
  • FOXO3AHS
  • FOXO4AHS
  • FOXO6AHS
  • FOXO1AHT
  • FOXO3AHT
  • FOXO4AHT
  • FOXO6AHT
  • FOXO1AHU
  • FOXO3AHU
  • FOXO4AHU
  • FOXO6AHU
  • FOXO1AHV
  • FOXO3AHV
  • FOXO4AHV
  • FOXO6AHV
  • FOXO1AHW
  • FOXO3AHW
  • FOXO4AHW
  • FOXO6AHW
  • FOXO1AHX
  • FOXO3AHX
  • FOXO4AHX
  • FOXO6AHX
  • FOXO1AHY
  • FOXO3AHY
  • FOXO4AHY
  • FOXO6AHY
  • FOXO1AHZ
  • FOXO3AHZ
  • FOXO4AHZ
  • FOXO6AHZ
  • FOXO1AIA
  • FOXO3AIA
  • FOXO4AIA
  • FOXO6AIA
  • FOXO1AIB
  • FOXO3AIB
  • FOXO4AIB
  • FOXO6AIB
  • FOXO1AIC
  • FOXO3AIC
  • FOXO4AIC
  • FOXO6AIC
  • FOXO1AID
  • FOXO3AID
  • FOXO4AID
  • FOXO6AID
  • FOXO1AIE
  • FOXO3AIE
  • FOXO4AIE
  • FOXO6AIE
  • FOXO1AIF
  • FOXO3AIF
  • FOXO4AIF
  • FOXO6AIF
  • FOXO1AIG
  • FOXO3AIG
  • FOXO4AIG
  • FOXO6AIG
  • FOXO1AIH
  • FOXO3AIH
  • FOXO4AIH
  • FOXO6AIH
  • FOXO1AII
  • FOXO3AII
  • FOXO4AII
  • FOXO6AII
  • FOXO1AIJ
  • FOXO3AIJ
  • FOXO4AIJ
  • FOXO6AIJ
  • FOXO1AIK
  • FOXO3AIK
  • FOXO4AIK
  • FOXO6AIK
  • FOXO1AIL
  • FOXO3AIL
  • FOXO4AIL
  • FOXO6AIL
  • FOXO1AIM
  • FOXO3AIM
  • FOXO4AIM
  • FOXO6AIM
  • FOXO1AIN
  • FOXO3AIN
  • FOXO4AIN
  • FOXO6AIN
  • FOXO1AIO
  • FOXO3AIO
  • FOXO4AIO
  • FOXO6AIO
  • FOXO1AIP
  • FOXO3AIP
  • FOXO4AIP
  • FOXO6AIP
  • FOXO1AIQ
  • FOXO3AIQ
  • FOXO4AIQ
  • FOXO6AIQ
  • FOXO1AIR
  • FOXO3AIR
  • FOXO4AIR
  • FOXO6AIR
  • FOXO1AIS
  • FOXO3AIS
  • FOXO4AIS
  • FOXO6AIS
  • FOXO1AIT
  • FOXO3AIT
  • FOXO4AIT
  • FOXO6AIT
  • FOXO1AIU
  • FOXO3AIU
  • FOXO4AIU
  • FOXO6AIU
  • FOXO1AIV
  • FOXO3AIV
  • FOXO4AIV
  • FOXO6AIV
  • FOXO1AIW
  • FOXO3AIW
  • FOXO4AIW
  • FOXO6AIW
  • FOXO1AIX
  • FOXO3AIX
  • FOXO4AIX
  • FOXO6AIX
  • FOXO1AIY
  • FOXO3AIY
  • FOXO4AIY
  • FOXO6AIY
  • FOXO1AIZ
  • FOXO3AIZ
  • FOXO4AIZ
  • FOXO6AIZ
  • FOXO1AJA
  • FOXO3AJA
  • FOXO4AJA
  • FOXO6AJA
  • FOXO1AJB
  • FOXO3AJB
  • FOXO4AJB
  • FOXO6AJB
  • FOXO1AJC
  • FOXO3AJC
  • FOXO4AJC
  • FOXO6AJC
  • FOXO1AJD
  • FOXO3AJD
  • FOXO4AJD
  • FOXO6AJD
  • FOXO1AJE
  • FOXO3AJE
  • FOXO4AJE
  • FOXO6AJE
  • FOXO1AJF
  • FOXO3AJF
  • FOXO4AJF
  • FOXO6AJF
  • FOXO1AJG
  • FOXO3AJG
  • FOXO4AJG
  • FOXO6AJG
  • FOXO1AJH
  • FOXO3AJH
  • FOXO4AJH
  • FOXO6AJH
  • FOXO1AJI
  • FOXO3AJI
  • FOXO4AJI
  • FOXO6AJI
  • FOXO1AJJ
  • FOXO3AJJ
  • FOXO4AJJ
  • FOXO6AJJ
  • FOXO1AJK
  • FOXO3AJK
  • FOXO4AJK
  • FOXO6AJK
  • FOXO1AJL
  • FOXO3AJL
  • FOXO4AJL
  • FOXO6AJL
  • FOXO1AJM
  • FOXO3AJM
  • FOXO4AJM
  • FOXO6AJM
  • FOXO1AJN
  • FOXO3AJN
  • FOXO4AJN
  • FOXO6AJN
  • FOXO1AJO
  • FOXO3AJO
  • FOXO4AJO
  • FOXO6AJO
  • FOXO1AJP
  • FOXO3AJP
  • FOXO4AJP
  • FOXO6AJP
  • FOXO1AJQ
  • FOXO3AJQ
  • FOXO4AJQ
  • FOXO6AJQ
  • FOXO1AJR
  • FOXO3AJR
  • FOXO4AJR
  • FOXO6AJR
  • FOXO1AJS
  • FOXO3AJS
  • FOXO4AJS
  • FOXO6AJS
  • FOXO1AJT
  • FOXO3AJT
  • FOXO4AJT
  • FOXO6AJT
  • FOXO1AJU
  • FOXO3AJU
  • FOXO4AJU
  • FOXO6AJU
  • FOXO1AJV
  • FOXO3AJV
  • FOXO4AJV
  • FOXO6AJV
  • FOXO1AJW
  • FOXO3AJW
  • FOXO4AJW
  • FOXO6AJW
  • FOXO1AJX
  • FOXO3AJX
  • FOXO4AJX
  • FOXO6AJX
  • FOXO1AJY
  • FOXO3AJY
  • FOXO4AJY
  • FOXO6AJY
  • FOXO1AJZ
  • FOXO3AJZ
  • FOXO4AJZ
  • FOXO6AJZ
  • FOXO1AKA
  • FOXO3AKA
  • FOXO4AKA
  • FOXO6AKA
  • FOXO1AKB
  • FOXO3AKB
  • FOXO4AKB
  • FOXO6AKB
  • FOXO1AKC
  • FOXO3AKC
  • FOXO4AKC
  • FOXO6AKC
  • FOXO1AKD
  • FOXO3AKD
  • FOXO4AKD
  • FOXO6AKD
  • FOXO1AKE
  • FOXO3AKE
  • FOXO4AKE
  • FOXO6AKE
  • FOXO1AKF
  • FOXO3AKF
  • FOXO4AKF
  • FOXO6AKF
  • FOXO1AKG
  • FOXO3AKG
  • FOXO4AKG
  • FOXO6AKG
  • FOXO1AKH
  • FOXO3AKH
  • FOXO4AKH
  • FOXO6AKH
  • FOXO1AKI
  • FOXO3AKI
  • FOXO4AKI
  • FOXO6AKI
  • FOXO1AKJ
  • FOXO3AKJ
  • FOXO4AKJ
  • FOXO6AKJ
  • FOXO1AKK
  • FOXO3AKK
  • FOXO4AKK
  • FOXO6AKK
  • FOXO1AKL
  • FOXO3AKL
  • FOXO4AKL
  • FOXO6AKL
  • FOXO1AKM
  • FOXO3AKM
  • FOXO4AKM
  • FOXO6AKM
  • FOXO1AKN
  • FOXO3AKN
  • FOXO4AKN
  • FOXO6AKN
  • FOXO1AKO
  • FOXO3AKO
  • FOXO4AKO
  • FOXO6AKO
  • FOXO1AKP
  • FOXO3AKP
  • FOXO4AKP
  • FOXO6AKP
  • FOXO1AKQ
  • FOXO3AKQ
  • FOXO4AKQ
  • FOXO6AKQ
  • FOXO1AKR
  • FOXO3AKR
  • FOXO4AKR
  • FOXO6AKR
  • FOXO1AKS
  • FOXO3AKS
  • FOXO4AKS
  • FOXO6AKS
  • FOXO1AKT
  • FOXO3AKT
  • FOXO4AKT
  • FOXO6AKT
  • FOXO1AKU
  • FOXO3AKU
  • FOXO4AKU
  • FOXO6AKU
  • FOXO1AKV
  • FOXO3AKV
  • FOXO4AKV
  • FOXO6AKV
  • FOXO1AKW
  • FOXO3AKW
  • FOXO4AKW
  • FOXO6AKW
  • FOXO1AKX
  • FOXO3AKX
  • FOXO4AKX
  • FOXO6AKX
  • FOXO1AKY
  • FOXO3AKY
  • FOXO4AKY
  • FOXO6AKY
  • FOXO1AKZ
  • FOXO3AKZ
  • FOXO4AKZ
  • FOXO6AKZ
  • FOXO1ALA
  • FOXO3ALA
  • FOXO4ALA
  • FOXO6ALA
  • FOXO1ALB
  • FOXO3ALB
  • FOXO4ALB
  • FOXO6ALB
  • FOXO1ALC
  • FOXO3ALC
  • FOXO4ALC
  • FOXO6ALC
  • FOXO1ALD
  • FOXO3ALD
  • FOXO4ALD
  • FOXO6ALD
  • FOXO1ALE
  • FOXO3ALE
  • FOXO4ALE
  • FOXO6ALE
  • FOXO1ALF
  • FOXO3ALF
  • FOXO4ALF
  • FOXO6ALF
  • FOXO1ALG
  • FOXO3ALG
  • FOXO4ALG
  • FOXO6ALG
  • FOXO1ALH
  • FOXO3ALH
  • FOXO4ALH
  • FOXO6ALH
  • FOXO1ALI
  • FOXO3ALI
  • FOXO4ALI
  • FOXO6ALI
  • FOXO1ALJ
  • FOXO3ALJ
  • FOXO4ALJ
  • FOXO6ALJ
  • FOXO1ALK
  • FOXO3ALK
  • FOXO4ALK
  • FOXO6ALK
  • FOXO1ALL
  • FOXO3ALL
  • FOXO4ALL
  • FOXO6ALL
  • FOXO1ALM
  • FOXO3ALM
  • FOXO4ALM
  • FOXO6ALM
  • FOXO1ALN
  • FOXO3ALN
  • FOXO4ALN
  • FOXO6ALN
  • FOXO1ALO
  • FOXO3ALO
  • FOXO4ALO
  • FOXO6ALO
  • FOXO1ALP
  • FOXO3ALP
  • FOXO4ALP
  • FOXO6ALP
  • FOXO1ALQ
  • FOXO3ALQ
  • FOXO4ALQ
  • FOXO6ALQ
  • FOXO1ALR
  • FOXO3ALR
  • FOXO4ALR
  • FOXO6ALR
  • FOXO1ALS
  • FOXO3ALS
  • FOXO4ALS
  • FOXO6ALS
  • FOXO1ALT
  • FOXO3ALT
  • FOXO4ALT
  • FOXO6ALT
  • FOXO1ALU
  • FOXO3ALU
  • FOXO4ALU
  • FOXO6ALU
  • FOXO1ALV
  • FOXO3ALV
  • FOXO4ALV
  • FOXO6ALV
  • FOXO1ALW
  • FOXO3ALW
  • FOXO4ALW
  • FOXO6ALW
  • FOXO1ALX
  • FOXO3ALX
  • FOXO4ALX
  • FOXO6ALX
  • FOXO1ALY
  • FOXO3ALY
  • FOXO4ALY
  • FOXO6ALY
  • FOXO1ALZ
  • FOXO3ALZ
  • FOXO4ALZ
  • FOXO6ALZ
  • FOXO1AMA
  • FOXO3AMA
  • FOXO4AMA
  • FOXO6AMA
  • FOXO1AMB
  • FOXO3AMB
  • FOXO4AMB
  • FOXO6AMB
  • FOXO1AMC
  • FOXO3AMC
  • FOXO4AMC
  • FOXO6AMC
  • FOXO1AMD
  • FOXO3AMD
  • FOXO4AMD
  • FOXO6AMD
  • FOXO1AME
  • FOXO3AME
  • FOXO4AME
  • FOXO6AME
  • FOXO1AMF
  • FOXO3AMF
  • FOXO4AMF
  • FOXO6AMF
  • FOXO1AMG
  • FOXO3AMG
  • FOXO4AMG
  • FOXO6AMG
  • FOXO1AMH
  • FOXO3AMH
  • FOXO4AMH
  • FOXO6AMH
  • FOXO1AMI
  • FOXO3AMI
  • FOXO4AMI
  • FOXO6AMI
  • FOXO1AMJ
  • FOXO3AMJ
  • FOXO4AMJ
  • FOXO6AMJ
  • FOXO1AMK
  • FOXO3AMK
  • FOXO4AMK
  • FOXO6AMK
  • FOXO1AML
  • FOXO3AML
  • FOXO4AML
  • FOXO6AML
  • FOXO1AMM
  • FOXO3AMM
  • FOXO4AMM
  • FOXO6AMM
  • FOXO1AMN
  • FOXO3AMN
  • FOXO4AMN
  • FOXO6AMN
  • FOXO1AMO
  • FOXO3AMO
  • FOXO4AMO
  • FOXO6AMO
  • FOXO1AMP
  • FOXO3AMP
  • FOXO4AMP
  • FOXO6AMP
  • FOXO1AMQ
  • FOXO3AMQ
  • FOXO4AMQ
  • FOXO6AMQ
  • FOXO1AMR
  • FOXO3AMR
  • FOXO4AMR
  • FOXO6AMR
  • FOXO1AMS
  • FOXO3AMS
  • FOXO4AMS
  • FOXO6AMS
  • FOXO1AMT
  • FOXO3AMT
  • FOXO4AMT
  • FOXO6AMT
  • FOXO1AMU
  • FOXO3AMU
  • FOXO4AMU
  • FOXO6AMU
  • FOXO1AMV
  • FOXO3AMV
  • FOXO4AMV
  • FOXO6AMV
  • FOXO1AMW
  • FOXO3AMW
  • FOXO4AMW
  • FOXO6AMW
  • FOXO1AMX
  • FOXO3AMX
  • FOXO4AMX
  • FOXO6AMX
  • FOXO1AMY
  • FOXO3AMY
  • FOXO4AMY
  • FOXO6AMY
  • FOXO1AMZ
  • FOXO3AMZ
  • FOXO4AMZ
  • FOXO6AMZ
  • FOXO1ANA
  • FOXO3ANA
  • FOXO4ANA
  • FOXO6ANA
  • FOXO1ANB
  • FOXO3ANB
  • FOXO4ANB
  • FOXO6ANB
  • FOXO1ANC
  • FOXO3ANC
  • FOXO4ANC
  • FOXO6ANC
  • FOXO1AND
  • FOXO3AND
  • FOXO4AND
  • FOXO6AND
  • FOXO1ANE
  • FOXO3ANE
  • FOXO4ANE
  • FOXO6ANE
  • FOXO1ANF
  • FOXO3ANF
  • FOXO4ANF
  • FOXO6ANF
  • FOXO1ANG
  • FOXO3ANG
  • FOXO4ANG
  • FOXO6ANG
  • FOXO1ANH
  • FOXO3ANH
  • FOXO4ANH
  • FOXO6ANH
  • FOXO1ANI
  • FOXO3ANI
  • FOXO4ANI
  • FOXO6ANI
  • FOXO1ANJ
  • FOXO3ANJ
  • FOXO4ANJ
  • FOXO6ANJ
  • FOXO1ANK
  • FOXO3ANK
  • FOXO4ANK
  • FOXO6ANK
  • FOXO1ANL
  • FOXO3ANL
  • FOXO4ANL
  • FOXO6ANL
  • FOXO1ANM
  • FOXO3ANM
  • FOXO4ANM
  • FOXO6ANM
  • FOXO1ANN
  • FOXO3ANN
  • FOXO4ANN
  • FOXO6ANN
  • FOXO1ANO
  • FOXO3ANO
  • FOXO4ANO
  • FOXO6ANO
  • FOXO1ANP
  • FOXO3ANP
  • FOXO4ANP
  • FOXO6ANP
  • FOXO1ANQ
  • FOXO3ANQ
  • FOXO4ANQ
  • FOXO6ANQ
  • FOXO1ANR
  • FOXO3ANR
  • FOXO4ANR
  • FOXO6ANR
  • FOXO1ANS
  • FOXO3ANS
  • FOXO4ANS
  • FOXO6ANS
  • FOXO1ANT
  • FOXO3ANT
  • FOXO4ANT
  • FOXO6ANT
  • FOXO1ANU
  • FOXO3ANU
  • FOXO4ANU
  • FOXO6ANU
  • FOXO1ANV
  • FOXO3ANV
  • FOXO4ANV
  • FOXO6ANV
  • FOXO1ANW
  • FOXO3ANW
  • FOXO4ANW
  • FOXO6ANW
  • FOXO1ANX
  • FOXO3ANX
  • FOXO4ANX
  • FOXO6ANX
  • FOXO1ANY
  • FOXO3ANY
  • FOXO4ANY
  • FOXO6ANY
  • FOXO1ANZ
  • FOXO3ANZ
  • FOXO4ANZ
  • FOXO6ANZ
  • FOXO1AOA
  • FOXO3AOA
  • FOXO4AOA
  • FOXO6AOA
  • FOXO1AOB
  • FOXO3AOB
  • FOXO4AOB
  • FOXO6AOB
  • FOXO1AOC
  • FOXO3AOC
  • FOXO4AOC
  • FOXO6AOC
  • FOXO1AOD
  • FOXO3AOD
  • FOXO4AOD
  • FOXO6AOD
  • FOXO1AOE
  • FOXO3AOE
  • FOXO4AOE
  • FOXO6AOE
  • FOXO1AOF
  • FOXO3AOF
  • FOXO4AOF
  • FOXO6AOF
  • FOXO1AOG
  • FOXO3AOG
  • FOXO4AOG
  • FOXO6AOG
  • FOXO1AOH
  • FOXO3AOH
  • FOXO4AOH
  • FOXO6AOH
  • FOXO1AOI
  • FOXO3AOI
  • FOXO4AOI
  • FOXO6AOI
  • FOXO1AOJ
  • FOXO3AOJ
  • FOXO4AOJ
  • FOXO6AOJ
  • FOXO1AOK
  • FOXO3AOK
  • FOXO4AOK
  • FOXO6AOK
  • FOXO1AOL
  • FOXO3AOL
  • FOXO4AOL
  • FOXO6AOL
  • FOXO1AOM
  • FOXO3AOM
  • FOXO4AOM
  • FOXO6AOM
  • FOXO1AON
  • FOXO3AON
  • FOXO4AON
  • FOXO6AON
  • FOXO1AOO
  • FOXO3AOO
  • FOXO4AOO
  • FOXO6AOO
  • FOXO1AOP
  • FOXO3AOP
  • FOXO4AOP
  • FOXO6AOP
  • FOXO1AOQ
  • FOXO3AOQ
  • FOXO4AOQ
  • FOXO6AOQ
  • FOXO1AOR
  • FOXO3AOR
  • FOXO4AOR
  • FOXO6AOR
  • FOXO1AOS
  • FOXO3AOS
  • FOXO4AOS
  • FOXO6AOS
  • FOXO1AOT
  • FOXO3AOT
  • FOXO4AOT
  • FOXO6AOT
  • FOXO1AOU
  • FOXO3AOU
  • FOXO4AOU
  • FOXO6AOU
  • FOXO1AOV
  • FOXO3AOV
  • FOXO4AOV
  • FOXO6AOV
  • FOXO1AOW
  • FOXO3AOW
  • FOXO4AOW
  • FOXO6AOW
  • FOXO1AOX
  • FOXO3AOX
  • FOXO4AOX
  • FOXO6AOX
  • FOXO1AOY
  • FOXO3AOY
  • FOXO4AOY
  • FOXO6AOY
  • FOXO1AOZ
  • FOXO3AOZ
  • FOXO4AOZ
  • FOXO6AOZ
  • FOXO1APA
  • FOXO3APA
  • FOXO4APA
  • FOXO6APA
  • FOXO1APB
  • FOXO3APB
  • FOXO4APB
  • FOXO6APB
  • FOXO1APC
  • FOXO3APC
  • FOXO4APC
  • FOXO6APC
  • FOXO1APD
  • FOXO3APD
  • FOXO4APD
  • FOXO6APD
  • FOXO1APE
  • FOXO3APE
  • FOXO4APE
  • FOXO6APE
  • FOXO1APF
  • FOXO3APF
  • FOXO4APF
  • FOXO6APF
  • FOXO1APG
  • FOXO3APG
  • FOXO4APG
  • FOXO6APG
  • FOXO1APH
  • FOXO3APH
  • FOXO4APH
  • FOXO6APH
  • FOXO1API
  • FOXO3API
  • FOXO4API
  • FOXO6API
  • FOXO1APJ
  • FOXO3APJ
  • FOXO4APJ
  • FOXO6APJ
  • FOXO1APK
  • FOXO3APK
  • FOXO4APK
  • FOXO6APK
  • FOXO1APL
  • FOXO3APL
  • FOXO4APL
  • FOXO6APL
  • FOXO1APM
  • FOXO3APM
  • FOXO4APM
  • FOXO6APM
  • FOXO1APN
  • FOXO3APN
  • FOXO4APN
  • FOXO6APN
  • FOXO1APO
  • FOXO3APO
  • FOXO4APO
  • FOXO6APO
  • FOXO1APP
  • FOXO3APP
  • FOXO4APP
  • FOXO6APP
  • FOXO1APQ
  • FOXO3APQ
  • FOXO4APQ
  • FOXO6APQ
  • FOXO1APR
  • FOXO3APR
  • FOXO4APR
  • FOXO6APR
  • FOXO1APS
  • FOXO3APS
  • FOXO4APS
  • FOXO6APS
  • FOXO1APT
  • FOXO3APT
  • FOXO4APT
  • FOXO6APT
  • FOXO1APU
  • FOXO3APU
  • FOXO4APU
  • FOXO6APU
  • FOXO1APV
  • FOXO3APV
  • FOXO4APV
  • FOXO6APV
  • FOXO1APW
  • FOXO3APW
  • FOXO4APW
  • FOXO6APW
  • FOXO1APX
  • FOXO3APX
  • FOXO4APX
  • FOXO6APX
  • FOXO1APY
  • FOXO3APY
  • FOXO4APY
  • FOXO6APY
  • FOXO1APZ
  • FOXO3APZ
  • FOXO4APZ
  • FOXO6APZ
  • FOXO1AQA
  • FOXO3AQA
  • FOXO4AQA
  • FOXO6AQA
  • FOXO1AQB
  • FOXO3AQB
  • FOXO4AQB
  • FOXO6AQB
  • FOXO1AQC
  • FOXO3AQC
  • FOXO4AQC
  • FOXO6AQC
  • FOXO1AQD
  • FOXO3AQD
  • FOXO4AQD
  • FOXO6AQD
  • FOXO1AQE
  • FOXO3AQE
  • FOXO4AQE
  • FOXO6AQE
  • FOXO1AQF
  • FOXO3AQF
  • FOXO4AQF
  • FOXO6AQF
  • FOXO1AQG
  • FOXO3AQG
  • FOXO4AQG
  • FOXO6AQG
  • FOXO1AQH
  • FOXO3AQH
  • FOXO4AQH
  • FOXO6AQH
  • FOXO1AQI
  • FOXO3AQI
  • FOXO4AQI
  • FOXO6AQI
  • FOXO1AQJ
  • FOXO3AJJ
  • FOXO4AJJ
  • FOXO6AJJ
  • FOXO1AKK
  • FOXO3AKK
  • FOXO4AKK
  • FOXO6AKK
  • FOXO1AKL
  • FOXO3AKL
  • FOXO4AKL
  • FOXO6AKL
  • FOXO1AKM
  • FOXO3AKM
  • FOXO4AKM
  • FOXO6AKM
  • FOXO1AKN
  • FOXO3AKN
  • FOXO4AKN
  • FOXO6AKN
  • FOXO1AKO
  • FOXO3AKO
  • FOXO4AKO
  • FOXO6AKO
  • FOXO1AKP
  • FOXO3AKP
  • FOXO4AKP
  • FOXO6AKP
  • FOXO1AKQ
  • FOXO3AKQ
  • FOXO4AKQ
  • FOXO6AKQ
  • FOXO1AKR
  • FOXO3AKR
  • FOXO4AKR
  • FOXO6AKR
  • FOXO1AKS
  • FOXO3AKS
  • FOXO4AKS
  • FOXO6AKS
  • FOXO1AKT
  • FOXO3AKT
  • FOXO4AKT
  • FOXO6AKT
  • FOXO1AKU
  • FOXO3AKU
  • FOXO4AKU
  • FOXO6AKU
  • FOXO1AKV
  • FOXO3AKV
  • FOXO4AKV
  • FOXO6AKV
  • FOXO1AKW
  • FOXO3AKW
  • FOXO4AKW
  • FOXO6AKW
  • FOXO1AKX
  • FOXO3AKX
  • FOXO4AKX
  • FOXO6AKX
  • FOXO1AKY
  • FOXO3AKY
  • FOXO4AKY
  • FOXO6AKY
  • FOXO1AKZ
  • FOXO3AKZ
  • FOXO4AKZ
  • FOXO6AKZ
  • FOXO1ALA
  • FOXO3ALA
  • FOXO4ALA
  • FOXO6ALA
  • FOXO1ALB
  • FOXO3ALB
  • FOXO4ALB
  • FOXO6ALB
  • FOXO1ALC
  • FOXO3ALC
  • FOXO4ALC
  • FOXO6ALC
  • FOXO1ALD
  • FOXO3ALD
  • FOXO4ALD
  • FOXO6ALD
  • FOXO1ALE
  • FOXO3ALE
  • FOXO4ALE
  • FOXO6ALE
  • FOXO1ALF
  • FOXO3ALF
  • FOXO4ALF
  • FOXO6ALF
  • FOXO1ALG
  • FOXO3ALG
  • FOXO4ALG
  • FOXO6ALG
  • FOXO1ALH
  • FOXO3ALH
  • FOXO4ALH
  • FOXO6ALH
  • FOXO1ALI
  • FOXO3ALI
  • FOXO4ALI
  • FOXO6ALI
  • FOXO1ALJ
  • FOXO3ALJ
  • FOXO4ALJ
  • FOXO6ALJ
  • FOXO1ALK
  • FOXO3ALK
  • FOXO4ALK
  • FOXO6ALK
  • FOXO1ALL
  • FOXO3ALL
  • FOXO4ALL
  • FOXO6ALL
  • FOXO1ALM
  • FOXO3ALM
  • FOXO4ALM
  • FOXO6ALM
  • FOXO1ALN
  • FOXO3ALN
  • FOXO4ALN
  • FOXO6ALN
  • FOXO1ALO
  • FOXO3ALO
  • FOXO4ALO
  • FOXO6ALO
  • FOXO1ALP
  • FOXO3ALP
  • FOXO4ALP
  • FOXO6ALP
  • FOXO1ALQ
  • FOXO3ALQ
  • FOXO4ALQ
  • FOXO6ALQ
  • FOXO1ALR
  • FOXO3ALR
  • FOXO4ALR
  • FOXO6ALR
  • FOXO1ALS
  • FOXO3ALS
  • FOXO4ALS
  • FOXO6ALS
  • FOXO1ALT
  • FOXO3ALT
  • FOXO4ALT
  • FOXO6ALT
  • FOXO1ALU
  • FOXO3ALU
  • FOXO4ALU
  • FOXO6ALU
  • FOXO1ALV
  • FOXO3ALV
  • FOXO4ALV
  • FOXO6ALV
  • FOXO1ALW
  • FOXO3ALW
  • FOXO4ALW
  • FOXO6ALW
  • FOXO1ALX
  • FOXO3ALX
  • FOXO4ALX
  • FOXO6ALX
  • FOXO1ALY
  • FOXO3ALY
  • FOXO4ALY
  • FOXO6ALY
  • FOXO1ALZ
  • FOXO3ALZ
  • FOXO4ALZ
  • FOXO6ALZ
  • FOXO1AMA
  • FOXO3AMA
  • FOXO4AMA
  • FOXO6AMA
  • FOXO1AMB
  • FOXO3AMB
  • FOXO4AMB
  • FOXO6AMB
  • FOXO1AMC
  • FOXO3AMC
  • FOXO4AMC
  • FOXO6AMC
  • FOXO1AMD
  • FOXO3AMD
  • FOXO4AMD
  • FOXO6AMD
  • FOXO1AME
  • FOXO3AME
  • FOXO4AME
  • FOXO6AME
  • FOXO1AMF
  • FOXO3AMF
  • FOXO4AMF
  • FOXO6AMF
  • FOXO1AMG
  • FOXO3AMG
  • FOXO4AMG
  • FOXO6AMG
  • FOXO1AMH
  • FOXO3AMH
  • FOXO4AMH
  • FOXO6AMH
  • FOXO1AMI
  • FOXO3AMI
  • FOXO4AMI
  • FOXO6AMI
  • FOXO1AMJ
  • FOXO3AMJ
  • FOXO4AMJ
  • FOXO6AMJ
  • FOXO1AMK
  • FOXO3AMK
  • FOXO4AMK
  • FOXO6AMK
  • FOXO1AML
  • FOXO3AML
  • FOXO4AML
  • FOXO6AML
  • FOXO1AMM
  • FOXO3AMM
  • FOXO4AMM
  • FOXO6AMM
  • FOXO1AMN
  • FOXO3AMN
  • FOXO4AMN
  • FOXO6AMN
  • FOXO1AMO
  • FOXO3AMO
  • FOXO4AMO
  • FOXO6AMO
  • FOXO1AMP
  • FOXO3AMP
  • FOXO4AMP
  • FOXO6AMP
  • FOXO1AMQ
  • FOXO3AMQ
  • FOXO4AMQ
  • FOXO6AMQ
  • FOXO1AMR
  • FOXO3AMR
  • FOXO4AMR
  • FOXO6AMR
  • FOXO1AMS
  • FOXO3AMS
  • FOXO4AMS
  • FOXO6AMS
  • FOXO1AMT
  • FOXO3AMT
  • FOXO4AMT
  • FOXO6AMT
  • FOXO1AMU
  • FOXO3AMU
  • FOXO4AMU
  • FOXO6AMU
  • FOXO1AMV
  • FOXO3AMV
  • FOXO4AMV
  • FOXO6AMV
  • FOXO1AMW
  • FOXO3AMW
  • FOXO4AMW
  • FOXO6AMW
  • FOXO1AMX
  • FOXO3AMX
  • FOXO4AMX
  • FOXO6AMX
  • FOXO1AMY
  • FOXO3AMY
  • FOXO4AMY
  • FOXO6AMY
  • FOXO1AMZ
  • FOXO3AMZ
  • FOXO4AMZ
  • FOXO6AMZ
  • FOXO1ANA
  • FOXO3ANA
  • FOXO4ANA
  • FOXO6ANA
  • FOXO1ANB
  • FOXO3ANB
  • FOXO4ANB
  • FOXO6ANB
  • FOXO1ANC
  • FOXO3ANC
  • FOXO4ANC
  • FOXO6ANC
  • FOXO1AND
  • FOXO3AND
  • FOXO4AND
  • FOXO6AND
  • FOXO1ANE
  • FOXO3ANE
  • FOXO4ANE
  • FOXO6ANE
  • FOXO1ANF
  • FOXO3ANF
  • FOXO4ANF
  • FOXO6ANF
  • FOXO1ANG
  • FOXO3ANG
  • FOXO4ANG
  • FOXO6ANG
  • FOXO1ANH
  • FOXO3ANH
  • FOXO4ANH
  • FOXO6ANH
  • FOXO1ANI
  • FOXO3ANI
  • FOXO4ANI
  • FOXO6ANI
  • FOXO1ANJ
  • FOXO3ANJ
  • FOXO4ANJ
  • FOXO6ANJ
  • FOXO1ANK
  • FOXO3ANK
  • FOXO4ANK
  • FOXO6ANK
  • FOXO1ANL
  • FOXO3ANL
  • FOXO4ANL
  • FOXO6ANL
  • FOXO1ANM
  • FOXO3ANM
  • FOXO4ANM
  • FOXO6ANM
  • FOXO1ANN
  • FOXO3ANN
  • FOXO4ANN
  • FOXO6ANN
  • FOXO1ANO
  • FOXO3ANO
  • FOXO4ANO
  • FOXO6ANO
  • FOXO1ANP
  • FOXO3ANP
  • FOXO4ANP
  • FOXO6ANP
  • FOXO1ANQ
  • FOXO3ANQ
  • FOXO4ANQ
  • FOXO6ANQ
  • FOXO1ANR
  • FOXO3ANR
  • FOXO4ANR
  • FOXO6ANR
  • FOXO1ANS
  • FOXO3ANS
  • FOXO4ANS
  • FOXO6ANS
  • FOXO1ANT
  • FOXO3ANT
  • FOXO4ANT
  • FOXO6ANT
  • FOXO1ANU
  • FOXO3ANU
  • FOXO4ANU
  • FOXO6ANU
  • FOXO1ANV
  • FOXO3ANV
  • FOXO4ANV
  • FOXO6ANV
  • FOXO1ANW
  • FOXO3ANW
  • FOXO4ANW
  • FOXO6ANW
  • FOXO1ANX
  • FOXO3ANX
  • FOXO4ANX
  • FOXO6ANX
  • FOXO1ANY
  • FOXO3ANY
  • FOXO4ANY
  • FOXO6ANY
  • FOXO1ANZ
  • FOXO3ANZ
  • FOXO4ANZ
  • FOXO6ANZ
  • FOXO1AOA
  • FOXO3AOA
  • FOXO4AOA
  • FOXO6AOA
  • FOXO1AOB
  • FOXO3AOB
  • FOXO4AOB
  • FOXO6AOB
  • FOXO1AOC
  • FOXO3AOC
  • FOXO4AOC
  • FOXO6AOC
  • FOXO1AOD
  • FOXO3AOD
  • FOXO4AOD
  • FOXO6AOD
  • FOXO1AOE
  • FOXO3AOE
  • FOXO4AOE
  • FOXO6AOE
  • FOXO1AOF
  • FOXO3AOF
  • FOXO4AOF
  • FOXO6AOF
  • FOXO1AOG
  • FOXO3AOG
  • FOXO4AOG
  • FOXO6AOG
  • FOXO1AOH
  • FOXO3AOH
  • FOXO4AOH
  • FOXO6AOH
  • FOXO1AOI
  • FOXO3AOI
  • FOXO4AOI
  • FOXO6AOI
  • FOXO1AOJ
  • FOXO3AOJ
  • FOXO4AOJ
  • FOXO6AOJ
  • FOXO1AOK
  • FOXO3AOK
  • FOXO4AOK
  • FOXO6AOK
  • FOXO1AOL
  • FOXO3AOL
  • FOXO4AOL
  • FOXO6AOL
  • FOXO1AOM
  • FOXO3AOM
  • FOXO4AOM
  • FOXO6AOM
  • FOXO1AON
  • FOXO3AON
  • FOXO4AON
  • FOXO6AON
  • FOXO1AOO
  • FOXO3AOO
  • FOXO4AOO
  • FOXO6AOO
  • FOXO1AOP
  • FOXO3AOP
  • FOXO4AOP
  • FOXO6AOP
  • FOXO1AOQ
  • FOXO3AOQ
  • FOXO4AOQ
  • FOXO6AOQ
  • FOXO1AOR
  • FOXO3AOR
  • FOXO4AOR
  • FOXO6AOR
  • FOXO1AOS
  • FOXO3AOS
  • FOXO4AOS
  • FOXO6AOS
  • FOXO1AOT
  • FOXO3AOT
  • FOXO4AOT
  • FOXO6AOT
  • FOXO1AOU
  • FOXO3AOU
  • FOXO4AOU
  • FOXO6AOU
  • FOXO1AOV
  • FOXO3AOV
  • FOXO4AOV
  • FOXO6AOV
  • FOXO1AOW
  • FOXO3AOW
  • FOXO4AOW
  • FOXO6AOW
  • FOXO1AOX
  • FOXO3AOX
  • FOXO4AOX
  • FOXO6AOX
  • FOXO1AOY
  • FOXO3AOY
  • FOXO4AOY
  • FOXO6AOY
  • FOXO1AOZ
  • FOXO3AOZ
  • FOXO4AOZ
  • FOXO6AOZ
  • FOXO1APA
  • FOXO3APA
  • FOXO4APA
  • FOXO6APA
  • FOXO1APB
  • FOXO3APB
  • FOXO4APB
  • FOXO6APB
  • FOXO1APC
  • FOXO3APC
  • FOXO4APC
  • FOXO6APC
  • FOXO1APD
  • FOXO3APD
  • FOXO4APD
  • FOXO6APD
  • FOXO1APE
  • FOXO3APE
  • FOXO4APE
  • FOXO6APE
  • FOXO1APF
  • FOXO3APF
  • FOXO4APF
  • FOXO6APF
  • FOXO1APG
  • FOXO3APG
  • FOXO4APG
  • FOXO6APG
  • FOXO1APH
  • FOXO3APH
  • FOXO4APH
  • FOXO6APH
  • FOXO1API
  • FOXO3API
  • FOXO4API
  • FOXO6API
  • FOXO1APJ
  • FOXO3APJ
  • FOXO4APJ
  • FOXO6APJ
  • FOXO1APK
  • FOXO3APK
  • FOXO4APK
  • FOXO6APK
  • FOXO1APL
  • FOXO3APL
  • FOXO4APL
  • FOXO6APL
  • FOXO1APM
  • FOXO3APM
  • FOXO4APM
  • FOXO6APM
  • FOXO1APN
  • FOXO3APN
  • FOXO4APN
  • FOXO6APN
  • FOXO1APO
  • FOXO3APO
  • FOXO4APO
  • FOXO6APO
  • FOXO1APP
  • FOXO3APP
  • FOXO4APP
  • FOXO6APP
  • FOXO1APQ
  • FOXO3APQ
  • FOXO4APQ
  • FOXO6APQ
  • FOXO1APR
  • FOXO3APR
  • FOXO4APR
  • FOXO6APR
  • FOXO1APS
  • FOXO3APS
  • FOXO4APS
  • FOXO6APS
  • FOXO1APT
  • FOXO3APT
  • FOXO4APT
  • FOXO6APT
  • FOXO1APU
  • FOXO3APU
  • FOXO4APU
  • FOXO6APU
  • FOXO1APV
  • FOXO3APV
  • FOXO4APV
  • FOXO6APV
  • FOXO1APW
  • FOXO3APW
  • FOXO4APW
  • FOXO6APW
  • FOXO1APX
  • FOXO3APX
  • FOXO4APX
  • FOXO6APX
  • FOXO1APY
  • FOXO3APY
  • FOXO4APY
  • FOXO6APY
  • FOXO1APZ
  • FOXO3APZ
  • FOXO4APZ
  • FOXO6APZ
  • FOXO1AQA
  • FOXO3AQA
  • FOXO4AQA
  • FOXO6AQA
  • FOXO1AQB
  • FOXO3AQB
  • FOXO4AQB
  • FOXO6AQB
  • FOXO1AQC
  • FOXO3AQC
  • FOXO4AQC
  • FOXO6AQC
  • FOXO1AQD
  • FOXO3AQD
  • FOXO4AQD
  • FOXO6AQD
  • FOXO1AQE
  • FOXO3AQE
  • FOXO4AQE
  • FOXO6AQE
  • FOXO1AQF
  • FOXO3AQF
  • FOXO4AQF
  • FOXO6AQF
  • FOXO1AQG
  • FOXO3AQG
  • FOXO4AQG
  • FOXO6AQG
  • FOXO1AQH
  • FOXO3AQH
  • FOXO4AQH
  • FOXO6AQH
  • FOXO1AQI
  • FOXO3AQI
  • FOXO4AQI
  • FOXO6AQI
  • FOXO1AQJ
  • FOXO3AJJ
  • FOXO4AJJ
  • FOXO6AJJ
  • FOXO1AKK
  • FOXO3AKK
  • FOXO4AKK
  • FOXO6AKK
  • FOXO1AKL
  • FOXO3AKL
  • FOXO4AKL
  • FOXO6AKL
  • FOXO1AKM
  • FOXO3AKM
  • FOXO4AKM
  • FOXO6AKM
  • FOXO1AKN
  • FOXO3AKN
  • FOXO4AKN
  • FOXO6AKN
  • FOXO1AKO
  • FOXO3AKO
  • FOXO4AKO
  • FOXO6AKO
  • FOXO1AKP
  • FOXO3AKP
  • FOXO4AKP
  • FOXO6AKP
  • FOXO1AKQ
  • FOXO3AKQ
  • FOXO4AKQ
  • FOXO6AKQ
  • FOXO1AKR
  • FOXO3AKR
  • FOXO4AKR
  • FOXO6AKR
  • FOXO1AKS
  • FOXO3AKS
  • FOXO4AKS
  • FOXO6AKS
  • FOXO1AKT
  • FOXO3AKT
  • FOXO4AKT
  • FOXO6AKT
  • FOXO1AKU
  • FOXO3AKU
  • FOXO4AKU
  • FOXO6AKU
  • FOXO1AKV
  • FOXO3AKV
  • FOXO4AKV
  • FOXO6AKV
  • FOXO1AKW
  • FOXO3AKW
  • FOXO4AKW
  • FOXO6AKW
  • FOXO1AKX
  • FOXO3AKX
  • FOXO4AKX
  • FOXO6AKX
  • FOXO1AKY
  • FOXO3AKY
  • FOXO4AKY
  • FOXO6AKY
  • FOXO1AKZ
  • FOXO3AKZ
  • FOXO4AKZ
  • FOXO6AKZ
  • FOXO1ALA
  • FOXO3ALA
  • FOXO4ALA
  • FOXO6ALA
  • FOXO1ALB
  • FOXO3ALB
  • FOXO4ALB
  • FOXO6ALB
  • FOXO1ALC
  • FOXO3ALC
  • FOXO4ALC
  • FOXO6ALC
  • FOXO1ALD
  • FOXO3ALD
  • FOXO4ALD
  • FOXO6ALD
  • FOXO1ALE
  • FOXO3ALE
  • FOXO4ALE
  • FOXO6ALE
  • FOXO1ALF
  • FOXO3ALF
  • FOXO4ALF
  • FOXO6ALF
  • FOXO1ALG
  • FOXO3ALG
  • FOXO4ALG
  • FOXO6ALG
  • FOXO1ALH
  • FOXO3ALH
  • FOXO4ALH
  • FOXO6ALH
  • FOXO1ALI
  • FOXO3ALI
  • FOXO4ALI
  • FOXO6ALI
  • FOXO1ALJ
  • FOXO3ALJ
  • FOXO4ALJ
  • FOXO6ALJ
  • FOXO1ALK
  • FOXO3ALK
  • FOXO4ALK
  • FOXO6ALK
  • FOXO1ALL
  • FOXO3ALL
  • FOXO4ALL
  • FOXO6ALL
  • FOXO1ALM
  • FOXO3ALM
  • FOXO4ALM
  • FOXO6ALM
  • FOXO1ALN
  • FOXO3ALN
  • FOXO4ALN
  • FOXO6ALN
  • FOXO1ALO
  • FOXO3ALO
  • FOXO4ALO
  • FOXO6ALO
  • FOXO1ALP
  • FOXO3ALP
  • FOXO4ALP
  • FOXO6ALP
  • FOXO1ALQ
  • FOXO3ALQ
  • FOXO4ALQ
  • FOXO6ALQ
  • FOXO1ALR
  • FOXO3ALR
  • FOXO4ALR
  • FOXO6ALR
  • FOXO1ALS
  • FOXO3ALS
  • FOXO4ALS
  • FOXO6ALS
  • FOXO1ALT
  • FOXO3ALT
  • FOXO4ALT
  • FOXO6ALT
  • FOXO1ALU
  • FOXO3ALU
  • FOXO4ALU
  • FOXO6ALU
  • FOXO1ALV
  • FOXO3ALV
  • FOXO4ALV
  • FOXO6ALV
  • FOXO1ALW
  • FOXO3ALW
  • FOXO4ALW
  • FOXO6ALW
  • FOXO1ALX
  • FOXO3ALX
  • FOXO4ALX
  • FOXO6ALX
  • FOXO1ALY
  • FOXO3ALY
  • FOXO4ALY
  • FOXO6ALY
  • FOXO1ALZ
  • FOXO3ALZ
  • FOXO4ALZ
  • FOXO6ALZ
  • FOXO1AMA
  • FOXO3AMA
  • FOXO4AMA
  • FOXO6AMA
  • FOXO1AMB
  • FOXO3AMB
  • FOXO4AMB
  • FOXO6AMB
  • FOXO1AMC
  • FOXO3AMC
  • FOXO4AMC
  • FOXO6AMC
  • FOXO1AMD
  • FOXO3AMD
  • FOXO4AMD
  • FOXO6AMD
  • FOXO1AME
  • FOXO3AME
  • FOXO4AME
  • FOXO6AME
  • FOXO1AMF
  • FOXO3AMF
  • FOXO4AMF
  • FOXO6AMF
  • FOXO1AMG
  • FOXO3AMG
  • FOXO4AMG
  • FOXO6AMG
  • FOXO1AMH
  • FOXO3AMH
  • FOXO4AMH
  • FOXO6AMH
  • FOXO1AMI
  • FOXO3AMI
  • FOXO4AMI
  • FOXO6AMI
  • FOXO1AMJ
  • FOXO3AMJ
  • FOXO4AMJ
  • FOXO6AMJ
  • FOXO1AMK
  • FOXO3AMK
  • FOXO4AMK
  • FOXO6AMK
  • FOXO1AML
  • FOXO3AML
  • FOXO4AML
  • FOXO6AML
  • FOXO1AMM
  • FOXO3AMM
  • FOXO4AMM
  • FOXO6AMM
  • FOXO1AMN
  • FOXO3AMN
  • FOXO4AMN
  • FOXO6AMN
  • FOXO1AMO
  • FOXO3AMO
  • FOXO4AMO
  • FOXO6AMO
  • FOXO1AMP
  • FOXO3AMP
  • FOXO4AMP
  • FOXO6AMP
  • FOXO1AMQ
  • FOXO3AMQ
  • FOXO4AMQ
  • FOXO6AMQ
  • FOXO1AMR
  • FOXO3AMR
  • FOXO4AMR
  • FOXO6AMR
  • FOXO1AMS
  • FOXO3AMS
  • FOXO4AMS
  • FOXO6AMS
  • FOXO1AMT
  • FOXO3AMT
  • FOXO4AMT
  • FOXO6AMT
  • FOXO1AMU
  • FOXO3AMU
  • FOXO4AMU
  • FOXO6AMU
  • FOXO1AMV
  • FOXO3AMV
  • FOXO4AMV
  • FOXO6AMV
  • FOXO1AMW
  • FOXO3AMW
  • FOXO4AMW
  • FOXO6AMW
  • FOXO1AMX
  • FOXO3AMX
  • FOXO4AMX
  • FOXO6AMX
  • FOXO1AMY
  • FOXO3AMY
  • FOXO4AMY
  • FOXO6AMY
  • FOXO1AMZ
  • FOXO3AMZ
  • FOXO4AMZ
  • FOXO6AMZ
  • FOXO1ANA
  • FOXO3ANA
  • FOXO4ANA
  • FOXO6ANA
  • FOXO1ANB
  • FOXO3ANB
  • FOXO4ANB
  • FOXO6ANB
  • FOXO1ANC
  • FOXO3ANC
  • FOXO4ANC
  • FOXO6ANC
  • FOXO1AND
  • FOXO3AND
  • FOXO4AND
  • FOXO6AND
  • FOXO1ANE
  • FOXO3ANE
  • FOXO4ANE
  • FOXO6ANE
  • FOXO1ANF
  • FOXO3ANF
  • FOXO4ANF
  • FOXO6ANF
  • FOXO1ANG
  • FOXO3ANG
  • FOXO4ANG
  • FOXO6ANG
  • FOXO1ANH
  • FOXO3ANH
  • FOXO4ANH
  • FOXO6ANH
  • FOXO1ANI
  • FOXO3ANI
  • FOXO4ANI
  • FOXO6ANI
  • FOXO1ANJ
  • FOXO3ANJ
  • FOXO4ANJ
  • FOXO6ANJ
  • FOXO1ANK
  • FOXO3ANK
  • FOXO4ANK
  • FOXO6ANK
  • FOXO1ANL
  • FOXO3ANL
  • FOXO4ANL
  • FOXO6ANL
  • FOXO1ANM
  • FOXO3ANM
  • FOXO4ANM
  • FOXO6ANM
  • FOXO1ANN
  • FOXO3ANN
  • FOXO4ANN
  • FOXO6ANN
  • FOXO1ANO
  • FOXO3ANO
  • FOXO4ANO
  • FOXO6ANO
  • FOXO1ANP
  • FOXO3ANP
  • FOXO4ANP
  • FOXO6ANP
  • FOXO1ANQ
  • FOXO3ANQ
  • FOXO4ANQ
  • FOXO6ANQ
  • FOXO1ANR
  • FOXO3ANR
  • FOXO4ANR
  • FOXO6ANR
  • FOXO1ANS
  • FOXO3ANS
  • FOXO4ANS
  • FOXO6ANS
  • FOXO1ANT
  • FOXO3ANT
  • FOXO4ANT
  • FOXO6ANT
  • FOXO1ANU
  • FOXO3ANU
  • FOXO4ANU
  • FOXO6ANU
  • FOXO1ANV
  • FOXO3ANV
  • FOXO4ANV
  • FOXO6ANV
  • FOXO1ANW
  • FOXO3ANW
  • FOXO4ANW
  • FOXO6ANW
  • FOXO1ANX
  • FOXO3ANX
  • FOXO4ANX
  • FOXO6ANX
  • FOXO1ANY
  • FOXO3ANY
  • FOXO4ANY
  • FOXO6ANY
  • FOXO1ANZ
  • FOXO3ANZ
  • FOXO4ANZ
  • FOXO6ANZ
  • FOXO1AOA
  • FOXO3AOA
  • FOXO4AOA
  • FOXO6AOA
  • FOXO1AOB
  • FOXO3AOB
  • FOXO4AOB
  • FOXO6AOB
  • FOXO1AOC
  • FOXO3AOC
  • FOXO4AOC
  • FOXO6AOC
  • FOXO1AOD
  • FOXO3AOD
  • FOXO4AOD
  • FOXO6AOD
  • FOXO1AOE
  • FOXO3AOE
  • FOXO4AOE
  • FOXO6AOE
  • FOXO1AOF
  • FOXO3AOF
  • FOXO4AOF
  • FOXO6AOF
  • FOXO1AOG
  • FOXO3AOG
  • FOXO4AOG
  • FOXO6AOG
  • FOXO1AOH
  • FOXO3AOH
  • FOXO4AOH
  • FOXO6AOH
  • FOXO1AOI
  • FOXO3AOI
  • FOXO4AOI
  • FOXO6AOI
  • FOXO1AOJ
  • FOXO3AOJ
  • FOXO4AOJ
  • FOXO6AOJ
  • FOXO1AOK
  • FOXO3AOK
  • FOXO4AOK
  • FOXO6AOK
  • FOXO1AOL
  • FOXO3AOL
  • FOXO4AOL
  • FOXO6AOL
  • FOXO1AOM
  • FOXO3AOM
  • FOXO4AOM
  • FOXO6AOM
  • FOXO1AON
  • FOXO3AON
  • FOXO4AON
  • FOXO6AON
  • FOXO1AOO
  • FOXO3AOO
  • FOXO4AOO
  • FOXO6AOO
  • FOXO1AOP
  • FOXO3AOP
  • FOXO4AOP
  • FOXO6AOP
  • FOXO1AOQ
  • FOXO3AOQ
  • FOXO4AOQ
  • FOXO6AOQ
  • FOXO1AOR
  • FOXO3AOR
  • FOXO4AOR
  • FOXO6AOR
  • FOXO1AOS
  • FOXO3AOS
  • FOXO4AOS
  • FOXO6AOS
  • FOXO1AOT
  • FOXO3AOT
  • FOXO4AOT
  • FOXO6AOT
  • FOXO1AOU
  • FOXO3AOU
  • FOXO4AOU
  • FOXO6AOU
  • FOXO1AOV
  • FOXO3AOV
  • FOXO4AOV
  • FOXO6AOV
  • FOXO1AOW
  • FOXO3AOW
  • FOXO4AOW
  • FOXO6AOW
  • FOXO1AOX
  • FOXO3AOX
  • FOXO4AOX
  • FOXO6AOX
  • FOXO1AOY
  • FOXO3AOY
  • FOXO4AOY
  • FOXO6AOY
  • FOXO1AOZ
  • FOXO3AOZ
  • FOXO4AOZ
  • FOXO6AOZ
  • FOXO1APA
  • FOXO3APA
  • FOXO4APA
  • FOXO6APA
  • FOXO1APB
  • FOXO3APB
  • FOXO4APB
  • FOXO6APB
  • FOXO1APC
  • FOXO3APC
  • FOXO4APC
  • FOXO6APC
  • FOXO1APD
  • FOXO3APD
  • FOXO4APD
  • FOXO6APD
  • FOXO1APE
  • FOXO3APE
  • FOXO4APE
  • FOXO6APE
  • FOXO1APF
  • FOXO3APF
  • FOXO4APF
  • FOXO6APF
  • FOXO1APG
  • FOXO3APG
  • FOXO4APG
  • FOXO6APG
  • FOXO1APH
  • FOXO3APH
  • FOXO4APH
  • FOXO6APH
  • FOXO1API
  • FOXO3API
  • FOXO4API
  • FOXO6API
  • FOXO1APJ
  • FOXO3APJ
  • FOXO4APJ
  • FOXO6APJ
  • FOXO1APK
  • FOXO3APK
  • FOXO4APK
  • FOXO6APK
  • FOXO1APL
  • FOXO3APL
  • FOXO4APL
  • FOXO6APL
  • FOXO1APM
  • FOXO3APM
  • FOXO4APM
  • FOXO6APM
  • FOXO1APN
  • FOXO3APN
  • FOXO4APN
  • FOXO6APN
  • FOXO1APO
  • FOXO3APO
  • FOXO4APO
  • FOXO6APO
  • FOXO1APP
  • FOXO3APP
  • FOXO4APP
  • FOXO6APP
  • FOXO1APQ
  • FOXO3APQ
  • FOXO4APQ
  • FOXO6APQ
  • FOXO1APR
  • FOXO3APR
  • FOXO4APR
  • FOXO6APR
  • FOXO1APS
  • FOXO3APS
  • FOXO4APS
  • FOXO6APS
  • FOXO1APT
  • FOXO3APT
  • FOXO4APT
  • FOXO6APT
  • FOXO1APU
  • FOXO3APU
  • FOXO4APU
  • FOXO6APU
  • FOXO1APV
  • FOXO3APV
  • FOXO4APV
  • FOXO6APV
  • FOXO1APW
  • FOXO3APW
  • FOXO4APW
  • FOXO6APW
  • FOXO1APX
  • FOXO3APX
  • FOXO4APX
  • FOXO6APX
  • FOXO1APY
  • FOXO3APY
  • FOXO4APY
  • FOXO6APY
  • FOXO1APZ
  • FOXO3APZ
  • FOXO4APZ
  • FOXO6APZ
  • FOXO1AQA
  • FOXO3AQA
  • FOXO4AQA
  • FOXO6AQA
  • FOXO1AQB
  • FOXO3AQB
  • FOXO4AQB
  • FOXO6AQB
  • FOXO1AQC
  • FOXO3AQC
  • FOXO4AQC
  • FOXO6AQC
  • FOXO1AQD
  • FOXO3AQD
  • FOXO4AQD
  • FOXO6AQD
  • FOXO1AQE
  • FOXO3AQE
  • FOXO4AQE
  • FOXO6AQE
  • FOXO1AQF
  • FOXO3AQF
  • FOXO4AQF
  • FOXO6AQF
  • FOXO1AQG
  • FOXO3AQG
  • FOXO4AQG
  • FOXO6AQG
  • FOXO1AQH
  • FOXO3AQH
  • FOXO4AQH
  • FOXO6AQH
  • FOXO1AQI
  • FOXO3AQI
  • FOXO4AQI
  • FOXO6AQI
  • FOXO1AQJ
  • FOXO3AJJ
  • FOXO4AJJ
  • FOXO6AJJ
  • FOXO1AKK
  • FOXO3AKK
  • FOXO4AKK
  • FOXO6AKK
  • FOXO1AKL
  • FOXO3AKL
  • FOXO4AKL
  • FOXO6AKL
  • FOXO1AKM
  • FOXO3AKM
  • FOXO4AKM
  • FOXO6AKM
  • FOXO1AKN
  • FOXO3AKN
  • FOXO4AKN
  • FOXO6AKN
  • FOXO1AKO
  • FOXO3AKO
  • FOXO4AKO
  • FOXO6AKO
  • FOXO1AKP
  • FOXO3AKP
  • FOXO4AKP
  • FOXO6AKP
  • FOXO1AKQ
  • FOXO3AKQ
  • FOXO4AKQ
  • FOXO6AKQ
  • FOXO1AKR
  • FOXO3AKR
  • FOXO4AKR
  • FOXO6AKR
  • FOXO1AKS
  • FOXO3AKS
  • FOXO4AKS
  • FOXO6AKS
  • FOXO1AKT
  • FOXO3AKT
  • FOXO4AKT
  • FOXO6AKT
  • FOXO1AKU
  • FOXO3AKU
  • FOXO4AKU
  • FOXO6AKU
  • FOXO1AKV
  • FOXO3AKV
  • FOXO4AKV
  • FOXO6AKV
  • FOXO1AKW
  • FOXO3AKW
  • FOXO4AKW
  • FOXO6AKW
  • FOXO1AKX
  • FOXO3AKX
  • FOXO4AKX
  • FOXO6AKX
  • FOXO1AKY
  • FOXO3AKY
  • FOXO4AKY
  • FOXO6AKY
  • FOXO1AKZ
  • FOXO3AKZ
  • FOXO4AKZ
  • FOXO6AKZ
  • FOXO1ALA
  • FOXO3ALA
  • FOXO4ALA
  • FOXO6ALA
  • FOXO1ALB
  • FOXO3ALB
  • FOXO4ALB
  • FOXO6ALB
  • FOXO1ALC
  • FOXO3ALC
  • FOXO4ALC
  • FOXO6ALC
  • FOXO1ALD
  • FOXO3ALD
  • FOXO4ALD
  • FOXO6ALD
  • FOXO1ALE
  • FOXO3ALE
  • FOXO4ALE
  • FOXO6ALE
  • FOXO1ALF
  • FOXO3ALF
  • FOXO4ALF
  • FOXO6ALF
  • FOXO1ALG
  • FOXO3ALG
  • FOXO4ALG
  • FOXO6ALG
  • FOXO1ALH
  • FOXO3ALH
  • FOXO4ALH
  • FOXO6ALH
  • FOXO1ALI
  • FOXO3ALI
  • FOXO4ALI
  • FOXO6ALI
  • FOXO1ALJ
  • FOXO3ALJ
  • FOXO4ALJ
  • FOXO6ALJ
  • FOXO1ALK
  • FOXO3ALK
  • FOXO4ALK
  • FOXO6ALK
  • FOXO1ALL
  • FOXO3ALL
  • FOXO4ALL
  • FOXO6ALL
  • FOXO1ALM
  • FOXO3ALM
  • FOXO4ALM
  • FOXO6ALM
  • FOXO1ALN
  • FOXO3ALN
  • FOXO4ALN
  • FOXO6ALN
  • FOXO1ALO
  • FOXO3ALO
  • FOXO4ALO
  • FOXO6ALO
  • FOXO1ALP
  • FOXO3ALP
  • FOXO4ALP
  • FOXO6ALP
  • FOXO1ALQ
  • FOXO3ALQ
  • FOXO4ALQ
  • FOXO6ALQ
  • FOXO1ALR
  • FOXO3ALR
  • FOXO4ALR
  • FOXO6ALR
  • FOXO1ALS
  • FOXO3ALS
  • FOXO4ALS
  • FOXO6ALS
  • FOXO1ALT
  • FOXO3ALT
  • FOXO4ALT
  • FOXO6ALT
  • FOXO1ALU
  • FOXO3ALU
  • FOXO4ALU
  • FOXO6ALU
  • FOXO1ALV
  • FOXO3ALV
  • FOXO4ALV
  • FOXO6ALV
  • FOXO1ALW
  • FOXO3ALW
  • FOXO4ALW
  • FOXO6ALW
  • FOXO1ALX
  • FOXO3ALX
  • FOXO4ALX
  • FOXO6ALX
  • FOXO1ALY
  • FOXO3ALY
  • FOXO4ALY
  • FOXO6ALY
  • FOXO1ALZ
  • FOXO3ALZ
  • FOXO4ALZ
  • FOXO6ALZ
  • FOXO1AMA
  • FOXO3AMA
  • FOXO4AMA
  • FOXO6AMA
  • FOXO1AMB
  • FOXO3AMB
  • FOXO4AMB
  • FOXO6AMB
  • FOXO1AMC
  • FOXO3AMC
  • FOXO4AMC
  • FOXO6AMC
  • FOXO1AMD
  • FOXO3AMD
  • FOXO4AMD
  • FOXO6AMD
  • FOXO1AME
  • FOXO3AME
  • FOXO4AME
  • FOXO6AME
  • FOXO1AMF
  • FOXO3AMF
  • FOXO4AMF
  • FOXO6AMF
  • FOXO1AMG
  • FOXO3AMG
  • FOXO4AMG
  • FOXO6AMG
  • FOXO1AMH
  • FOXO3AMH
  • FOXO4AMH
  • FOXO6AMH
  • FOXO1AMI
  • FOXO3AMI
  • FOXO4AMI
  • FOXO6AMI
  • FOXO1AMJ
  • FOXO3AMJ
  • FOXO4AMJ
  • FOXO6AMJ
  • FOXO1AMK
  • FOXO3AMK
  • FOXO4AMK
  • FOXO6AMK
  • FOXO1AML
  • FOXO3AML
  • FOXO4AML
  • FOXO6AML
  • FOXO1AMM
  • FOXO3AMM
  • FOXO4AMM
  • FOXO6AMM
  • FOXO1AMN
  • FOXO3AMN
  • FOXO4AMN
  • FOXO6AMN
  • FOXO1AMO
  • FOXO3AMO
  • FOXO4AMO
  • FOXO6AMO
  • FOXO1AMP
  • FOXO3AMP
  • FOXO4AMP
  • FOXO6AMP
  • FOXO1AMQ
  • FOXO3AMQ
  • FOXO4AMQ
  • FOXO6AMQ
  • FOXO1AMR
  • FOXO3AMR
  • FOXO4AMR
  • FOXO6AMR
  • FOXO1AMS
  • FOXO3AMS
  • FOXO4AMS
  • FOXO6AMS
  • FOXO1AMT
  • FOXO3AMT
  • FOXO4AMT
  • FOXO6AMT
  • FOXO1AMU
  • FOXO3AMU
  • FOXO4AMU
  • FOXO6AMU
  • FOXO1AMV
  • FOXO3AMV
  • FOXO4AMV
  • FOXO6AMV
  • FOXO1AMW
  • FOXO3AMW
  • FOXO4AMW
  • FOXO6AMW
  • FOXO1AMX
  • FOXO3AMX
  • FOXO4AMX
  • FOXO6AMX
  • FOXO1AMY
  • FOXO3AMY
  • FOXO4AMY
  • FOXO6AMY
  • FOXO1AMZ
  • FOXO3AMZ
  • FOXO4AMZ
  • FOXO6AMZ
  • FOXO1ANA
  • FOXO3ANA
  • FOXO4ANA
  • FOXO6ANA
  • FOXO1ANB
  • FOXO3ANB
  • FOXO4ANB
  • FOXO6ANB
  • FOXO1ANC
  • FOXO3ANC
  • FOXO4ANC
  • FOXO6ANC
  • FOXO1AND
  • FOXO3AND
  • FOXO4AND
  • FOXO6AND
  • FOXO1ANE
  • FOXO3ANE
  • FOXO4ANE
  • FOXO6ANE
  • FOXO1ANF
  • FOXO3ANF
  • FOXO4ANF
  • FOXO6ANF
  • FOXO1ANG
  • FOXO3ANG
  • FOXO4ANG
  • FOXO6ANG
  • FOXO1ANH
  • FOXO3ANH
  • FOXO4ANH
  • FOXO6ANH
  • FOXO1ANI
  • FOXO3ANI
  • FOXO4ANI
  • FOXO6ANI
  • FOXO1ANJ
  • FOXO3ANJ
  • FOXO4ANJ
  • FOXO6ANJ
  • FOXO1ANK
  • FOXO3ANK
  • FOXO4ANK
  • FOXO6ANK
  • FOXO1ANL
  • FOXO3ANL
  • FOXO4ANL
  • FOXO6ANL
  • FOXO1ANM
  • FOXO3ANM
  • FOXO4ANM
  • FOXO6ANM
  • FOXO1ANN
  • FOXO3ANN
  • FOXO4ANN
  • FOXO6ANN
  • FOXO1ANO
  • FOXO3ANO
  • FOXO4ANO
  • FOXO6ANO
  • FOXO1ANP
  • FOXO3ANP
  • FOXO4ANP
  • FOXO6ANP
  • FOXO1ANQ
  • FOXO3ANQ
  • FOXO4ANQ
  • FOXO6ANQ
  • FOXO1ANR
  • FOXO3ANR
  • FOXO4ANR
  • FOXO6ANR
  • FOXO1ANS
  • FOXO3ANS
  • FOXO4ANS
  • FOXO6ANS
  • FOXO1ANT
  • FOXO3ANT
  • FOXO4ANT
  • FOXO6ANT
  • FOXO1ANU
  • FOXO3ANU
  • FOXO4ANU
  • FOXO6ANU
  • FOXO1ANV
  • FOXO3ANV
  • FOXO4ANV
  • FOXO6ANV
  • FOXO1ANW
  • FOXO3ANW
  • FOXO4ANW
  • FOXO6ANW
  • FOXO1ANX
  • FOXO3ANX
  • FOXO4ANX
  • FOXO6ANX
  • FOXO1ANY
  • FOXO3ANY
  • FOXO4ANY
  • FOXO6ANY
  • FOXO1ANZ
  • FOXO3ANZ
  • FOXO4ANZ
  • FOXO6ANZ
  • FOXO1AOA
  • FOXO3AOA
  • FOXO4AOA
  • FOXO6AOA
  • FOXO1AOB
  • FOXO3AOB
  • FOXO4AOB
  • FOXO6AOB
  • FOXO1AOC
  • FOXO3AOC
  • FOXO4AOC
  • FOXO6AOC
  • FOXO1AOD
  • FOXO3AOD
  • FOXO4AOD
  • FOXO6AOD
  • FOXO1AOE
  • FOXO3AOE
  • FOXO4AOE
  • FOXO6AOE
  • FOXO1AOF
  • FOXO3AOF
  • FOXO4AOF
  • FOXO6AOF
  • FOXO1AOG
  • FOXO3AOG
  • FOXO4AOG
  • FOXO6AOG
  • FOXO1AOH
  • FOXO3AOH
  • FOXO4AOH
  • FOXO6AOH
  • FOXO1AOI
  • FOXO3AOI
  • FOXO4AOI
  • FOXO6AOI
  • FOXO1AOJ
  • FOXO3AOJ
  • FOXO4AOJ
  • FOXO6AOJ
  • FOXO1AOK
  • FOXO3AOK
  • FOXO4AOK
  • FOXO6AOK
  • FOXO1AOL
  • FOXO3AOL
  • FOXO4AOL
  • FOXO6AOL
  • FOXO1AOM
  • FOXO3AOM
  • FOXO4AOM
  • FOXO6AOM
  • FOXO1AON
  • FOXO3AON
  • FOXO4AON
  • FOXO6AON
  • FOXO1AOO
  • FOXO3AOO
  • FOXO4AOO
  • FOXO6AOO
  • FOXO1AOP
  • FOXO3AOP
  • FOXO4AOP
  • FOXO6AOP
  • FOXO1AOQ
  • FOXO3AOQ
  • FOXO4AOQ
  • FOXO6AOQ
  • FOXO1AOR
  • FOXO3AOR
  • FOXO4AOR
  • FOXO6AOR
  • FOXO1AOS
  • FOXO3AOS
  • FOXO4AOS
  • FOXO6AOS
  • FOXO1AOT
  • FOXO3AOT
  • FOXO4AOT
  • FOXO6AOT
  • FOXO1AOU
  • FOXO3AOU
  • FOXO4AOU
  • FOXO6AOU
  • FOXO1AOV
  • FOXO3AOV
  • FOXO4AOV
  • FOXO6AOV
  • FOXO1AOW
  • FOXO3AOW
  • FOXO4AOW
  • FOXO6AOW
  • FOXO1AOX
  • FOXO3AOX
  • FOXO4AOX
  • FOXO6AOX
  • FOXO1AOY
  • FOXO3AOY
  • FOXO4AOY
  • FOXO6AOY
  • FOXO1AOZ
  • FOXO3AOZ
  • FOXO4AOZ
  • FOXO6AOZ
  • FOXO1APA
  • FOXO3APA
  • FOXO4APA
  • FOXO6APA
  • FOXO1APB
  • FOXO3APB
  • FOXO4APB
  • FOXO6APB
  • FOXO1APC
  • FOXO3APC
  • FOXO4APC
  • FOXO6APC
  • FOXO1APD
  • FOXO3APD
  • FOXO4APD
  • FOXO6APD
  • FOXO1APE
  • FOXO3APE
  • FOXO4APE
  • FOXO6APE
  • FOXO1APF
  • FOXO3APF
  • FOXO4APF
  • FOXO6APF
  • FOXO1APG
  • FOXO3APG
  • FOXO4APG
  • FOXO6APG
  • FOXO1APH
  • FOXO3APH
  • FOXO4APH
  • FOXO6APH
  • FOXO1API
  • FOXO3API
  • FOXO4API
  • FOXO6API
  • FOXO1APJ
  • FOXO3APJ
  • FOXO4APJ
  • FOXO6APJ
  • FOXO1APK
  • FOXO3APK
  • FOXO4APK
  • FOXO6APK
  • FOXO1APL
  • FOXO3APL
  • FOXO4APL
  • FOXO6APL
  • FOXO1APM
  • FOXO3APM
  • FOXO4APM
  • FOXO6APM
  • FOXO1APN
  • FOXO3APN
  • FOXO4APN
  • FOXO6APN
  • FOXO1APO
  • FOXO3APO
  • FOXO4APO
  • FOXO6APO
  • FOXO1APP
  • FOXO3APP
  • FOXO4APP
  • FOXO6APP
  • FOXO1APQ
  • FOXO3APQ
  • FOXO4APQ
  • FOXO6APQ
  • FOXO1APR
  • FOXO3APR
  • FOXO4APR
  • FOXO6APR
  • FOXO1APS
  • FOXO3APS
  • FOXO4APS
  • FOXO6APS
  • FOXO1APT
  • FOXO3APT
  • FOXO4APT
  • FOXO6APT
  • FOXO1APU
  • FOXO3APU
  • FOXO4APU
  • FOXO6APU
  • FOXO1APV
  • FOXO3APV
  • FOXO4APV
  • FOXO6APV
  • FOXO1APW
  • FOXO3APW
  • FOXO4APW
  • FOXO6APW
  • FOXO1APX
  • FOXO3APX
  • FOXO4APX
  • FOXO6APX
  • FOXO1APY
  • FOXO3APY
  • FOXO4APY
  • FOXO6APY
  • FOXO1APZ
  • FOXO3APZ
  • FOXO4APZ
  • FOXO6APZ
  • FOXO1AQA
  • FOXO3AQA
  • FOXO4AQA
  • FOXO6AQA
  • FOXO1AQB
  • FOXO3AQB
  • FOXO4AQB
  • FOXO6AQB
  • FOXO1AQC
  • FOXO3AQC
  • FOXO4AQC
  • FOXO6AQC
  • FOXO1AQD
  • FOXO3AQD
  • FOXO4AQD
  • FOXO6AQD
  • FOXO1AQE
  • FOXO3AQE
  • FOXO4AQE
  • FOXO6AQE
  • FOXO1AQF
  • FOXO3AQF
  • FOXO4AQF
  • FOXO6AQF
  • FOXO1AQG
  • FOXO3AQG
  • FOXO4AQG
  • FOXO6AQG
  • FOXO1AQH
  • FOXO3AQH
  • FOXO4AQH
  • FOXO6AQH
  • FOXO1AQI
  • FOXO3AQI
  • FOXO4AQI
  • FOXO6AQI
  • FOXO1AQJ
  • FOXO3AJJ
  • FOXO4AJJ
  • FOXO6AJJ
  • FOXO1AKK
  • FOXO3AKK
  • FOXO4AKK
  • FOXO6AKK
  • FOXO1AKL
  • FOXO3AKL
  • FOXO4AKL
  • FOXO6AKL
  • FOXO1AKM
  • FOXO3AKM
  • FOXO4AKM
  • FOXO6AKM
  • FOXO1AKN
  • FOXO3AKN
  • FOXO4AKN
  • FOXO6AKN
  • FOXO1AKO
  • FOXO3AKO
  • FOXO4AKO
  • FOXO6AKO
  • FOXO1AKP
  • FOXO3AKP
  • FOXO4AKP
  • FOXO6AKP
  • FOXO1AKQ
  • FOXO3AKQ
  • FOXO4AKQ
  • FOXO6AKQ
  • FOXO1AKR
  • FOXO3AKR
  • FOXO4AKR
  • FOXO6AKR
  • FOXO1AKS
  • FOXO3AKS
  • FOXO4AKS
  • FOXO6AKS
  • FOXO1AKT
  • FOXO3AKT
  • FOXO4AKT
  • FOXO6AKT
  • FOXO1AKU
  • FOXO3AKU
  • FOXO4AKU
  • FOXO6AKU
  • FOXO1AKV
  • FOXO3AKV
  • FOXO4AKV
  • FOXO6AKV
  • FOXO1AKW
  • FOXO3AKW
  • FOXO4AKW
  • FOXO6AKW
  • FOXO1AKX
  • FOXO3AKX
  • FOXO4AKX
  • FOXO6AKX
  • FOXO1AKY
  • FOXO3AKY
  • FOXO4AKY
  • FOXO6AKY
  • FOXO1AKZ
  • FOXO3AKZ
  • FOXO4AKZ
  • FOXO6AKZ
  • FOXO1ALA
  • FOXO3ALA
  • FOXO4ALA
  • FOXO6ALA
  • FOXO1ALB
  • FOXO3ALB
  • FOXO4ALB
  • FOXO6ALB
  • FOXO1ALC
  • FOXO3ALC
  • FOXO4ALC
  • FOXO6ALC
  • FOXO1ALD
  • FOXO3ALD
  • FOXO4ALD
  • FOXO6ALD
  • FOXO1ALE
  • FOXO3ALE
  • FOXO4ALE
  • FOXO6ALE
  • FOXO1ALF
  • FOXO3ALF
  • FOXO4ALF
  • FOXO6ALF
  • FOXO1ALG
  • FOXO3ALG
  • FOXO4ALG
  • FOXO6ALG
  • FOXO1ALH
  • FOXO3ALH
  • FOXO4ALH
  • FOXO6ALH
  • FOXO1ALI
  • FOXO3ALI
  • FOXO4ALI
  • FOXO6ALI
  • FOXO1ALJ
  • FOXO3ALJ
  • FOXO4ALJ
  • FOXO6ALJ
  • FOXO1ALK
  • FOXO3ALK
  • FOXO4ALK
  • FOXO6ALK
  • FOXO1ALL
  • FOXO3ALL
  • FOXO4ALL
  • FOXO6ALL
  • FOXO1ALM
  • FOXO3ALM
  • FOXO4ALM
  • FOXO6ALM
  • FOXO1ALN
  • FOXO3ALN
  • FOXO4ALN
  • FOXO6ALN
  • FOXO1ALO
  • FOXO3ALO
  • FOXO4ALO
  • FOXO6ALO
  • FOXO1ALP
  • FOXO3ALP
  • FOXO4ALP
  • FOXO6ALP
  • FOXO1ALQ
  • FOXO3ALQ
  • FOXO4ALQ
  • FOXO6ALQ
  • FOXO1ALR
  • FOXO3ALR
  • FOXO4ALR
  • FOXO6ALR
  • FOXO1ALS
  • FOXO3ALS
  • FOXO4ALS
  • FOXO6ALS
  • FOXO1ALT
  • FOXO3ALT
  • FOXO4ALT
  • FOXO6ALT
  • FOXO1ALU
  • FOXO3ALU
  • FOXO4ALU
  • FOXO6ALU
  • FOXO1ALV
  • FOXO3ALV
  • FOXO4ALV
  • FOXO6ALV
  • FOXO1ALW
  • FOXO3ALW
  • FOXO4ALW
  • FOXO6ALW
  • FOXO1ALX
  • FOXO3ALX
  • FOXO4ALX
  • FOXO6ALX
  • FOXO1ALY
  • FOXO3ALY
  • FOXO4ALY
  • FOXO6ALY
  • FOXO1ALZ
  • FOXO3ALZ
  • FOXO4ALZ
  • FOXO6ALZ
  • FOXO1AMA
  • FOXO3AMA
  • FOXO4AMA
  • FOXO6AMA
  • FOXO1AMB
  • FOXO3AMB
  • FOXO4AMB
  • FOXO6AMB
  • FOXO1AMC
  • FOXO3AMC
  • FOXO4AMC
  • FOXO6AMC
  • FOXO1AMD
  • FOXO3AMD
  • FOXO4AMD
  • FOXO6AMD
  • FOXO1AME
  • FOXO3AME
  • FOXO4AME
  • FOXO6AME
  • FOXO1AMF
  • FOXO3AMF
  • FOXO4AMF
  • FOXO6AMF
  • FOXO1AMG
  • FOXO3AMG
  • FOXO4AMG
  • FOXO6AMG
  • FOXO1AMH
  • FOXO3AMH
  • FOXO4AMH
  • FOXO6AMH
  • FOXO1AMI
  • FOXO3AMI
  • FOXO4AMI
  • FOXO6AMI
  • FOXO1AMJ
  • FOXO3AMJ
  • FOXO4AMJ
  • FOXO6AMJ
  • FOXO1AMK
  • FOXO3AMK
  • FOXO4AMK
  • FOXO6AMK
  • FOXO1AML
  • FOXO3AML
  • FOXO4AML
  • FOXO6AML
  • FOXO1AMM
  • FOXO3AMM
  • FOXO4AMM
  • FOXO6AMM
  • FOXO1AMN
  • FOXO3AMN
  • FOXO4AMN
  • FOXO6AMN
  • FOXO1AMO
  • FOXO3AMO
  • FOXO4AMO
  • FOXO6AMO
  • FOXO1AMP
  • FOXO3AMP
  • FOXO4AMP
  • FOXO6AMP
  • FOXO1AMQ
  • FOXO3AMQ
  • FOXO4AMQ
  • FOXO6AMQ
  • FOXO1AMR
  • FOXO3AMR
  • FOXO4AMR
  • FOXO6AMR
  • FOXO1AMS
  • FOXO3AMS
  • FOXO4AMS
  • FOXO6AMS
  • FOXO1AMT
  • FOXO3AMT
  • FOXO4AMT
  • FOXO6AMT
  • FOXO1AMU
  • FOXO3AMU
  • FOXO4AMU
  • FOXO6AMU
  • FOXO1AMV
  • FOXO3AMV
  • FOXO4AMV
  • FOXO6AMV
  • FOXO1AMW
  • FOXO3AMW
  • FOXO4AMW
  • FOXO6AMW
  • FOXO1AMX
  • FOXO3AMX
  • FOXO4AMX
  • FOXO6AMX
  • FOXO1AMY
  • FOXO3AMY
  • FOXO4AMY
  • FOXO6AMY
  • FOXO1AMZ
  • FOXO3AMZ
  • FOXO4AMZ
  • FOXO6AMZ
  • FOXO1ANA
  • FOXO3ANA
  • FOXO4ANA
  • FOXO6ANA
  • FOXO1ANB
  • FOXO3ANB
  • FOXO4ANB
  • FOXO6ANB
  • FOXO1ANC
  • FOXO3ANC
  • FOXO4ANC
  • FOXO6ANC
  • FOXO1AND
  • FOXO3AND
  • FOXO4AND
  • FOXO6AND
  • FOXO1ANE
  • FOXO3ANE
  • FOXO4ANE
  • FOXO6ANE
  • FOXO1ANF
  • FOXO3ANF
  • FOXO4ANF
  • FOXO6ANF
  • FOXO1ANG
  • FOXO3ANG
  • FOXO4ANG
  • FOXO6ANG
  • FOXO1ANH
  • FOXO3ANH
  • FOXO4ANH
  • FOXO6ANH
  • FOXO1ANI
  • FOXO3ANI
  • FOXO4ANI
  • FOXO6ANI
  • FOXO1ANJ
  • FOXO3ANJ
  • FOXO4ANJ
  • FOXO6ANJ
  • FOXO1ANK
  • FOXO3ANK
  • FOXO4ANK
  • FOXO6ANK
  • FOXO1ANL
  • FOXO3ANL
  • FOXO4ANL
  • FOXO6ANL
  • FOXO1ANM
  • FOXO3ANM
  • FOXO4ANM
  • FOXO6ANM
  • FOXO1ANN
  • FOXO3ANN
  • FOXO4ANN
  • FOXO6ANN
  • FOXO1ANO
  • FOXO3ANO
  • FOXO4ANO
  • FOXO6ANO
  • FOXO1ANP
  • FOXO3ANP
  • FOXO4ANP
  • FOXO6ANP
  • FOXO1ANQ
  • FOXO3ANQ
  • FOXO4ANQ
  • FOXO6ANQ
  • FOXO1ANR
  • FOXO3ANR
  • FOXO4ANR
  • FOXO6ANR
  • FOXO1ANS
  • FOXO3ANS
  • FOXO4ANS
  • FOXO6ANS
  • FOXO1ANT
  • FOXO3ANT
  • FOXO4ANT
  • FOXO6ANT
  • FOXO1ANU
  • FOXO3ANU
  • FOXO4ANU
  • FOXO6ANU
  • FOXO1ANV
  • FOXO3ANV
  • FOXO4ANV
  • FOXO6ANV
  • FOXO1ANW
  • FOXO3ANW
  • FOXO4ANW
  • FOXO6ANW
  • FOXO1ANX
  • FOXO3ANX
  • FOXO4ANX
  • FOXO6ANX
  • FOXO1ANY
  • FOXO3ANY
  • FOXO4ANY
  • FOXO6ANY
  • FOXO1ANZ
  • FOXO3ANZ
  • FOXO4ANZ
  • FOXO6ANZ
  • FOXO1AOA
  • FOXO3AOA
  • FOXO4AOA
  • FOXO6AOA
  • FOXO1AOB
  • FOXO3AOB
  • FOXO4AOB
  • FOXO6AOB
  • FOXO1AOC
  • FOXO3AOC
  • FOXO4AOC
  • FOXO6AOC
  • FOXO1AOD
  • FOXO3AOD
  • FOXO4AOD
  • FOXO6AOD
  • FOXO1AOE
  • FOXO3AOE
  • FOXO4AOE
  • FOXO6AOE
  • FOXO1AOF
  • FOXO3AOF
  • FOXO4AOF
  • FOXO6AOF
  • FOXO1AOG
  • FOXO3AOG
  • FOXO4AOG
  • FOXO6AOG
  • FOXO1AOH
  • FOXO3AOH
  • FOXO4AOH
  • FOXO6AOH
  • FOXO1AOI
  • FOXO3AOI
  • FOXO4AOI
  • FOXO6AOI
  • FOXO1AOJ
  • FOXO3AOJ
  • FOXO4AOJ
  • FOXO6AOJ
  • FOXO1AOK
  • FOXO3AOK
  • FOXO4AOK
  • FOXO6AOK
  • FOXO1AOL
  • FOXO3AOL
  • FOXO4AOL
  • FOXO6AOL
  • FOXO1AOM
  • FOXO3AOM
  • FOXO4AOM
  • FOXO6AOM
  • FOXO1AON
  • FOXO3AON
  • FOXO4AON
  • FOXO6AON
  • FOXO1AOO
  • FOXO3AOO
  • FOXO4AOO
  • FOXO6AOO
  • FOXO1AOP
  • FOXO3AOP
  • FOXO4AOP
  • FOXO6AOP
  • FOXO1AOQ
  • FOXO3AOQ
  • FOXO4AOQ
  • FOXO6AOQ
  • FOXO1AOR
  • FOXO3AOR
  • FOXO4AOR
  • FOXO6AOR
  • FOXO1AOS
  • FOXO3AOS
  • FOXO4AOS
  • FOXO6AOS
  • FOXO1AOT
  • FOXO3AOT
  • FOXO4AOT
  • FOXO6AOT
  • FOXO1AOU
  • FOXO3AOU
  • FOXO4AOU
  • FOXO6AOU
  • FOXO1AOV
  • FOXO3AOV
  • FOXO4AOV
  • FOXO6AOV
  • FOXO1AOW
  • FOXO3AOW
  • FOXO4AOW
  • FOXO6AOW
  • FOXO1AOX
  • FOXO3AOX
  • FOXO4AOX
  • FOXO6AOX
  • FOXO1AOY
  • FOXO3AOY
  • FOXO4AOY
  • FOXO6AOY
  • FOXO1AOZ
  • FOXO3AOZ
  • FOXO4AOZ
  • FOXO6AOZ
  • FOXO1APA
  • FOXO3APA
  • FOXO4APA
  • FOXO6APA
  • FOXO1APB
  • FOXO3APB
  • FOXO4APB
  • FOXO6APB
  • FOXO1APC
  • FOXO3APC
  • FOXO4APC
  • FOXO6APC
  • FOXO1APD
  • FOXO3APD
  • FOXO4APD
  • FOXO6APD
  • FOXO1APE
  • FOXO3APE
  • FOXO4APE
  • FOXO6APE
  • FOXO1APF
  • FOXO3APF
  • FOXO4APF
  • FOXO6APF
  • FOXO1APG
  • FOXO3APG
  • FOXO4APG
  • FOXO6APG
  • FOXO1APH
  • FOXO3APH
  • FOXO4APH
  • FOXO6APH
  • FOXO1API
  • FOXO3API
  • FOXO4API
  • FOXO6API
  • FOXO1APJ
  • FOXO3APJ
  • FOXO4APJ
  • FOXO6APJ
  • FOXO1APK
  • FOXO3APK
  • FOXO4APK
  • FOXO6APK
  • FOXO1APL
  • FOXO3APL
  • FOXO4APL
  • FOXO6APL
  • FOXO1APM
  • FOXO3APM
  • FOXO4APM
  • FOXO6APM
  • FOXO1APN
  • FOXO3APN
  • FOXO4APN
  • FOXO6APN
  • FOXO1APO
  • FOXO3APO
  • FOXO4APO
  • FOXO6APO
  • FOXO1APP
  • FOXO3APP
  • FOXO4APP
  • FOXO6APP
  • FOXO1APQ
  • FOXO3APQ
  • FOXO4APQ
  • FOXO6APQ
  • FOXO1APR
  • FOXO3APR
  • FOXO4APR
  • FOXO6APR
  • FOXO1APS
  • FOXO3APS
  • FOXO4APS
  • FOXO6APS
  • FOXO1APT
  • FOXO3APT
  • FOXO4APT
  • FOXO6APT
  • FOXO1APU
  • FOXO3APU
  • FOXO4APU
  • FOXO6APU
  • FOXO1APV
  • FOXO3APV
  • FOXO4APV
  • FOXO6APV
  • FOXO1APW
  • FOXO3APW
  • FOXO4APW
  • FOXO6APW
  • FOXO1APX
  • FOXO3APX
  • FOXO4APX
  • FOXO6APX
  • FOXO1APY
  • FOXO3APY
  • FOXO4APY
  • FOXO6APY
  • FOXO1APZ
  • FOXO3APZ
  • FOXO4APZ
  • FOXO6APZ
  • FOXO1AQA
  • FOXO3AQA
  • FOXO4AQA
  • FOXO6AQA
  • FOXO1AQB
  • FOXO3AQB
  • FOXO4AQB
  • FOXO6AQB
  • FOXO1AQC
  • FOXO3AQC
  • FOXO4AQC
  • FOXO6AQC
  • FOXO1AQD
  • FOXO3AQD
  • FOXO4AQD
  • FOXO6AQD
  • FOXO1AQE
  • FOXO3AQE
  • FOXO4AQE
  • FOXO6AQE
  • FOXO1AQF
  • FOXO3AQF
  • FOXO4AQF
  • FOXO6AQF
  • FOXO1AQG
  • FOXO3AQG
  • FOXO4AQG
  • FOXO6AQG
  • FOXO1AQH
  • FOXO3AQH
  • FOXO4AQH
  • FOXO6AQH
  • FOXO1AQI
  • FOXO3AQI
  • FOXO4AQI
  • FOXO6AQI
  • FOXO1AQJ
  • FOXO3AJJ
  • FOXO4AJJ
  • FOXO6AJJ
  • FOXO1AKK
  • FOXO3AKK
  • FOXO4AKK
  • FOXO6AKK
  • FOXO1AKL
  • FOXO3AKL
  • FOXO4AKL
  • FOXO6AKL
  • FOXO1AKM
  • FOXO3AKM
  • FOXO4AKM
  • FOXO6AKM
  • FOXO1AKN
  • FOXO3AKN
  • FOXO4AKN
  • FOXO6AKN
  • FOXO1AKO
  • FOXO3AKO
  • FOXO4AKO
  • FOXO6AKO
  • FOXO1AKP
  • FOXO3AKP
  • FOXO4AKP
  • FOXO6AKP
  • FOXO1AKQ
  • FOXO3AKQ
  • FOXO4AKQ
  • FOXO6AKQ
  • FOXO1AKR
  • FOXO3AKR
  • FOXO4AKR
  • FOXO6AKR
  • FOXO1AKS
  • FOXO3AKS
  • FOXO4AKS
  • FOXO6AKS
  • FOXO1AKT
  • FOXO3AKT
  • FOXO4AKT
  • FOXO6AKT
  • FOXO1AKU
  • FOXO3AKU
  • FOXO4AKU
  • FOXO6AKU
  • FOXO1AKV
  • FOXO3AKV
  • FOXO4AKV
  • FOXO6AKV
  • FOXO1AKW
  • FOXO3AKW
  • FOXO4AKW
  • FOXO6AKW
  • FOXO1AKX
  • FOXO3AKX
  • FOXO4AKX
  • FOXO6AKX
  • FOXO1AKY
  • FOXO3AKY
  • FOXO4AKY
  • FOXO6AKY
  • FOXO1AKZ
  • FOXO3AKZ
  • FOXO4AKZ
  • FOXO6AKZ
  • FOXO1ALA
  • FOXO3ALA
  • FOXO4ALA
  • FOXO6ALA
  • FOXO1ALB
  • FOXO3ALB
  • FOXO4ALB
  • FOXO6ALB
  • FOXO1ALC
  • FOXO3ALC
  • FOXO4ALC
  • FOXO6ALC
  • FOXO1ALD
  • FOXO3ALD
  • FOXO4ALD
  • FOXO6ALD
  • FOXO1ALE
  • FOXO3ALE
  • FOXO4ALE
  • FOXO6ALE
  • FOXO1ALF
  • FOXO3ALF
  • FOXO4ALF
  • FOXO6ALF
  • FOXO1ALG
  • FOXO3ALG
  • FOXO4ALG
  • FOXO6ALG
  • FOXO1ALH
  • FOXO3ALH
  • FOXO4ALH
  • FOXO6ALH
  • FOXO1ALI
  • FOXO3ALI
  • FOXO4ALI
  • FOXO6ALI
  • FOXO1ALJ
  • FOXO3ALJ
  • FOXO4ALJ
  • FOXO6ALJ
  • FOXO1ALK
  • FOXO3ALK
  • FOXO4ALK
  • FOXO6ALK
  • FOXO1ALL
  • FOXO3ALL
  • FOXO4ALL
  • FOXO6ALL
  • FOXO1ALM
  • FOXO3ALM
  • FOXO4ALM
  • FOXO6ALM
  • FOXO1ALN
  • FOXO3ALN
  • FOXO4ALN
  • FOXO6ALN
  • FOXO1ALO
  • FOXO3ALO
  • FOXO4ALO
  • FOXO6ALO
  • FOXO1ALP
  • FOXO3ALP
  • FOXO4ALP
  • FOXO6ALP
  • FOXO1ALQ
  • FOXO3ALQ
  • FOXO4ALQ
  • FOXO6ALQ
  • FOXO1ALR
  • FOXO3ALR
  • FOXO4ALR
  • FOXO6ALR
  • FOXO1ALS
  • FOXO3ALS
  • FOXO4ALS
  • FOXO6ALS
  • FOXO1ALT
  • FOXO3ALT
  • FOXO4ALT
  • FOXO6ALT
  • FOXO1ALU
  • FOXO3ALU
  • FOXO4ALU
  • FOXO6ALU
  • FOXO1ALV
  • FOXO3ALV
  • FOXO4ALV
  • FOXO6ALV
  • FOXO1ALW
  • FOXO3ALW
  • FOXO4ALW
  • FOXO6ALW
  • FOXO1ALX
  • FOXO3ALX
  • FOXO4ALX
  • FOXO6ALX
  • FOXO1ALY
  • FOXO3ALY
  • FOXO4ALY
  • FOXO6ALY
  • FOXO1ALZ
  • FOXO3ALZ
  • FOXO4ALZ
  • FOXO6ALZ
  • FOXO1AMA
  • FOXO3AMA
  • FOXO4AMA
  • FOXO6AMA
  • FOXO1AMB
  • FOXO3AMB
  • FOXO4AMB
  • FOXO6AMB
  • FOXO1AMC
  • FOXO3AMC
  • FOXO4AMC
  • FOXO6AMC
  • FOXO1AMD
  • FOXO3AMD
  • FOXO4AMD
  • FOXO6AMD
  • FOXO1AME
  • FOXO3AME
  • FOXO4AME
  • FOXO6AME
  • FOXO1AMF
  • FOXO3AMF
  • FOXO4AMF
  • FOXO6AMF
  • FOXO1AMG
  • FOXO3AMG
  • FOXO4AMG
  • FOXO6AMG
  • FOXO1AMH
  • FOXO3AMH
  • FOXO4AMH
  • FOXO6AMH
  • FOXO1AMI
  • FOXO3AMI
  • FOXO4AMI
  • FOXO6AMI
  • FOXO1AMJ
  • FOXO3AMJ
  • FOXO4AMJ
  • FOXO6AMJ
  • FOXO1AMK
  • FOXO3AMK
  • FOXO4AMK
  • FOXO6AMK
  • FOXO1AML
  • FOXO3AML
  • FOXO4AML
  • FOXO6AML
  • FOXO1AMM
  • FOXO3AMM
  • FOXO4AMM
  • FOXO6AMM
  • FOXO1AMN
  • FOXO3AMN
  • FOXO4AMN
  • FOXO6AMN
  • FOXO1AMO
  • FOXO3AMO
  • FOXO4AMO
  • FOXO6AMO
  • FOXO1AMP
  • FOXO3AMP
  • FOXO4AMP
  • FOXO6AMP
  • FOXO1AMQ
  • FOXO3AMQ
  • FOXO4AMQ
  • FOXO6AMQ
  • FOXO1AMR
  • FOXO3AMR
  • FOXO4AMR
  • FOXO6AMR
  • FOXO1AMS
  • FOXO3AMS
  • FOXO4AMS
  • FOXO6AMS
  • FOXO1AMT
  • FOXO3AMT
  • FOXO4AMT
  • FOXO6AMT
  • FOXO1AMU
  • FOXO3AMU
  • FOXO4AMU
  • FOXO6AMU
  • FOXO1AMV
  • FOXO3AMV
  • FOXO4AMV
  • FOXO6AMV
  • FOXO1AMW
  • FOXO3AMW
  • FOXO4AMW
  • FOXO6AMW
  • FOXO1AMX
  • FOXO3AMX
  • FOXO4AMX
  • FOXO6AMX
  • FOXO1AMY
  • FOXO3AMY
  • FOXO4AMY
  • FOXO6AMY
  • FOXO1AMZ
  • FOXO3AMZ
  • FOXO4AMZ
  • FOXO6AMZ
  • FOXO1ANA
  • FOXO3ANA
  • FOXO4ANA
  • FOXO6ANA
  • FOXO1ANB
  • FOXO3ANB
  • FOXO4ANB
  • FOXO6ANB
  • FOXO1ANC
  • FOXO3ANC
  • FOXO4ANC
  • FOXO6ANC
  • FOXO1AND
  • FOXO3AND
  • FOXO4AND
  • FOXO6AND
  • FOXO1ANE
  • FOXO3ANE
  • FOXO4ANE
  • FOXO6ANE
  • FOXO1ANF
  • FOXO3ANF
  • FOXO4ANF
  • FOXO6ANF
  • FOXO1ANG
  • FOXO3ANG
  • FOXO4ANG
  • FOXO6ANG
  • FOXO1ANH
  • FOXO3ANH
  • FOXO4ANH
  • FOXO6ANH
  • FOXO1ANI
  • FOXO3ANI
  • FOXO4ANI
  • FOXO6ANI
  • FOXO1ANJ
  • FOXO3ANJ
  • FOXO4ANJ
  • FOXO6ANJ
  • FOXO1ANK
  • FOXO3ANK
  • FOXO4ANK
  • FOXO6ANK
  • FOXO1ANL
  • FOXO3ANL
  • FOXO4ANL
  • FOXO6ANL
  • FOXO1ANM
  • FOXO3ANM
  • FOXO4ANM
  • FOXO6ANM
  • FOXO1ANN
  • FOXO3ANN
  • FOXO4ANN
  • FOXO6ANN
  • FOXO1ANO
  • FOXO3ANO
  • FOXO4ANO
  • FOXO6ANO
  • FOXO1ANP
  • FOXO3ANP
  • FOXO4ANP
  • FOXO6ANP
  • FOXO1ANQ
  • FOXO3ANQ
  • FOXO4ANQ
  • FOXO6ANQ
  • FOXO1ANR
  • FOXO3ANR
  • FOXO4ANR
  • FOXO6ANR
  • FOXO1ANS
  • FOXO3ANS
  • FOXO4ANS
  • FOXO6ANS
  • FOXO1ANT
  • FOXO3ANT
  • FOXO4ANT
  • FOXO6ANT
  • FOXO1ANU
  • FOXO3ANU
  • FOXO4ANU
  • FOXO6ANU
  • FOXO1ANV
  • FOXO3ANV
  • FOXO4ANV
  • FOXO6ANV
  • FOXO1ANW
  • FOXO3ANW
  • FOXO4ANW
  • FOXO6ANW
  • FOXO1ANX
  • FOXO3ANX
  • FOXO4ANX
  • FOXO6ANX
  • FOXO1ANY
  • FOXO3ANY
  • FOXO4ANY
  • FOXO6ANY
  • FOXO1ANZ
  • FOXO3ANZ
  • FOXO4ANZ
  • FOXO6ANZ
  • FOXO1AOA
  • FOXO3AOA
  • FOXO4AOA
  • FOXO6AOA
  • FOXO1AOB
  • FOXO3AOB
  • FOXO4AOB
  • FOXO6AOB
  • FOXO1AOC
  • FOXO3AOC
  • FOXO4AOC
  • FOXO6AOC
  • FOXO1AOD
  • FOXO3AOD
  • FOXO4AOD
  • FOXO6AOD
  • FOXO1AOE
  • FOXO3AOE
  • FOXO4AOE
  • FOXO6AOE
  • FOXO1AOF
  • FOXO3AOF
  • FOXO4AOF
  • FOXO6AOF
  • FOXO1AOG
  • FOXO3AOG
  • FOXO4AOG
  • FOXO6AOG
  • FOXO1AOH
  • FOXO3AOH
  • FOXO4AOH
  • FOXO6AOH
  • FOXO1AOI
  • FOXO3AOI
  • FOXO4AOI
  • FOXO6AOI
  • FOXO1AOJ
  • FOXO3AOJ
  • FOXO4AOJ
  • FOXO6AOJ
  • FOXO1AOK
  • FOXO3AOK
  • FOXO4AOK
  • FOXO6AOK
  • FOXO1AOL
  • FOXO3AOL
  • FOXO4AOL
  • FOXO6AOL
  • FOXO1AOM
  • FOXO3AOM
  • FOXO4AOM
  • FOXO6AOM
  • FOXO1AON
  • FOXO3AON
  • FOXO4AON
  • FOXO6AON
  • FOXO1AOO
  • FOXO3AOO
  • FOXO4AOO
  • FOXO6AOO
  • FOXO1AOP
  • FOXO3AOP
  • FOXO4AOP
  • FOXO6AOP
  • FOXO1AOQ
  • FOXO3AOQ
  • FOXO4AOQ
  • FOXO6AOQ
  • FOXO1AOR
  • FOXO3AOR
  • FOXO4AOR
  • FOXO6AOR
  • FOXO1AOS
  • FOXO3AOS
  • FOXO4AOS
  • FOXO6AOS
  • FOXO1AOT
  • FOXO3AOT
  • FOXO4AOT
  • FOXO6AOT
  • FOXO1AOU
  • FOXO3AOU
  • FOXO4AOU
  • FOXO6AOU
  • FOXO1AOV
  • FOXO3AOV
  • FOXO4AOV
  • FOXO6AOV
  • FOXO1AOW
  • FOXO3AOW
  • FOXO4AOW
  • FOXO6AOW
  • FOXO1AOX
  • FOXO3AOX
  • FOXO4AOX
  • FOXO6AOX
  • FOXO1AOY
  • FOXO3AOY
  • FOXO4AOY
  • FOXO6AOY
  • FOXO1AOZ
  • FOXO3AOZ
  • FOXO4AOZ
  • FOXO6AOZ
  • FOXO1APA
  • FOXO3APA
  • FOXO4APA
  • FOXO6APA
  • FOXO1APB
  • FOXO3APB
  • FOXO4APB
  • FOXO6APB
  • FOXO1APC
  • FOXO3APC
  • FOXO4APC
  • FOXO6APC
  • FOXO1APD
  • FOXO3APD
  • FOXO4APD
  • FOXO6APD
  • FOXO1APE
  • FOXO3APE
  • FOXO4APE
  • FOXO6APE
  • FOXO1APF
  • FOXO3APF
  • FOXO4APF
  • FOXO6APF
  • FOXO1APG
  • FOXO3APG
  • FOXO4APG
  • FOXO6APG
  • FOXO1APH
  • FOXO3APH
  • FOXO4APH
  • FOXO6APH
  • FOXO1API
  • FOXO3API
  • FOXO4API
  • FOXO6API
  • FOXO1APJ
  • FOXO3APJ
  • FOXO4APJ
  • FOXO6APJ
  • FOXO1APK
  • FOXO3APK
  • FOXO4APK
  • FOXO6APK
  • FOXO1APL
  • FOXO3APL
  • FOXO4APL
  • FOXO6APL
  • FOXO1APM
  • FOXO3APM
  • FOXO4APM
  • FOXO6APM
  • FOXO1APN
  • FOXO3APN
  • FOXO4APN
  • FOXO6APN
  • FOXO1APO
  • FOXO3APO
  • FOXO4APO
  • FOXO6APO
  • FOXO1APP
  • FOXO3APP
  • FOXO4APP
  • FOXO6APP
  • FOXO1APQ
  • FOXO3APQ
  • FOXO4APQ
  • FOXO6APQ
  • FOXO1APR
  • FOXO3APR
  • FOXO4APR
  • FOXO6APR
  • FOXO1APS
  • FOXO3APS
  • FOXO4APS
  • FOXO6APS
  • FOXO1APT
  • FOXO3APT
  • FOXO4APT
  • FOXO6APT
  • FOXO1APU
  • FOXO3APU
  • FOXO4APU
  • FOXO6APU
  • FOXO1APV
  • FOXO3APV
  • FOXO4APV
  • FOXO6APV
  • FOXO1APW
  • FOXO3APW
  • FOXO4APW
  • FOXO6APW
  • FOXO1APX
  • FOXO3APX
  • FOXO4APX
  • FOXO6APX
  • FOXO1APY
  • FOXO3APY
  • FOXO4APY
  • FOXO6APY
  • FOXO1APZ
  • FOXO3APZ
  • FOXO4APZ
  • FOXO6APZ
  • FOXO1AQA
  • FOXO3AQA
  • FOXO4AQA
  • FOXO6AQA
  • FOXO1AQB
  • FOXO3AQB
  • FOXO4AQB
  • FOXO6AQB
  • FOXO1AQC
  • FOXO3AQC
  • FOXO4AQC
  • FOXO6AQC
  • FOXO1AQD
  • FOXO3AQD
  • FOXO4AQD
  • FOXO6AQD
  • FOXO1AQE
  • FOXO3AQE
  • FOXO4AQE
  • FOXO6AQE
  • FOXO1AQF
  • FOXO3AQF
  • FOXO4AQF
  • FOXO6AQF
  • FOXO1AQG
  • FOXO3AQG
  • FOXO4AQG
  • FOXO6AQG
  • FOXO1AQH
  • FOXO3AQH
  • FOXO4AQH
  • FOXO6AQH
  • FOXO1AQI
  • FOXO3AQI
  • FOXO4AQI
  • FOXO6AQI
  • FOXO1AQJ
  • FOXO3AJJ
  • FOXO4AJJ
  • FOXO6AJJ
  • FOXO1AKK
  • FOXO3AKK
  • FOXO4AKK
  • FOXO6AKK
  • FOXO1AKL
  • FOXO3AKL
  • FOXO4AKL
  • FOXO6AKL
  • FOXO1AKM
  • FOXO3AKM
  • FOXO4AKM
  • FOXO6AKM
  • FOXO1AKN
  • FOXO3AKN
  • FOXO4AKN
  • FOXO6AKN
  • FOXO1AKO
  • FOXO3AKO
  • FOXO4AKO
  • FOXO6AKO
  • FOXO1AKP
  • FOXO3AKP
  • FOXO4AKP
  • FOXO6AKP
  • FOXO1AKQ
  • FOXO3AKQ
  • FOXO4AKQ
  • FOXO6AKQ
  • FOXO1AKR
  • FOXO3AKR
  • FOXO4AKR
  • FOXO6AKR
  • FOXO1AKS
  • FOXO3AKS
  • FOXO4AKS
  • FOXO6AKS
  • FOXO1AKT
  • FOXO3AKT
  • FOXO4AKT
  • FOXO6AKT
  • FOXO1AKU
  • FOXO3AKU
  • FOXO4AKU
  • FOXO6AKU
  • FOXO1AKV
  • FOXO3AKV
  • FOXO4AKV
  • FOXO6AKV
  • FOXO1AKW
  • FOXO3AKW
  • FOXO4AKW
  • FOXO6AKW
  • FOXO1AKX
  • FOXO3AKX
  • FOXO4AKX
  • FOXO6AKX
  • FOXO1AKY
  • FOXO3AKY
  • FOXO4AKY
  • FOXO6AKY
  • FOXO1AKZ
  • FOXO3AKZ
  • FOXO4AKZ
  • FOXO6AKZ
  • FOXO1ALA
  • FOXO3ALA
  • FOXO4ALA
  • FOXO6ALA
  • FOXO1ALB
  • FOXO3ALB
  • FOXO4ALB
  • FOXO6ALB
  • FOXO1ALC
  • FOXO3ALC
  • FOXO4ALC
  • FOXO6ALC
  • FOXO1ALD
  • FOXO3ALD
  • FOXO4ALD
  • FOXO6ALD
  • FOXO1ALE
  • FOXO3ALE
  • FOXO4ALE
  • FOXO6ALE
  • FOXO1ALF
  • FOXO3ALF
  • FOXO4ALF
  • FOXO6ALF
  • FOXO1ALG
  • FOXO3ALG
  • FOXO4ALG
  • FOXO6ALG
  • FOXO1ALH
  • FOXO3ALH
  • FOXO4ALH
  • FOXO6ALH
  • FOXO1ALI
  • FOXO3ALI
  • FOXO4ALI
  • FOXO6ALI
  • FOXO1ALJ
  • FOXO3ALJ
  • FOXO4ALJ
  • FOXO6ALJ
  • FOXO1ALK
  • FOXO3ALK
  • FOXO4ALK
  • FOXO6ALK
  • FOXO1ALL
  • FOXO3ALL
  • FOXO4ALL
  • FOXO6ALL
  • FOXO1ALM
  • FOXO3ALM
  • FOXO4ALM
  • FOXO6ALM
  • FOXO1ALN
  • FOXO3ALN
  • FOXO4ALN
  • FOXO6ALN
  • FOXO1ALO
  • FOXO3ALO
  • FOXO4ALO
  • FOXO6ALO
  • FOXO1ALP
  • FOXO3ALP
  • FOXO4ALP
  • FOXO6ALP
  • FOXO1ALQ
  • FOXO3ALQ
  • FOXO4ALQ
  • FOXO6ALQ
  • FOXO1ALR
  • FOXO3ALR
  • FOXO4ALR
  • FOXO6ALR
  • FOXO1ALS
  • FOXO3ALS
  • FOXO4ALS
  • FOXO6ALS
  • FOXO1ALT
  • FOXO3ALT
  • FOXO4ALT
  • FOXO6ALT
  • FOXO1ALU
  • FOXO3ALU
  • FOXO4ALU
  • FOXO6ALU
  • FOXO1ALV
  • FOXO3ALV
  • FOXO4ALV
  • FOXO6ALV
  • FOXO1ALW
  • FOXO3ALW
  • FOXO4ALW
  • FOXO6ALW
  • FOXO1ALX
  • FOXO3ALX
  • FOXO4ALX
  • FOXO6ALX
  • FOXO1ALY
  • FOXO3ALY
  • FOXO4ALY
  • FOXO6ALY
  • FOXO1ALZ
  • FOXO3ALZ
  • FOXO4ALZ
  • FOXO6ALZ
  • FOXO1AMA
  • FOXO3AMA
  • FOXO4AMA
  • FOXO6AMA
  • FOXO1AMB
  • FOXO3AMB
  • FOXO4AMB
  • FOXO6AMB
  • FOXO1AMC
  • FOXO3AMC
  • FOXO4AMC
  • FOXO6AMC
  • FOXO1AMD
  • FOXO3AMD
  • FOXO4AMD
  • FOXO6AMD
  • FOXO1AME
  • FOXO3AME
  • FOXO4AME
  • FOXO6AME
  • FOXO1AMF
  • FOXO3AMF
  • FOXO4AMF
  • FOXO6AMF
  • FOXO1AMG
  • FOXO3AMG
  • FOXO4AMG
  • FOXO6AMG
  • FOXO1AMH
  • FOXO3AMH
  • FOXO4AMH
  • FOXO6AMH
  • FOXO1AMI
  • FOXO3AMI
  • FOXO4AMI
  • FOXO6AMI
  • FOXO1AMJ
  • FOXO3AMJ
  • FOXO4AMJ
  • FOXO6AMJ
  • FOXO1AMK
  • FOXO3AMK
  • FOXO4AMK
  • FOXO6AMK
  • FOXO1AML
  • FOXO3AML
  • FOXO4AML
  • FOXO6AML
  • FOXO1AMM
  • FOXO3AMM
  • FOXO4AMM
  • FOXO6AMM
  • FOXO1AMN
  • FOXO3AMN
  • FOXO4AMN
  • FOXO6AMN
  • FOXO1AMO
  • FOXO3AMO
  • FOXO4AMO
  • FOXO6AMO
  • FOXO1AMP
  • FOXO3AMP
  • FOXO4AMP
  • FOXO6AMP
  • FOXO1AMQ
  • FOXO3AMQ
  • FOXO4AMQ
  • FOXO6AMQ
  • FOXO1AMR
  • FOXO3AMR
  • FOXO4AMR
  • FOXO6AMR
  • FOXO1AMS
  • FOXO3AMS
  • FOXO4AMS
  • FOXO6AMS
  • FOXO1AMT
  • FOXO3AMT
  • FOXO4AMT
  • FOXO6AMT
  • FOXO1AMU
  • FOXO3AMU
  • FOXO4AMU
  • FOXO6AMU
  • FOXO1AMV
  • FOXO3AMV
  • FOXO4AMV
  • FOXO6AMV
  • FOXO1AMW
  • FOXO3AMW
  • FOXO4AMW
  • FOXO6AMW
  • FOXO1AMX
  • FOXO3AMX
  • FOXO4AMX
  • FOXO6AMX
  • FOXO1AMY
  • FOXO3AMY
  • FOXO4AMY
  • FOXO6AMY
  • FOXO1AMZ
  • FOXO3AMZ
  • FOXO4AMZ
  • FOXO6AMZ
  • FOXO1ANA
  • FOXO3ANA
  • FOXO4ANA
  • FOXO6ANA
  • FOXO1ANB
  • FOXO3ANB
  • FOXO4ANB
  • FOXO6ANB
  • FOXO1ANC
  • FOXO3ANC
  • FOXO4ANC
  • FOXO6ANC
  • FOXO1AND
  • FOXO3AND
  • FOXO4AND
  • FOXO6AND
  • FOXO1ANE
  • FOXO3ANE
  • FOXO4ANE
  • FOXO6ANE
  • FOXO1ANF
  • FOXO3ANF
  • FOXO4ANF
  • FOXO6ANF
  • FOXO1ANG
  • FOXO3ANG
  • FOXO4ANG
  • FOXO6ANG
  • FOXO1ANH
  • FOXO3ANH
  • FOXO4ANH
  • FOXO6ANH
  • FOXO1ANI
  • FOXO3ANI
  • FOXO4ANI
  • FOXO6ANI
  • FOXO1ANJ
  • FOXO3ANJ
  • FOXO4ANJ
  • FOXO6ANJ
  • FOXO1ANK
  • FOXO3ANK
  • FOXO4ANK
  • FOXO6ANK
  • FOXO1ANL
  • FOXO3ANL
  • FOXO4ANL
  • FOXO6ANL
  • FOXO1ANM
  • FOXO3ANM
  • FOXO4ANM
  • FOXO6ANM
  • FOXO1ANN
  • FOXO3ANN
  • FOXO4ANN
  • FOXO6ANN
  • FOXO1ANO
  • FOXO3ANO
  • FOXO4ANO
  • FOXO6ANO
  • FOXO1ANP
  • FOXO3ANP
  • FOXO4ANP
  • FOXO6ANP
  • FOXO1ANQ
  • FOXO3ANQ
  • FOXO4ANQ
  • FOXO6ANQ
  • FOXO1ANR
  • FOXO3ANR
  • FOXO4ANR
  • FOXO6ANR
  • FOXO1ANS
  • FOXO3ANS
  • FOXO4ANS
  • FOXO6ANS
  • FOXO1ANT
  • FOXO3ANT
  • FOXO4ANT
  • FOXO6ANT
  • FOXO1ANU
  • FOXO3ANU
  • FOXO4ANU
  • FOXO6ANU
  • FOXO1ANV
  • FOXO3ANV
  • FOXO4ANV
  • FOXO6ANV
  • FOXO1ANW
  • FOXO3ANW
  • FOXO4ANW
  • FOXO6ANW
  • FOXO1ANX
  • FOXO3ANX
  • FOXO4ANX
  • FOXO6ANX
  • FOXO1ANY
  • FOXO3ANY
  • FOXO4ANY
  • FOXO6ANY
  • FOXO1ANZ
  • FOXO3ANZ
  • FOXO4ANZ
  • FOXO6ANZ
  • FOXO1AOA
  • FOXO3AOA
  • FOXO4AOA
  • FOXO6AOA
  • FOXO1AOB
  • FOXO3AOB
  • FOXO4AOB
  • FOXO6AOB
  • FOXO1AOC
  • FOXO3AOC
  • FOXO4AOC
  • FOXO6AOC
  • FOXO1AOD
  • FOXO3AOD
  • FOXO4AOD
  • FOXO6AOD
  • FOXO1AOE
  • FOXO3AOE
  • FOXO4AOE
  • FOXO6AOE
  • FOXO1AOF
  • FOXO3AOF
  • FOXO4AOF
  • FOXO6AOF
  • FOXO1AOG
  • FOXO3AOG
  • FOXO4AOG
  • FOXO6AOG
  • FOXO1AOH
  • FOXO3AOH
  • FOXO4AOH
  • FOXO6AOH
  • FOXO1AOI
  • FOXO3AOI
  • FOXO4AOI
  • FOXO6AOI
  • FOXO1AOJ
  • FOXO3AOJ
  • FOXO4AOJ
  • FOXO6AOJ
  • FOXO1AOK
  • FOXO3AOK
  • FOXO4AOK
  • FOXO6AOK
  • FOXO1AOL
  • FOXO3AOL
  • FOXO4AOL
  • FOXO6AOL
  • FOXO1AOM
  • FOXO3AOM
  • FOXO4AOM
  • FOXO6AOM
  • FOXO1AON
  • FOXO3AON
  • FOXO4AON
  • FOXO6AON
  • FOXO1AOO
  • FOXO3AOO
  • FOXO4AOO
  • FOXO6AOO
  • FOXO1AOP
  • FOXO3AOP
  • FOXO4AOP
  • FOXO6AOP
  • FOXO1AOQ
  • FOXO3AOQ
  • FOXO4AOQ
  • FOXO6AOQ
  • FOXO1AOR
  • FOXO3AOR
  • FOXO4AOR
  • FOXO6AOR
  • FOXO1AOS
  • FOXO3AOS
  • FOXO4AOS
  • FOXO6AOS
  • FOXO1AOT
  • FOXO3AOT
  • FOXO4AOT
  • FOXO6AOT
  • FOXO1AOU
  • FOXO3AOU
  • FOXO4AOU
  • FOXO6AOU
  • FOXO1AOV
  • FOXO3AOV
  • FOXO4AOV
  • FOXO6AOV
  • FOXO1AOW
  • FOXO3AOW
  • FOXO4AOW
  • FOXO6AOW
  • FOXO1AOX
  • FOXO3AOX
  • FOXO4AOX
  • FOXO6AOX
  • FOXO1AOY
  • FOXO3AOY
  • FOXO4AOY
  • FOXO6AOY
  • FOXO1AOZ
  • FOXO3AOZ
  • FOXO4AOZ
  • FOXO6AOZ
  • FOXO1APA
  • FOXO3APA
  • FOXO4APA
  • FOXO6APA
  • FOXO1APB
  • FOXO3APB
  • FOXO4APB
  • FOXO6APB
  • FOXO1APC
  • FOXO3APC
  • FOXO4APC
  • FOXO6APC
  • FOXO1APD
  • FOXO3APD
  • FOXO4APD
  • FOXO6APD
  • FOXO1APE
  • FOXO3APE
  • FOXO4APE
  • FOXO6APE
  • FOXO1APF
  • FOXO3APF
  • FOXO4APF
  • FOXO6APF
  • FOXO1APG
  • FOXO3APG
  • FOXO4APG
  • FOXO6APG
  • FOXO1APH
  • FOXO3APH
  • FOXO4APH
  • FOXO6APH
  • FOXO1API
  • FOXO3API
  • FOXO4API
  • FOXO6API
  • FOXO1APJ
  • FOXO3APJ
  • FOXO4APJ
  • FOXO6APJ
  • FOXO1APK
  • FOXO3APK
  • FOXO4APK
  • FOXO6APK
  • FOXO1APL
  • FOXO3APL
  • FOXO4APL
  • FOXO6APL
  • FOXO1APM
  • FOXO3APM
  • FOXO4APM
  • FOXO6APM
  • FOXO1APN
  • FOXO3APN
  • FOXO4APN
  • FOXO6APN
  • FOXO1APO
  • FOXO3APO
  • FOXO4APO
  • FOXO6APO
  • FOXO1APP
  • FOXO3APP
  • FOXO4APP
  • FOXO6APP
  • FOXO1APQ
  • FOXO3APQ
  • FOXO4APQ
  • FOXO6APQ
  • FOXO1APR
  • FOXO3APR
  • FOXO4APR
  • FOXO6APR
  • FOXO1APS
  • FOXO3APS
  • FOXO4APS
  • FOXO6APS
  • FOXO1APT
  • FOXO3APT
  • FOXO4APT
  • FOXO6APT
  • FOXO1APU
  • FOXO3APU
  • FOXO4APU
  • FOXO6APU
  • FOXO1APV
  • FOXO3APV
  • FOXO4APV
  • FOXO6APV
  • FOXO1APW
  • FOXO3APW
  • FOXO4APW
  • FOXO6APW
  • FOXO1APX
  • FOXO3APX
  • FOXO4APX
  • FOXO6APX
  • FOXO1APY
  • FOXO3APY
  • FOXO4APY
  • FOXO6APY
  • FOXO1APZ
  • FOXO3APZ
  • FOXO4APZ
  • FOXO6APZ
  • FOXO1AQA
  • FOXO3AQA
  • FOXO4AQA
  • FOXO6AQA
  • FOXO1AQB
  • FOXO3AQB
  • FOXO4AQB
  • FOXO6AQB
  • FOXO1AQC
  • FOXO3AQC
  • FOXO4AQC
  • FOXO6AQC
  • FOXO1AQD
  • FOXO3AQD
  • FOXO4AQD
  • FOXO6AQD
  • FOXO1AQE
  • FOXO3AQE
  • FOXO4AQE
  • FOXO6AQE
  • FOXO1AQF
  • FOXO3AQF
  • FOXO4AQF
  • FOXO6AQF
  • FOXO1AQG
  • FOXO3AQG
  • FOXO4AQG
  • FOXO6AQG
  • FOXO1AQH
  • FOXO3AQH
  • FOXO4AQH
  • FOXO6AQH
  • FOXO1AQI
  • FOXO3AQI
  • FOXO4AQI
  • FOXO6AQI
  • FOXO1AQJ
  • FOXO3AJJ
  • FOXO4AJJ
  • FOXO6AJJ
  • FOXO1AKK
  • FOXO3AKK
  • FOXO4AKK
  • FOXO6AKK
  • FOXO1AKL
  • FOXO3AKL
  • FOXO4AKL
  • FOXO6AKL
  • FOXO1AKM
  • FOXO3AKM
  • FOXO4AKM
  • FOXO6AKM
  • FOXO1AKN
  • FOXO3AKN
  • FOXO4AKN
  • FOXO6AKN
  • FOXO1AKO
  • FOXO3AKO
  • FOXO4AKO
  • FOXO6AKO
  • FOXO1AKP
  • FOXO3AKP
  • FOXO4AKP
  • FOXO6AKP
  • FOXO1AKQ
  • FOXO3AKQ
  • FOXO4AKQ
  • FOXO6AKQ
  • FOXO1AKR
  • FOXO3AKR
  • FOXO4AKR
  • FOXO6AKR
  • FOXO1AKS
  • FOXO3AKS
  • FOXO4AKS
  • FOXO6AKS
  • FOXO1AKT
  • FOXO3AKT
  • FOXO4AKT
  • FOXO6AKT
  • FOXO1AKU
  • FOXO3AKU
  • FOXO4AKU
  • FOXO6AKU
  • FOXO1AKV
  • FOXO3AKV
  • FOXO4AKV
  • FOXO6AKV
  • FOXO1AKW
  • FOXO3AKW
  • FOXO4AKW
  • FOXO6AKW
  • FOXO1AKX
  • FOXO3AKX
  • FOXO4AKX
  • FOXO6AKX
  • FOXO1AKY
  • FOXO3AKY
  • FOXO4AKY
  • FOXO6AKY
  • FOXO1AKZ
  • FOXO3AKZ
  • FOXO4AKZ
  • FOXO6AKZ
  • FOXO1ALA
  • FOXO3ALA
  • FOXO4ALA
  • FOXO6ALA
  • FOXO1ALB
  • FOXO3ALB
  • FOXO4ALB
  • FOXO6ALB
  • FOXO1ALC
  • FOXO3ALC
  • FOXO4ALC
  • FOXO6ALC
  • FOXO1ALD
  • FOXO3ALD
  • FOXO4ALD
  • FOXO6ALD
  • FOXO1ALE
  • FOXO3ALE
  • FOXO4ALE
  • FOXO6ALE
  • FOXO1ALF
  • FOXO3ALF
  • FOXO4ALF
  • FOXO6ALF
  • FOXO1ALG
  • FOXO3ALG
  • FOXO4ALG
  • FOXO6ALG
  • FOXO1ALH
  • FOXO3ALH
  • FOXO4ALH
  • FOXO6ALH
  • FOXO1ALI
  • FOXO3ALI
  • FOXO4ALI
  • FOXO6ALI
  • FOXO1ALJ
  • FOXO3ALJ
  • FOXO4ALJ
  • FOXO6ALJ
  • FOXO1ALK
  • FOXO3ALK
  • FOXO4ALK
  • FOXO6ALK
  • FOXO1ALL
  • FOXO3ALL
  • FOXO4ALL
  • FOXO6ALL
  • FOXO1ALM
  • FOXO3ALM
  • FOXO4ALM
  • FOXO6ALM
  • FOXO1ALN
  • FOXO3ALN
  • FOXO4ALN
  • FOXO6ALN
  • FOXO1ALO
  • FOXO3ALO
  • FOXO4ALO
  • FOXO6ALO
  • FOXO1ALP
  • FOXO3ALP
  • FOXO4ALP
  • FOXO6ALP
  • FOXO1ALQ
  • FOXO3ALQ
  • FOXO4ALQ
  • FOXO6ALQ
  • FOXO1ALR
  • FOXO3ALR
  • FOXO4ALR
  • FOXO6ALR
  • FOXO1ALS
  • FOXO3ALS
  • FOXO4ALS
  • FOXO6ALS
  • FOXO1ALT
  • FOXO3ALT
  • FOXO4ALT
  • FOXO6ALT
  • FOXO1ALU
  • FOXO3ALU
  • FOXO4ALU
  • FOXO6ALU
  • FOXO1ALV
  • FOXO3ALV
  • FOXO4ALV
  • FOXO6ALV
  • FOXO1ALW
  • FOXO3ALW
  • FOXO4ALW
  • FOXO6ALW
  • FOXO1ALX
  • FOXO3ALX
  • FOXO4ALX
  • FOXO6ALX
  • FOXO1ALY
  • FOXO3ALY
  • FOXO4ALY
  • FOXO6ALY
  • FOXO1ALZ
  • FOXO3ALZ
  • FOXO4ALZ
  • FOXO6ALZ
  • FOXO1AMA
  • FOXO3AMA
  • FOXO4AMA
  • FOXO6AMA
  • FOXO1AMB
  • FOXO3AMB
  • FOXO4AMB
  • FOXO6AMB
  • FOXO1AMC
  • FOXO3AMC
  • FOXO4AMC
  • FOXO6AMC
  • FOXO1AMD
  • FOXO3AMD
  • FOXO4AMD
  • FOXO6AMD
  • FOXO1AME
  • FOXO3AME
  • FOXO4AME
  • FOXO6AME
  • FOXO1AMF
  • FOXO3AMF
  • FOXO4AMF
  • FOXO6AMF
  • FOXO1AMG
  • FOXO3AMG
  • FOXO4AMG
  • FOXO6AMG
  • FOXO1AMH
  • FOXO3AMH
  • FOXO4AMH
  • FOXO6AMH
  • FOXO1AMI
  • FOXO3AMI
  • FOXO4AMI
  • FOXO6AMI
  • FOXO1AMJ
  • FOXO3AMJ
  • FOXO4AMJ
  • FOXO6AMJ
  • FOXO1AMK
  • FOXO3AMK
  • FOXO4AMK
  • FOXO6AMK
  • FOXO1AML
  • FOXO3AML
  • FOXO4AML
  • FOXO6AML
  • FOXO1AMM
  • FOXO3AMM
  • FOXO4AMM
  • FOXO6AMM
  • FOXO1AMN
  • FOXO3AMN
  • FOXO4AMN
  • FOXO6AMN
  • FOXO1AMO
  • FOXO3AMO
  • FOXO4AMO
  • FOXO6AMO
  • FOXO1AMP
  • FOXO3AMP
  • FOXO4AMP
  • FOXO6AMP
  • FOXO1AMQ
  • FOXO3AMQ
  • FOXO4AMQ
  • FOXO6AMQ
  • FOXO1AMR
  • FOXO3AMR
  • FOXO4AMR
  • FOXO6AMR
  • FOXO1AMS
  • FOXO3AMS
  • FOXO4AMS
  • FOXO6AMS
  • FOXO1AMT
  • FOXO3AMT
  • FOXO4AMT
  • FOXO6AMT
  • FOXO1AMU
  • FOXO3AMU
  • FOXO4AMU
  • FOXO6AMU
  • FOXO1AMV
  • FOXO3AMV
  • FOXO4AMV
  • FOXO6AMV
  • FOXO1AMW
  • FOXO3AMW
  • FOXO4AMW
  • FOXO6AMW
  • FOXO1AMX
  • FOXO3AMX
  • FOXO4AMX
  • FOXO6AMX
  • FOXO1AMY
  • FOXO3AMY
  • FOXO4AMY
  • FOXO6AMY
  • FOXO1AMZ
  • FOXO3AMZ
  • FOXO4AMZ
  • FOXO6AMZ
  • FOXO1ANA
  • FOXO3ANA
  • FOXO4ANA
  • Specific Molecular Targets and Signaling Cascade Modulation

    MAPK Pathway Involvement (ERK, JNK, p38)

    The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and p38 MAPK, are central regulators of cellular processes such as proliferation, differentiation, survival, and apoptosis. Norcantharidin has been shown to modulate these pathways in a context-dependent manner.

    Studies have indicated that NCTD can induce the phosphorylation of ERK and JNK, leading to cell cycle arrest and apoptosis. For instance, in human renal cell carcinoma (RCC) ACHN cells, NCTD treatment provoked the phosphorylation of ERK and JNK, while p38 MAPK phosphorylation was not significantly affected. Inhibition of ERK and JNK pathways partially abrogated NCTD-induced apoptosis and G2/M phase cell cycle arrest, underscoring their critical role in NCTD's cytotoxic effects. nih.govkab.ac.ug Similarly, in HeLa cells, NCTD treatment resulted in increased JNK phosphorylation followed by delayed ERK phosphorylation, contributing to apoptosis. amegroups.cn In other contexts, such as human mesangial cells (HMCs), NCTD treatment induced the phosphorylation of JNK and p38, alongside increased p53 expression, contributing to antiproliferative effects. karger.com In A549 lung cancer cells, NCTD has been observed to activate JNK signaling. nih.gov

    Table 1: Norcantharidin's Impact on MAPK Pathway Components

    Cell Type/ContextPathway ComponentNCTD EffectImplicationReference
    Human RCC ACHN cellsERKIncreased phosphorylationContributes to apoptosis and G2/M arrest; inhibition partially abolishes effects nih.govkab.ac.ug
    Human RCC ACHN cellsJNKIncreased phosphorylationContributes to apoptosis and G2/M arrest; inhibition partially abolishes effects nih.govkab.ac.ug
    Human RCC ACHN cellsp38 MAPKNo significant change in phosphorylationNot directly involved in NCTD's apoptosis/cell cycle arrest in this context nih.govkab.ac.ug
    HeLa cellsJNKIncreased phosphorylationInvolved in NCTD-induced apoptosis amegroups.cn
    HeLa cellsERKDelayed phosphorylation following JNKInvolved in NCTD-induced apoptosis amegroups.cn
    Human Mesangial Cells (HMCs)JNKIncreased phosphorylationContributes to antiproliferation effects karger.com
    Human Mesangial Cells (HMCs)p38 MAPKIncreased phosphorylationContributes to antiproliferation effects karger.com
    A549 lung cancer cellsJNKActivatedInvolved in autophagy and apoptosis nih.gov
    Prostate cancer cells (DU145)AMPKActivated (indirectly via ROS/energy depletion)Linked to JNK-p53 axis activation and mTOR inhibition plos.org

    EGFR and c-Met Expression and Phosphorylation Inhibition

    Norcantharidin demonstrates a dual inhibitory effect on receptor tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and the Hepatocyte Growth Factor Receptor (c-Met). These receptors are frequently overexpressed or aberrantly activated in various cancers, promoting cell proliferation, survival, invasion, and metastasis.

    In human colon cancer cell lines (HCT116 and HT29), NCTD has been shown to suppress both the expression and phosphorylation of total and activated EGFR and c-Met. nih.govresearchgate.netmdpi.comresearchgate.net This suppression of EGFR expression was partially reversible with the proteasome inhibitor MG132, suggesting that NCTD may promote the degradation of EGFR. nih.govresearchgate.net The cell death induced by NCTD in these cells was comparable to that caused by gefitinib (B1684475), a selective EGFR tyrosine kinase inhibitor, further supporting its role as an EGFR inhibitor. nih.govresearchgate.net Furthermore, NCTD has been reported to inhibit the c-Met-mTOR signaling pathway in hepatocellular carcinoma (HCC). nih.gove-century.us

    Table 2: Norcantharidin's Inhibition of EGFR and c-Met

    ReceptorNCTD Effect on ExpressionNCTD Effect on PhosphorylationCell Line/ContextImplicationReference
    EGFRSuppressedSuppressedColon CancerDual inhibition with c-Met; comparable to gefitinib; proteasomal degradation nih.govresearchgate.netmdpi.comresearchgate.net
    c-MetSuppressedSuppressedColon CancerDual inhibition with EGFR; proteasomal degradation nih.govresearchgate.netmdpi.comresearchgate.net
    c-MetInhibitedNot specifiedHCCInhibition of c-Met-mTOR signaling pathway nih.gove-century.us

    AMPK Pathway Activation

    The AMP-activated protein kinase (AMPK) pathway plays a crucial role in cellular energy homeostasis and is involved in regulating metabolism, autophagy, and apoptosis. Norcantharidin has been demonstrated to activate AMPK in various cancer cell models. plos.orgnih.govacademiapublishing.orgresearchgate.netresearchgate.net

    Activation of AMPK by NCTD is often linked to its effects on autophagy and cell cycle regulation. Specifically, NCTD treatment increases the levels of phosphorylated AMPK (p-AMPK) and simultaneously suppresses the expression of mTOR, a key negative regulator of autophagy. This suggests that NCTD promotes autophagy through the AMPK pathway. nih.govacademiapublishing.org Furthermore, activated AMPK can inhibit the cell cycle by upregulating the expression of p21, a cyclin-dependent kinase inhibitor, contributing to cell cycle arrest at the G2/M phase. nih.gov In prostate cancer cells, NCTD-induced ROS accumulation and energy depletion activate AMPK, which in turn may activate the JNK-p53 signaling axis and inhibit mTOR activity. plos.org

    Table 3: Norcantharidin-Induced AMPK Pathway Activation

    Cell Type/ContextNCTD Effect on AMPKRelated Pathway EffectsImplicationReference
    Mammalian cellsActivatedUpregulation of p-AMPK, inhibition of mTORInduction of autophagy nih.govacademiapublishing.orgresearchgate.net
    SK-N-SH cellsActivatedUpregulation of p-AMPK, inhibition of mTOR, autophagyPromotes autophagy and apoptosis nih.gov
    A549 lung cancer cellsActivatedUpregulation of p-AMPK, inhibition of mTOR, ULK1 activationPromotes autophagy and apoptosis nih.govacademiapublishing.org
    Prostate cancer cellsActivatedUpregulation of p-AMPK, inhibition of mTOR, JNK-p53 axisLinked to ROS/energy depletion, autophagy, and cell cycle inhibition plos.org

    Epigenetic Regulation via Histone Methylation (e.g., H3K27me3) and TOP2A Expression

    Norcantharidin exerts significant anticancer effects through epigenetic modulation, specifically targeting the expression of Topoisomerase IIα (TOP2A). Studies have revealed that NCTD epigenetically suppresses TOP2A transcription via the PRC2 (Polycomb Repressive Complex 2) machinery, leading to the deposition of the repressive histone mark H3K27me3 at the TOP2A promoter. nih.govresearchgate.netnih.govfrontiersin.org

    NCTD directly binds to EZH2 (enhancer of zeste homolog 2), a core component of PRC2. This interaction impairs PP1-mediated dephosphorylation of EZH2 and enhances the stability of the PRC2 complex. nih.govresearchgate.netnih.gov Consequently, there is an increased deposition of H3K27me3 at the TOP2A promoter region, resulting in transcriptional silencing of TOP2A. nih.govresearchgate.netnih.govfrontiersin.org The overexpression of both EZH2 and TOP2A is known to drive oncogenic progression in hepatocellular carcinoma (HCC). nih.govfrontiersin.org By epigenetically silencing TOP2A, NCTD disrupts the cell cycle progression, potentially through its interaction with the p53 signaling axis, and attenuates cancer cell proliferation. nih.govresearchgate.netnih.gov

    Table 4: Epigenetic Silencing of TOP2A by Norcantharidin

    Target GeneNCTD MechanismKey Epigenetic RegulatorHistone MarkEffect on Gene ExpressionImplicationReference
    TOP2ABinds EZH2, enhances PRC2 stability, impairs PP1 dephosphorylationPRC2/EZH2H3K27me3SuppressedAlleviates HCC progression, cell cycle disruption, reduced proliferation nih.govresearchgate.netnih.govfrontiersin.org
    TOP2APRC2-mediated deposition of H3K27me3 at the promoterPRC2H3K27me3SuppressedEpigenetic silencing nih.govresearchgate.netnih.govfrontiersin.org

    Downregulation of Interferon-stimulated gene 15 (ISG15)

    Interferon-stimulated gene 15 (ISG15) is an ubiquitin-like protein involved in innate immunity, and its dysregulation has been observed in various cancers, including HCC. Norcantharidin has been shown to downregulate ISG15 expression in HCC cells. nih.gove-century.usnih.govnih.govresearchgate.net

    ISG15 is frequently overexpressed in HCC tissues and is correlated with tumor differentiation, metastasis, and poorer survival outcomes. nih.govnih.govresearchgate.net ISG15 promotes HCC cell proliferation and migration by stabilizing the anti-apoptotic protein survivin. nih.govresearchgate.net Crucially, the downregulation of ISG15 significantly enhances the sensitivity of HCC cells to norcantharidin-induced apoptosis. nih.govnih.govresearchgate.net Furthermore, NCTD treatment can reverse the tumor-promoting effects associated with ISG15 overexpression, suggesting that ISG15 downregulation is a key mechanism contributing to NCTD's anti-HCC activity. nih.govnih.govresearchgate.net

    Table 5: Norcantharidin's Effect on ISG15

    Gene/ProteinNCTD EffectAssociation with CancerImplicationReference
    ISG15DownregulatedOverexpressed in HCCIncreases sensitivity of HCC cells to NCTD-induced apoptosis; reverses tumor-promoting effects of ISG15. nih.gove-century.usnih.govnih.govresearchgate.net

    Upregulation of Family-with-sequence-similarity-46C (FAM46C)

    Family-with-sequence-similarity-46C (FAM46C) is a non-canonical poly(A) polymerase implicated in various cellular functions, including cell proliferation, migration, and invasion. Norcantharidin has been identified as a compound that upregulates FAM46C expression. nih.gove-century.usnih.govnih.govaging-us.comamegroups.org

    In hepatocellular carcinoma (HCC), NCTD treatment leads to a significant increase in FAM46C mRNA levels. nih.gov Gene set enrichment analysis has linked FAM46C expression to downregulated metastatic pathways in HCC. nih.gov Overexpression of FAM46C in HCC cells has been shown to suppress cell migration and invasion, partly by inhibiting the transforming growth factor-β (TGF-β)/Smad signaling pathway and the epithelial-mesenchymal transition (EMT) process. nih.gov The antimetastatic effects of NCTD on HCC cells are partially rescued by FAM46C knockdown, highlighting FAM46C's critical role in mediating these effects. nih.gov Moreover, FAM46C upregulation by NCTD is associated with its antiproliferative and pro-apoptotic activities in various cancer types. nih.govaging-us.comamegroups.org

    Table 6: Norcantharidin-Induced Upregulation of FAM46C

    Gene/ProteinNCTD EffectAssociated Pathways/ProcessesImplicationReference
    FAM46CUpregulatedMetastasis down pathway, TGF-β/Smad signaling, EMT process, cell migration and invasionMediates antimetastatic effects, suppresses cell migration and invasion, contributes to antiproliferative and pro-apoptotic effects of NCTD. nih.gove-century.usnih.govnih.govaging-us.comamegroups.org

    Reversal of Ras-associated domain family 1A (RASSF1A) Gene Methylation

    Ras-associated domain family 1A (RASSF1A) is a well-established tumor suppressor gene whose silencing through promoter hypermethylation is a common event in many cancers, including hepatocellular carcinoma. Norcantharidin has demonstrated the ability to reverse this epigenetic silencing. nih.gove-century.usresearchgate.netnih.gov

    Studies have shown that NCTD treatment leads to a dose-dependent decrease in the methylation levels of the RASSF1A gene in HepG2 cells. researchgate.netnih.gov This reversal of methylation is accompanied by the re-expression of RASSF1A mRNA and protein. researchgate.netnih.gov By restoring RASSF1A expression, NCTD likely reactivates its tumor-suppressive functions, which include regulating the cell cycle, controlling apoptosis, and maintaining microtubule stability. nih.govtandfonline.com This mechanism contributes to NCTD's observed inhibition of cancer cell proliferation. researchgate.netnih.gov

    Table 7: Norcantharidin's Impact on RASSF1A Gene Methylation

    Gene/ProteinNCTD EffectMethylation Status ChangeAssociated FunctionImplicationReference
    RASSF1AReverses methylation, induces re-expressionDecreased methylationTumor suppressor; regulates cell cycle, apoptosis, microtubule stabilityInhibits cell proliferation by restoring tumor suppressor function. nih.gove-century.usresearchgate.netnih.gov

    Compound Name List:

    Norcantharidin (NCTD)

    Cantharidin (CTD)

    Epidermal Growth Factor Receptor (EGFR)

    Hepatocyte Growth Factor Receptor (c-Met)

    Extracellular signal-regulated kinase (ERK)

    Jun N-terminal kinase (JNK)

    p38 Mitogen-Activated Protein Kinase (p38 MAPK)

    Adenosine 5'-monophosphate-activated protein kinase (AMPK)

    Mammalian target of rapamycin (B549165) (mTOR)

    Topoisomerase IIα (TOP2A)

    Histone H3 Lysine 27 Trimethylation (H3K27me3)

    Enhancer of zeste homolog 2 (EZH2)

    Polycomb Repressive Complex 2 (PRC2)

    Protein Phosphatase 1 (PP1)

    Interferon-stimulated gene 15 (ISG15)

    Family-with-sequence-similarity-46C (FAM46C)

    Ras-associated domain family 1A (RASSF1A)

    Transforming growth factor-β (TGF-β)

    Smad proteins

    Epithelial-mesenchymal transition (EMT)

    Cyclin B1

    p21

    p53

    Bax

    Bcl-2

    Caspase-3

    Caspase-9

    Myt1

    Cdc2

    MMP-2

    MMP-9

    Twist

    E-cadherin

    Smad2/3

    ULK1

    Akt

    PI3K

    Mcl-1

    u-PA

    miR-214

    TRAIL-R2/DR5

    XIAP

    Survivin

    HGF

    VEGFR2

    MEK

    Ets1

    Plk4

    PTEN

    ROS

    ATP

    MnSOD

    Cytochrome c

    SOD-PEG

    PCNA

    Ki-67

    p27

    HBx

    DNMT1

    DNMT3B

    Mahanine

    Gefitinib

    MG132

    Inhibition of Matrix Metalloproteinase-9 (MMP-9) and Urokinase Plasminogen Activator (u-PA)

    Norcantharidin has demonstrated a potent ability to inhibit the activity and expression of matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (u-PA). These enzymes are crucial extracellular matrix (ECM) degrading proteases heavily implicated in cancer cell invasion, migration, and metastasis nih.govplos.orgnih.gov. Studies have shown that NCTD significantly inhibits the migration and invasion capacities of hepatocellular carcinoma (HCC) cells plos.orgnih.gov. The underlying mechanism involves the modulation of key signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and nuclear factor-kappa B (NF-κB) pathways nih.govplos.orgnih.gov. Furthermore, Norcantharidin has been observed to downregulate MMP-9 expression by inhibiting the transcriptional activity of the transcription factor Sp1 in colorectal cancer cells mdpi.com.

    Research in Huh7 HCC cells indicated that Norcantharidin treatment led to a concentration-dependent decrease in both MMP-9 and u-PA mRNA levels plos.orgnih.gov. This transcriptional inhibition is further supported by the observation that NCTD treatment reduced the nuclear translocation of NF-κB and the phosphorylation of IκBα, key steps in the NF-κB signaling cascade that regulates the expression of MMPs plos.orgnih.gov.

    Table 1: Effect of Norcantharidin (NCTD) on MMP-9 and u-PA Expression in Huh7 Cells

    NCTD Concentration (µM)MMP-9 mRNA Level (Relative Change)u-PA mRNA Level (Relative Change)
    0 (Control)1.001.00
    2.5DecreasedDecreased
    5Significantly DecreasedSignificantly Decreased
    10Considerably DecreasedConsiderably Decreased

    Note: Relative changes are qualitative based on findings indicating concentration-dependent decreases plos.orgnih.gov. Specific quantitative fold changes were not consistently detailed across all studies for direct tabular representation.

    Regulation of SIRT7 Expression

    Norcantharidin, particularly in combination therapy with paclitaxel (B517696) (PTX), has been shown to influence the expression of Sirtuin 7 (SIRT7) in prostate cancer (PCa) cells. Studies involving PC3 and DU145 PCa cell lines reported that the combination treatment significantly reduced both the protein and mRNA expression levels of SIRT7 nih.govresearchgate.net. SIRT7 is recognized as a critical regulator in prostate cancer progression, playing roles in chromatin remodeling, DNA repair, and transcriptional regulation. Elevated SIRT7 expression has been correlated with a poorer prognosis in patients with prostate cancer, suggesting its role in promoting tumor aggressiveness researchgate.net. The observed downregulation of SIRT7 by the NCTD-PTX combination suggests a potential mechanism for enhancing anti-cancer effects by modulating pathways critical for cancer cell survival and proliferation.

    Table 2: Effect of Norcantharidin (NCTD) + Paclitaxel (PTX) on SIRT7 Expression in Prostate Cancer Cells

    Cell LineTreatmentSIRT7 Protein Level (Relative Change)SIRT7 mRNA Level (Relative Change)
    PC3NCTD + PTXDecreasedDecreased
    DU145NCTD + PTXSignificantly DecreasedSignificantly Decreased
    PC3Control (Vehicle)BaselineBaseline
    DU145Control (Vehicle)BaselineBaseline

    Note: Changes are qualitative, indicating a significant decrease in expression upon combination treatment nih.govresearchgate.net.

    Downregulation of SLC5A1 Expression and EGFR Phosphorylation

    Norcantharidin has been identified as a dual inhibitor targeting both c-Met and the Epidermal Growth Factor Receptor (EGFR) in human colon cancers targetmol.comselleckchem.com. Research indicates that NCTD effectively suppresses the expression of both total EGFR and its phosphorylated form (p-EGFR) in colon cancer cell lines such as HCT116 and HT29 selleckchem.comresearchgate.net. While studies on hesperidin (B1673128) (a different compound) highlight that it inhibits colon cancer progression by downregulating Solute Carrier Family 5 Member 1 (SLC5A1) to suppress EGFR phosphorylation nih.gov, the findings on NCTD suggest a direct impact on EGFR signaling. SLC5A1 expression has been shown to correlate positively with phosphorylated EGFR protein levels nih.govnih.gov, and EGFR phosphorylation is known to stimulate reactive oxygen species (ROS) accumulation and endoplasmic reticulum (ER) stress oncotarget.com. By suppressing EGFR expression and phosphorylation, Norcantharidin may disrupt these downstream signaling cascades crucial for cancer cell proliferation, migration, and survival.

    Table 3: Effect of Norcantharidin (NCTD) on EGFR and Phosphorylated EGFR (p-EGFR) in Colon Cancer Cells

    Cell LineTreatmentTotal EGFR Level (Relative Change)p-EGFR Level (Relative Change)
    HCT116NCTDSuppressedSuppressed
    HT29NCTDSuppressedSuppressed
    HCT116ControlBaselineBaseline
    HT29ControlBaselineBaseline

    Note: Findings indicate suppression of both total and phosphorylated EGFR by NCTD selleckchem.comresearchgate.net.

    Yes-associated protein 1 (YAP) Pathway Modulation

    Norcantharidin has been shown to modulate the Yes-associated protein 1 (YAP) pathway, a critical signaling cascade involved in cell proliferation, apoptosis, and organ size control, and which plays a significant role in cancer initiation, progression, and metastasis nih.govnih.gov. Studies have demonstrated that NCTD sensitizes non-small cell lung cancer (NSCLC) cells, specifically A549/DDP and H1299/DDP cell lines, to cisplatin (B142131) (DDP) by suppressing YAP activity nih.gov. Treatment with NCTD was observed to enhance the DDP-induced suppressive effects on YAP, as well as its target genes Connective tissue growth factor (CTGF) and Cellular communication network factor 1 (CYR61), at both mRNA and protein levels in A549/DDP cells nih.gov. This repression of the YAP signaling pathway by Norcantharidin suggests a mechanism by which it can impede cancer cell growth and potentially overcome drug resistance.

    Table 4: Effect of Norcantharidin (NCTD) on YAP Pathway Components in NSCLC Cells

    Cell LineTreatmentYAP Level (Relative Change)CTGF Level (Relative Change)CYR61 Level (Relative Change)
    A549/DDPNCTDSuppressedSuppressedSuppressed
    H1299/DDPNCTDSuppressedSuppressedSuppressed
    A549/DDPControlBaselineBaselineBaseline
    H1299/DDPControlBaselineBaselineBaseline

    Note: Findings indicate suppression of YAP, CTGF, and CYR61 levels by NCTD, particularly in combination with DDP nih.gov.

    DNA Damage Response (DDR) Inhibition through Cdc6 Degradation

    Norcantharidin plays a significant role in inhibiting the DNA Damage Response (DDR) pathway, primarily through the induction of degradation for the initiation protein Cell Division Cycle 6 (Cdc6) dovepress.comnih.govnih.govspandidos-publications.com. Cdc6 is essential for DNA replication and is also involved in the ATR checkpoint pathway, playing a vital role in tumorigenesis nih.gov. In prostate cancer DU145 cells, NCTD treatment was found to induce the degradation of Cdc6, thereby disturbing the assembly of pre-replication complexes (pre-RCs) and inhibiting DNA replication nih.govspandidos-publications.com. Furthermore, NCTD treatment was shown to block ATR binding to chromatin, leading to the evasion of the ATR checkpoint and progression into mitosis under cellular stress, ultimately resulting in aberrant mitosis and apoptosis nih.govspandidos-publications.com.

    In bladder cancer stem-like cells (BCSLCs), Norcantharidin was observed to reduce chromatin-binding Cdc6 expression and inhibit the activation of the ATR-Chk1 pathway, consequently reducing DDR activity dovepress.comnih.gov. This mechanism allows NCTD to enhance the cytotoxic effects of DNA-damaging agents like cisplatin on these resistant cancer stem cells dovepress.comnih.gov. Norcantharidin can also directly lead to DNA damage and S-phase arrest in cancer cells mdpi.com.

    Table 5: Effect of Norcantharidin (NCTD) on Cdc6 and ATR-Chk1 Pathway in Cancer Cells

    Cell LineTreatmentCdc6 Level (Relative Change)ATR-Chk1 Pathway Activation (Relative Change)
    DU145NCTDDegradedInhibited (ATR binding to chromatin reduced)
    BCSLCsNCTDReducedInhibited
    DU145ControlBaselineBaseline
    BCSLCsControlBaselineBaseline

    Note: Findings indicate degradation or reduction of Cdc6 and inhibition of the ATR-Chk1 pathway by NCTD dovepress.comnih.govnih.govspandidos-publications.com.

    Compound List:

    Norcantharidin (NCTD)

    Cantharidin (CTD)

    Matrix Metalloproteinase-9 (MMP-9)

    Urokinase Plasminogen Activator (u-PA)

    Sirtuin 7 (SIRT7)

    Solute Carrier Family 5 Member 1 (SLC5A1)

    Epidermal Growth Factor Receptor (EGFR)

    Phosphorylated Epidermal Growth Factor Receptor (p-EGFR)

    Yes-associated protein 1 (YAP)

    Connective tissue growth factor (CTGF)

    Cellular communication network factor 1 (CYR61)

    Cell Division Cycle 6 (Cdc6)

    Ataxia Telangiectasia and Rad3-related (ATR) kinase

    Checkpoint kinase 1 (Chk1)

    Nuclear Factor-kappa B (NF-κB)

    Extracellular signal-regulated kinase 1/2 (ERK1/2)

    IκBα

    Sp1 (Specificity Protein 1)

    c-Met

    Paclitaxel (PTX)

    Prostate Cancer (PCa)

    Hepatocellular Carcinoma (HCC)

    Non-small cell lung cancer (NSCLC)

    Bladder Cancer Stem-like Cells (BCSLCs)

    HCT116 cells

    HT29 cells

    A549/DDP cells

    H1299/DDP cells

    DU145 cells

    PC3 cells

    Huh7 cells

    Hesperidin

    Therapeutic Research Applications of Norcantharidin

    Oncological Research

    Norcantharidin's multifaceted mechanisms of action in combating cancer are being explored across various research models. These studies aim to elucidate its efficacy in inhibiting tumor growth, inducing cell death, and interfering with critical cancer cell processes such as migration, invasion, and angiogenesis.

    Hepatocellular Carcinoma (HCC) Research Models

    Research into Norcantharidin's effects on Hepatocellular Carcinoma (HCC) has shown promising results, particularly in targeting tumor growth and metastasis. Studies have indicated that NCTD can significantly inhibit HCC cell migration and invasion by suppressing the expression and activity of matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (u-PA) plos.org. This inhibition is linked to the modulation of signaling pathways, including the ERK1/2 and NF-κB pathways plos.org. Furthermore, NCTD has been observed to inhibit the JAK2/STAT3 signaling pathway, which is implicated in HCC development and metastasis e-century.usspandidos-publications.com. In vivo studies using hepatoma-bearing mice have demonstrated that NCTD treatment significantly inhibits tumor growth in a dose-dependent manner ijbs.com. For instance, a 5 mg/kg dose reduced tumor size by 38.2%, and a 10 mg/kg dose reduced it by 18.3% after two weeks of treatment ijbs.com. NCTD also influences the tumor microenvironment by promoting M1 macrophage polarization, contributing to an anti-tumor immune response ijbs.com. Additionally, research suggests NCTD can induce autophagic cell death in HCC cells by repressing the c-Met-mTOR signaling pathway oncotarget.com.

    Colorectal Cancer (CRC) Research Models

    Norcantharidin has demonstrated significant antitumor effects against Colorectal Cancer (CRC) in various research models. In vitro studies using CRC cell lines such as HCT116 and HT-29 have shown that NCTD dose-dependently inhibits cell proliferation, invasion, and migration mdpi.comnih.gov. For HCT116 cells, the IC50 values for NCTD were reported as 104.27 ± 13.31 μM at 24 hours, 54.71 ± 4.53 μM at 48 hours, and 37.68 ± 3.92 μM at 72 hours. For HT-29 cells, the IC50 values were 118.40 ± 6.06 μM (24h), 41.73 ± 7.69 μM (48h), and 24.12 ± 1.37 μM (72h) mdpi.com. In vivo studies using subcutaneous CRC models in mice (CT26 and HCT116 cell lines) showed that NCTD dose-dependently reduced tumor growth nih.govresearchgate.net. NCTD also promoted M1 macrophage polarization within the tumor tissue nih.govresearchgate.net. Furthermore, NCTD has been investigated for its role in enhancing CRC sensitivity to radiotherapy by inducing reactive oxygen species (ROS)-mediated mitochondrial damage and activating the DRP1 protein, leading to increased mitochondrial fission nih.govmdpi.com. This combination therapy resulted in significantly inhibited proliferation and increased radiosensitivity of CRC cells nih.govmdpi.com. NCTD also acts as a transcriptional inhibitor of metastasis-promoting genes S100A4 and MACC1 in CRC cells mdpi.com.

    Prostate Cancer Research Models

    Research into Norcantharidin's application in prostate cancer (PCa) models highlights its ability to induce apoptosis and modulate immune responses. Studies have shown that NCTD induces apoptosis in PCa cells through the inhibition of Mcl-1 and modulation of the Akt signaling pathway via FOXO4 nih.gov. Mechanistically, NCTD has been found to epigenetically upregulate miR-320d, which targets Mcl-1, leading to PCa cell apoptosis nih.gov. In vivo xenograft analysis in mice with PC3 tumor xenografts demonstrated that NCTD significantly reduced tumor growth nih.gov. Furthermore, NCTD has been explored in combination with paclitaxel (B517696) for prostate cancer treatment, showing that this combination effectively reduces cell viability, induces cell death, and enhances endoplasmic reticulum (ER) stress by regulating SIRT7 expression researchgate.net. NCTD also demonstrates immunomodulatory effects, inducing apoptosis and inhibiting the proliferation of regulatory T cells (Tregs), which are often found in prostate cancer tissues and can hinder antitumor immunity nih.gov.

    Bladder Cancer Research Models

    Norcantharidin has shown potential in combating bladder cancer (BC), particularly in challenging microenvironments and against cancer stem cells. Research indicates that NCTD can efficiently kill bladder cancer cells in acidic culture conditions and induce immunogenic cell death (ICD), promoting antitumor immunity mdpi.comnih.gov. This ICD induction is dependent on autophagy and leads to increased surface-exposed calreticulin, promoting dendritic cell maturation mdpi.comnih.gov. In vivo studies using MB49 bladder cancer mice showed that NCTD treatment increased tumor-infiltrating T lymphocytes and improved tumor-free survival when treated cells were used as a vaccine mdpi.comnih.gov. Additionally, NCTD has been shown to inhibit the DNA damage response (DDR) in bladder cancer stem-like cells (BCSLCs) by decreasing Cdc6 protein and inhibiting the ATR-Chk1 pathway dovepress.com. This action enhances the sensitivity of BCSLCs to cisplatin (B142131), improving the combination therapy's efficacy in vitro and in vivo dovepress.com. NCTD also triggers apoptotic cell death in bladder cancer cells through pathways involving Fas receptor, caspase activation, and mitochondrial dysfunction spandidos-publications.com.

    Breast Cancer Research Models

    In breast cancer research, Norcantharidin has demonstrated efficacy in inhibiting cell growth, inducing apoptosis, and overcoming multidrug resistance. Studies have shown that NCTD inhibits the in vitro growth of highly metastatic human breast cancer cells, such as MDA-MB-231, in a dose- and time-dependent manner nih.gov. NCTD also induces apoptosis and cell cycle arrest at the G2/M phase in these cells, partly by reducing the Bcl-2/Bax protein ratio and inhibiting the Akt and NF-κB signaling pathways nih.gov. Furthermore, NCTD has been found to regulate estrogen receptor alpha (ERα) signaling and tamoxifen (B1202) resistance in breast cancer cells by targeting the miR-873/CDK3 axis plos.orgnih.gov. NCTD increases miR-873 expression, inhibits CDK3 expression, and sensitizes tamoxifen-resistant cells to tamoxifen treatment plos.orgnih.gov. Research also indicates that NCTD can overcome multidrug resistance (MDR) in breast cancer cells by inhibiting the Sonic hedgehog (Shh) signaling pathway and the expression of downstream MDR molecules like mdr-1/P-gp nih.govplos.org.

    Non-Small Cell Lung Cancer (NSCLC) Research Models

    Norcantharidin has emerged as a potential therapeutic agent for Non-Small Cell Lung Cancer (NSCLC). Studies have shown that NCTD suppresses the proliferation of NSCLC cells, such as the A549 cell line, while decreasing mitochondrial membrane potential and inducing G2/M phase arrest amegroups.orgnih.gov. NCTD induces apoptosis by increasing the Bcl-2/Bax ratio and also triggers mitophagy-mediated autophagy via the AMPK/mTOR/ULK1/JNK pathways amegroups.orgnih.gov. Furthermore, NCTD has been investigated for its ability to reverse cisplatin resistance in NSCLC cells by regulating the YAP pathway nih.gov. Combined treatment of NCTD with cisplatin sensitized cisplatin-resistant NSCLC cells (A549/DDP) to DDP-induced growth inhibition by reducing YAP promoter activity and its target genes, CTGF and CYR61 nih.gov. This combination also increased cell apoptosis and senescence, and decreased epithelial-to-mesenchymal transition (EMT) and cell migratory/invasive abilities nih.gov.

    Compound List

    Norcantharidin (NCTD)

    Neuroblastoma Research Models

    Norcantharidin has demonstrated notable efficacy in neuroblastoma research models. Studies have shown that NCTD can synergistically enhance the anticancer effects of other therapeutic agents. For instance, in neuroblastoma cell lines such as SH-SY5Y and CHLA-119, NCTD significantly boosted the anticancer activity of ABT-263 by upregulating the expression of Noxa, an endogenous inhibitor of Mcl-1 spandidos-publications.com. In the SK-N-SH neuroblastoma cell line, NCTD was observed to dose-dependently suppress proliferation and cloning ability. Mechanistically, NCTD induced G2/M cell cycle arrest, reduced mitochondrial membrane potential, and triggered mitophagy and autophagy. Furthermore, it activated caspase-dependent mitochondrial pathways by regulating Bcl-2 family proteins and caspases-3 and -9, involving signaling pathways such as AMP-activated protein kinase, protein kinase B/mammalian target of rapamycin (B549165), and c-Jun NH2-terminal kinases/c-Jun nih.govnih.gov.

    Table 1: Norcantharidin Effects in Neuroblastoma Models

    EffectCell Line(s)FindingsCitation
    Proliferation InhibitionSH-SY5Y, CHLA-119Enhanced ABT-263-mediated inhibition spandidos-publications.com spandidos-publications.com
    SK-N-SHDose-dependent suppression, reduced cloning ability nih.govnih.gov nih.govnih.gov
    Cell Cycle ArrestSK-N-SHG2/M phase arrest nih.govnih.gov nih.govnih.gov
    Apoptosis InductionSH-SY5Y, CHLA-119Enhanced ABT-263-mediated apoptosis spandidos-publications.com spandidos-publications.com
    SK-N-SHActivation of caspase-3/9, regulation of Bcl-2 family proteins nih.govnih.gov nih.govnih.gov
    Autophagy/Mitophagy InductionSK-N-SHSignificant mitophagy and autophagy nih.govnih.gov nih.govnih.gov

    Glioma and Medulloblastoma Research Models

    Norcantharidin has shown promise in targeting glioma and medulloblastoma, critical central nervous system tumors. In glioma cells, NCTD has been found to inhibit tumor growth by disrupting the Raf/MEK/ERK signaling pathway nih.gov. This disruption leads to the induction of apoptosis in glioma cells, accompanied by reduced expression of phosphorylated MEK and ERK, and a decrease in the levels of anti-apoptotic proteins Bcl-2 and Mcl-1 nih.gov.

    For medulloblastoma, NCTD exhibits anti-tumor activity by inhibiting the Wnt/β-catenin signaling pathway, a critical pathway in the development of certain medulloblastoma subtypes nih.govresearchgate.netnih.gov. NCTD treatment of medulloblastoma cell lines, such as DAOY and UW228, promotes the loss of β-catenin activation and nuclearization nih.gov. Importantly, NCTD can cross the blood-brain barrier, a prerequisite for effective brain tumor therapy nih.gov. In vivo studies using orthotopic xenograft models demonstrated that NCTD administration inhibited the growth of intra-cerebellum tumors, leading to enhanced neuronal differentiation and reduced β-catenin expression in tumor tissues nih.gov.

    Table 2: Norcantharidin Effects in Glioma and Medulloblastoma Models

    Cancer TypeCell Line(s)Mechanism/EffectCitation
    GliomaVariousInhibition of Raf/MEK/ERK pathway nih.gov nih.gov
    Induction of apoptosis nih.gov nih.gov
    Reduced expression of phospho-MEK and phospho-ERK nih.gov nih.gov
    Reduced expression of Bcl-2 and Mcl-1 nih.gov nih.gov
    MedulloblastomaDAOY, UW228Inhibition of Wnt/β-catenin signaling nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
    Loss of β-catenin activation and nuclearization nih.gov nih.gov
    Enhanced neuronal differentiation in vivo nih.gov nih.gov
    Reduced β-catenin expression in vivo nih.gov nih.gov

    Cholangiocarcinoma Research Models

    Norcantharidin has been investigated for its therapeutic role in cholangiocarcinoma (CCA). Research indicates that NCTD can induce protective autophagy in CCA cells. Furthermore, the suppression of this induced autophagy has been shown to accelerate apoptosis, thereby enhancing the anti-cancer capacity of norcantharidin. This suggests that combination therapies involving NCTD and autophagy inhibitors may represent a promising strategy for treating CCA mdpi.comresearchgate.net.

    Osteosarcoma Research Models

    In osteosarcoma, Norcantharidin has demonstrated significant inhibitory effects on cancer cell proliferation nih.govspandidos-publications.comnih.gov. Studies using osteosarcoma cell lines, such as MG63 and HOS, have shown that NCTD induces cell cycle arrest, predominantly at the G2/M phase, and in some instances, also at the S phase nih.govspandidos-publications.comnih.gov. Concurrently, NCTD accelerates apoptosis in these cells nih.govspandidos-publications.comnih.gov. The underlying molecular mechanisms involve the inhibition of Akt and mammalian target of rapamycin (mTOR) phosphorylation, as well as the suppression of the c-Met signaling pathway nih.govspandidos-publications.comnih.gov. Additionally, NCTD has been shown to suppress the migration and invasion capabilities of osteosarcoma cells, partly by reducing the expression of matrix metalloproteinases MMP2 and MMP9 nih.gov.

    Table 3: Norcantharidin Effects in Osteosarcoma Models

    EffectCell Line(s)FindingsCitation
    ProliferationMG63, HOSInhibition of proliferation nih.govspandidos-publications.comnih.gov nih.govspandidos-publications.comnih.gov
    Cell Cycle ArrestMG63, HOSG2/M phase arrest nih.govspandidos-publications.comnih.gov nih.govspandidos-publications.comnih.gov
    S phase arrest nih.gov nih.gov
    Apoptosis InductionMG63, HOSAccelerated apoptosis nih.govspandidos-publications.comnih.gov nih.govspandidos-publications.comnih.gov
    Signaling PathwaysMG63, HOSDecreased phosphorylation of Akt and mTOR nih.govspandidos-publications.comnih.gov nih.govspandidos-publications.comnih.gov
    Inhibition of c-Met pathway nih.gov nih.gov
    Invasion/MigrationMG63, HOSSuppression of migration and invasion nih.gov nih.gov
    Reduced MMP2 and MMP9 expression nih.gov nih.gov

    Gastric Cancer Research Models

    Norcantharidin exhibits significant anticancer activity against human gastric cancer, particularly in the AGS cell line iiarjournals.orgiiarjournals.orgnih.govresearchgate.net. In vitro studies have demonstrated that NCTD effectively inhibits gastric cancer cell proliferation, migration, and invasion nih.govresearchgate.net. It induces cell cycle arrest, primarily in the G0/G1 phase, and increases the sub-G1 phase population, indicative of apoptosis iiarjournals.orgiiarjournals.org. Mechanistically, NCTD treatment leads to increased reactive oxygen species (ROS) production, a reduction in mitochondrial membrane potential (Ψm), and activation of caspases iiarjournals.orgiiarjournals.org. NCTD also upregulates pro-apoptotic proteins such as BAX and BID, promotes the release of cytochrome c, AIF, and Endo G from mitochondria, and activates caspases-3, -8, and -9, while downregulating caspase-4 and -12 iiarjournals.org. Transcriptomic analysis suggests that NCTD influences biological processes such as cell adhesion, migration, and inflammation by modulating key pathways including PI3K-AKT, NF-κB, JAK-STAT, and TNF-α, as well as epithelial-mesenchymal transition (EMT) related pathways nih.govresearchgate.net. Core molecules identified in its intervention in gastric cancer include SERPINE1, SHOX2, SOX4, PRDM1, TGFR3, TOX, PAX9, IL2RB, LAG3, and IL15RA, with SERPINE1 being highlighted as a key target nih.govresearchgate.net.

    Table 4: Norcantharidin Effects in Gastric Cancer Models

    EffectCell LineFindingsCitation
    Cell Viability/ProliferationAGSInhibition of viability/proliferation iiarjournals.orgiiarjournals.orgnih.govresearchgate.net iiarjournals.orgiiarjournals.orgnih.govresearchgate.net
    Cell Cycle ArrestAGSG0/G1 phase arrest iiarjournals.orgiiarjournals.org iiarjournals.orgiiarjournals.org
    Sub-G1 phase increase iiarjournals.org iiarjournals.org
    Apoptosis InductionAGSIncreased ROS production iiarjournals.orgiiarjournals.org iiarjournals.orgiiarjournals.org
    Reduced mitochondrial membrane potential (Ψm) iiarjournals.orgiiarjournals.org iiarjournals.orgiiarjournals.org
    Increased Bax, Bid, activated caspase-3/9 iiarjournals.org iiarjournals.org
    Signaling PathwaysAGSModulation of PI3K-AKT, NF-κB, JAK-STAT, TNF-α, EMT pathways nih.govresearchgate.net nih.govresearchgate.net
    Key TargetsAGSSERPINE1, SHOX2, SOX4, PRDM1, TGFR3, TOX, PAX9, IL2RB, LAG3, IL15RA (SERPINE1 identified as key target) nih.govresearchgate.net nih.govresearchgate.net

    Renal Cell Carcinoma Research Models

    Norcantharidin has been identified in research investigating its potential effects on human renal cell carcinoma cells e-century.usnih.gov. However, the available search results provide limited specific details regarding the precise mechanisms or quantitative findings for its application in renal cell carcinoma models. Further dedicated studies are necessary to fully elucidate its impact on this type of cancer.

    Oral Squamous Cell Carcinoma (OSCC) Research

    Research into Norcantharidin's effects on Oral Squamous Cell Carcinoma (OSCC) indicates its potential as an anti-cancer agent. Studies have shown that NCTD significantly inhibits cell viability and induces programmed cell death (apoptosis) in OSCC cell lines, such as HSC-3 and HN22 researchgate.netnih.govnih.gov. The apoptotic mechanisms involve the cleavage of key proteins like PARP and caspase-3, leading to morphological changes such as nuclear condensation and fragmentation, and an increase in annexin (B1180172) V-positive cells nih.gov. Mechanistically, NCTD has been observed to activate the p38 MAPK pathway, a critical signaling cascade involved in cellular stress responses and apoptosis researchgate.netnih.govnih.gov. Furthermore, the PI3K/AKT/mTOR pathway has also been implicated in NCTD's anti-cancer effects in OSCC researchgate.net. In vivo studies using tumor xenograft models have confirmed NCTD's ability to strongly suppress tumor growth, evidenced by an increase in TUNEL-positive cells within treated tumor tissues nih.gov. The partial attenuation of NCTD-induced cell death by p38 MAPK inhibitors suggests this pathway is crucial for its anti-OSCC activity nih.gov.

    Table 1: Norcantharidin's Effects on Oral Squamous Cell Carcinoma (OSCC)

    EffectMechanism/Pathway InvolvedTarget Molecules/Pathways AffectedCell Lines/ModelReference(s)
    Inhibition of cell viabilityp38 MAPK activationp38 MAPKHSC-3, HN22 researchgate.netnih.govnih.gov
    Induction of apoptosisp38 MAPK activationp38 MAPKHSC-3, HN22 researchgate.netnih.govnih.gov
    PI3K/AKT/mTOR pathwayPI3K, AKT, mTOR researchgate.net
    Mitochondrial pathwayCytochrome c, Caspases plos.orgnih.gov
    ER stress pathwayER stress markers plos.orgnih.gov
    Suppression of tumor growthp38 MAPK activationp38 MAPKXenograft model nih.gov

    Giant Cell Tumor of Bone (GCTB) Research

    Norcantharidin has shown promise in targeting Giant Cell Tumor of Bone (GCTB), a locally aggressive bone tumor. Research indicates that NCTD effectively inhibits the proliferation and migration of GCTB stromal cells nih.gove-century.us. The underlying mechanism involves the modulation of the miR-30a/Metadherin (MTDH)/AKT signaling axis nih.gov. Specifically, NCTD treatment leads to the suppression of the AKT signaling pathway, characterized by the downregulation of phosphorylated-Akt (p-Akt at S473 and T308), glycogen (B147801) synthase kinase 3β (GSK3β), and c-Myc nih.gov. Furthermore, NCTD has been observed to induce cell cycle arrest and apoptosis in GCTB stromal cells nih.gov. Clinical studies have revealed an inverse correlation between MTDH expression and miR-30a expression in GCTB specimens, highlighting the intricate molecular interplay nih.gov. These findings collectively suggest NCTD's potential as a novel therapeutic agent for GCTB nih.gov, with in vivo studies also demonstrating its capacity to suppress tumor growth in GCTB xenograft models caymanchem.com.

    Table 2: Norcantharidin's Effects on Giant Cell Tumor of Bone (GCTB)

    EffectMolecular Mechanism/PathwayTarget Molecules/Pathways AffectedReference(s)
    Inhibition of proliferationmiR-30a/MTDH/AKT axisMTDH, AKT, p-Akt, GSK3β, c-Myc nih.gov
    Inhibition of migrationmiR-30a/MTDH/AKT axisMTDH, AKT, p-Akt, GSK3β, c-Myc nih.gov
    Induction of apoptosis nih.gov
    Cell cycle arrest nih.gov
    Suppression of tumor growth caymanchem.com

    Melanoma Research Models

    Table 3: Norcantharidin's Effects in Melanoma Research Models

    FindingMechanism/Pathway InvolvedTarget Molecules/Pathways AffectedModel/ComparisonReference(s)
    Suppression of tumor growthTR3 pathway activationTR3, Bax, cleaved caspase-3, Bcl-2In vitro & in vivo nih.govaacrjournals.org
    MMP-2 downregulationMMP-2, NF-κBIn vitro & in vivo researchgate.netspandidos-publications.com
    Angiogenesis inhibitionVEGF, VEGFR-2, Ang-2, TSP, TIMP-2 researchgate.net
    Induction of apoptosisTR3 translocation to mitochondria, cytochrome c releaseTR3, Cytochrome c, CaspasesA375-S2 cells nih.govaacrjournals.orgpsu.edu
    Inhibition of metastasisMMP-2 downregulationMMP-2, NF-κB researchgate.netspandidos-publications.com
    Improved survivalTR3 pathway activationTransgenic mice vs Temozolomide nih.govaacrjournals.org

    Ovarian Cancer Research Models

    Norcantharidin has emerged as a compound of interest in ovarian cancer research. Studies have shown that NCTD effectively inhibits proliferation and induces apoptosis in ovarian cancer cell lines, including ES2 and SKOV3 nih.gov. Its activity extends to suppressing cellular migration and angiogenic processes nih.gov. The antineoplastic effects of NCTD in ovarian cancer are linked to its ability to reduce intracellular S-adenosylmethionine levels, promote protein phosphatase 2A (PP2A) demethylation, and inhibit the METTL16/MAT2A signaling pathway nih.gov. These molecular actions contribute to cell cycle arrest, reduced proliferation, and enhanced apoptosis nih.gov. Importantly, NCTD has demonstrated efficacy even in chemoresistant and homologous recombination proficient ovarian cancer models, suggesting a broad therapeutic potential ocrf.com.au. Research is also exploring novel delivery systems, such as nanoplatforms integrating NCTD with platinum(IV) prodrugs, to target ovarian tumors and enhance chemotherapy efficacy through circadian rhythm manipulation acs.org.

    Table 4: Norcantharidin's Effects in Ovarian Cancer Research Models

    EffectMechanism/Pathway InvolvedTarget Molecules/Pathways AffectedCell Lines/ModelReference(s)
    Inhibition of proliferationMETTL16/MAT2A pathway inhibitionMETTL16, MAT2A, PP2AES2, SKOV3 nih.gov
    Induction of apoptosisMETTL16/MAT2A pathway inhibitionMETTL16, MAT2A, PP2AES2, SKOV3 nih.gov
    Suppression of migrationMETTL16/MAT2A pathway inhibitionMETTL16, MAT2A, PP2AES2, SKOV3 nih.gov
    Suppression of angiogenesisMETTL16/MAT2A pathway inhibitionMETTL16, MAT2A, PP2AES2, SKOV3 nih.gov
    Cell cycle arrestMETTL16/MAT2A pathway inhibitionMETTL16, MAT2A, PP2AES2, SKOV3 nih.gov
    Efficacy in resistant modelsChemoresistant ocrf.com.au

    Immunomodulatory Research

    Norcantharidin exhibits significant immunomodulatory properties, influencing key immune cell populations involved in anti-tumor responses.

    Regulation of Macrophage Polarization

    NCTD plays a role in modulating the tumor microenvironment by influencing macrophage polarization, a critical factor in anti-cancer immunity mdpi.comresearchgate.netnih.govqascf.comresearcher.liferesearchgate.net. Studies indicate that NCTD can promote a shift from M2 (immunosuppressive) to M1 (pro-inflammatory) polarization in tumor-associated macrophages (TAMs) mdpi.comqascf.comresearchgate.netnih.gov. This polarization switch is associated with enhanced macrophage activity against cancer cells mdpi.com. In colorectal cancer (CRC) models, NCTD treatment has been linked to increased M1 macrophage infiltration, elevated CSF2 secretion, and suppression of the JAK2/STAT3 signaling pathway in cancer cells nih.govresearchgate.net. Research in hepatocellular carcinoma (HCC) also points to NCTD inducing an M2 to M1 TAM shift, accompanied by the downregulation of STAT3 phosphorylation nih.gov. These effects suggest NCTD's capacity to re-educate the immune landscape within tumors, potentially enhancing anti-tumor immune responses nih.govresearchgate.netnih.gov.

    Table 5: Norcantharidin's Impact on Macrophage Polarization

    EffectPolarization ShiftAssociated Mechanisms/MarkersCancer Type/ModelReference(s)
    Enhanced anti-cancer immunityM2 to M1Increased M1 macrophage activityHCC mdpi.com
    Promotion of M1 polarizationM2 to M1Increased M1 macrophage infiltration, CSF2 secretionCRC nih.govresearchgate.net
    M2 to M1STAT3 pathway suppression, miR-214 upregulationHCC nih.gov
    Facilitation of macrophage activationUpregulation of AKT/NF-κB signaling (in LPS-mediated response) researchgate.netdntb.gov.ua
    Reduced immunosuppression via M1 shiftM2 to M1STAT3 phosphorylation downregulationHCC nih.gov

    Impact on Regulatory T Cells (Tregs)

    Norcantharidin has demonstrated a notable impact on regulatory T cells (Tregs), a subset of T lymphocytes crucial for immune suppression. Research indicates that NCTD can induce apoptosis and inhibit the proliferation of Tregs nih.govnih.gov. This effect is mechanistically linked to the inhibition of Akt activation and the subsequent activation of FOXO1 transcription, which promotes apoptosis nih.govnih.gov. In vivo studies, particularly in the context of cancer immunotherapy, have shown that NCTD treatment leads to a reduction in tumor-infiltrating Tregs nih.govnih.govresearchgate.net. This decrease in immunosuppressive Tregs is often accompanied by an increase in effector T cells, such as CD4+ and CD8+ T lymphocytes, thereby enhancing anti-tumor immunity qascf.comnih.govnih.gov. The combined use of NCTD with other agents has also shown a significant decrease in Tregs and their associated immunosuppressive cytokines, like TGF-β and IL-10 researchgate.net. Consequently, NCTD's ability to modulate Treg populations is considered a significant factor in its capacity to bolster anti-tumor immune responses qascf.comnih.govnih.gov.

    Table 6: Norcantharidin's Impact on Regulatory T Cells (Tregs)

    EffectMechanism/Pathway InvolvedTarget Molecules/Pathways AffectedModel/ContextReference(s)
    Induction of apoptosisAkt inhibition, FOXO1 activationAkt, FOXO1, FasLIn vitro nih.govnih.gov
    Inhibition of proliferationAkt inhibition, FOXO1 activationAkt, FOXO1In vitro nih.govnih.gov
    Reduction of tumor-infiltrating TregsProstate cancer vaccine model, HCC nih.govnih.govresearchgate.net
    Enhancement of CD4+/CD8+ T cell populationsReduction of TregsProstate cancer vaccine model qascf.comnih.govnih.gov
    Down-regulation of Treg-related cytokinesTGF-β, IL-10HCC (combination therapy) researchgate.net

    Compound Name Table:

    Norcantharidin (NCTD)

    Cantharidin (B1668268) (CTD)

    Metadherin (MTDH)

    Akt (Protein Kinase B)

    FOXO1 (Forkhead box protein O1)

    TR3 (Nur77)

    Bax (Bcl-2-associated X protein)

    Bcl-2 (B-cell lymphoma 2)

    Caspase-3

    MMP-2 (Matrix metalloproteinase-2)

    NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)

    VEGF (Vascular endothelial growth factor)

    VEGFR-2 (Vascular endothelial growth factor receptor 2)

    Ang-2 (Angiopoietin-2)

    TSP (Thrombospondin)

    TIMP-2 (Tissue inhibitor of metalloproteinase-2)

    METTL16 (Methyltransferase-like protein 16)

    MAT2A (Methionine adenosyl transferase II alpha)

    PP2A (Protein phosphatase 2A)

    CSF2 (Colony-stimulating factor 2, also known as GM-CSF)

    JAK2 (Janus kinase 2)

    STAT3 (Signal transducer and activator of transcription 3)

    miR-214 (microRNA-214)

    FasL (Fas ligand)

    Modulation of LPS-Mediated Immune Response

    Norcantharidin has demonstrated significant immunomodulatory effects, particularly in the context of lipopolysaccharide (LPS)-mediated immune responses. LPS, a component of Gram-negative bacteria, is a potent activator of innate immunity. Research indicates that Norcantharidin can facilitate LPS-mediated immune responses in macrophages by upregulating the AKT/NF-κB signaling pathway nih.govresearchgate.netnih.gov. Studies have shown that NCTD can promote the phosphorylation of AKT and the p65 subunit of NF-κB, leading to increased nuclear translocation and DNA binding ability of NF-κB nih.gov. This activation enhances the transcriptional activity of NF-κB, which plays a crucial role in the inflammatory response. Furthermore, Norcantharidin has been observed to increase LPS-induced nitric oxide (NO) production and matrix metalloproteinase-9 (MMP-9) expression in macrophages, and it facilitates the phagocytosis of bacteria researchgate.net. These findings suggest that Norcantharidin can enhance host defense mechanisms against bacterial infections by bolstering macrophage activity and signaling pathways involved in inflammation and pathogen clearance.

    Effects on Peripheral Blood Mononuclear Cell Proliferation

    Norcantharidin has been investigated for its effects on the proliferation of human peripheral blood mononuclear cells (PBMCs). Studies have shown that NCTD can inhibit PBMC proliferation induced by phytohemagglutinin (PHA) with a 50% inhibitory concentration (IC50) of approximately 42.1 ± 2.3 μM nih.govuni.lu. Importantly, this inhibitory action does not appear to involve direct cytotoxicity to the cells nih.govuni.lu. Mechanistically, Norcantharidin has been found to arrest the cell cycle progression of activated PBMCs from the G1 transition to the S phase nih.govuni.lu. This arrest is associated with reduced expression and production of key cell cycle regulators, including cyclins D3, E, A, and B nih.govuni.lu. Additionally, Norcantharidin significantly alleviates the production and mRNA expression of interleukin-2 (B1167480) (IL-2) and interleukin-10 (IL-10) in activated PBMCs, while exerting no significant effect on IL-4 and interferon-gamma (IFN-γ) production nih.govuni.lu. These observations highlight Norcantharidin's capacity to suppress T-cell activation and proliferation by interfering with cell cycle progression and specific cytokine signaling.

    Other Investigational Therapeutic Areas

    Anti-Platelet Aggregation Studies

    Norcantharidin exhibits potent anti-platelet activity, suggesting a potential role in managing thromboembolic disorders nih.govnih.govresearchgate.net. Research has demonstrated that NCTD can powerfully inhibit platelet aggregation in human platelets stimulated by various agonists, including collagen, thrombin, U46619, and arachidonic acid (AA) nih.gov. The compound shows particularly potent inhibition against thrombin-stimulated aggregation, with IC50 values for collagen, thrombin, U46619, and AA reported as approximately 0.25, 0.15, 0.9, and 0.8 μM, respectively nih.gov. Compared to aspirin, Norcantharidin is approximately 200 times more potent in inhibiting collagen-stimulated platelet aggregation nih.gov. The mechanism of action involves hindering the activation of integrin αIIbβ3 by interfering with the binding of FITC-labelled PAC-1 nih.govnih.gov. Norcantharidin also reduces the number of adherent platelets and their spreading on fibrinogen, and it attenuates the phosphorylation of proteins such as integrin β3, Src, and FAK in platelets nih.govnih.gov. These effects indicate that NCTD restricts integrin αIIbβ3-mediated outside-in signaling. Furthermore, NCTD substantially prolongs closure time in whole blood and increases occlusion time in thrombotic plug formation in mice, alongside prolonging bleeding time nih.govnih.gov. These findings position Norcantharidin as a compound with dual activities, serving as both an anti-cancer agent and a potential therapeutic for thromboembolic disorders.

    Renal Interstitial Fibrosis Inhibition Research

    Norcantharidin has shown promise in attenuating renal interstitial fibrosis, a pathological process contributing to chronic kidney disease nih.govtandfonline.comtandfonline.complos.orgnih.gov. Studies have demonstrated that NCTD can reduce renal interstitial fibrosis in various rat models, including those with protein overload nephropathy, diabetic nephropathy, and obstructive nephropathy nih.govtandfonline.comtandfonline.com. In vitro studies have indicated that Norcantharidin can inhibit the transforming growth factor-beta 1 (TGF-β1)-mediated epithelial-to-mesenchymal transition (EMT) in renal tubular epithelial cells plos.org. This is achieved by reducing the expression and phosphorylation of Smad2/3 and downregulating Snail1 plos.org. Norcantharidin also downregulates the expression of fibronectin (FN), collagen IV, and α-smooth muscle actin (α-SMA), while increasing E-cadherin expression, markers associated with fibrosis and EMT tandfonline.comnih.gov. Furthermore, research suggests that Norcantharidin may exert its anti-fibrotic effects by inhibiting protein phosphatase 2A (PP2A), specifically PP2Ac expression, which has been found to be positively correlated with extracellular matrix accumulation in fibrotic kidneys nih.govnih.gov. The inhibition of PP2A by NCTD appears to be a key mechanism in preserving normal epithelial phenotypes and modulating tubular EMT, thereby counteracting renal interstitial fibrosis.

    Antifungal Activity of Norcantharidin Derivatives

    The antifungal activity of Norcantharidin and its derivatives has been investigated, revealing potential for novel fungicide development mdpi.comresearchgate.netnih.govresearchgate.net. Based on the structure of cantharidin, various arylamine groups have been linked to the Norcantharidin scaffold, yielding numerous compounds tested for their fungistatic properties against phytopathogenic fungi mdpi.comnih.gov. Several of these derivatives have demonstrated stronger antifungal activity than Norcantharidin itself, and some even surpassed cantharidin and the commercial fungicide thiabendazole (B1682256) mdpi.comnih.gov. Notably, 3-(3′-chloro-phenyl)carbamoyl norcantharidate II-8 exhibited significant fungicidal activity against Sclerotinia fructigena and S. sclerotiorum, with IC50 values of 0.88 and 0.97 μg/mL, respectively mdpi.comnih.gov. Structure-activity relationship studies suggest that the presence of a benzene (B151609) ring is critical for enhanced antifungal activity, and halogen substitution, particularly chlorine at the 3′ position of the phenyl ring, significantly increases efficacy mdpi.comnih.gov. Compounds with strongly electron-drawing or electron-donating groups showed poorer activity mdpi.comnih.gov. These findings highlight the potential of Norcantharidin derivatives as lead structures for developing new antifungal agents.

    Anti-Parasitic Activity Research (e.g., Haemonchus contortus)

    Norcantharidin analogues have also been explored for their anti-parasitic activity, particularly against the nematode Haemonchus contortus, a significant veterinary parasite newcastle.edu.aunih.govresearchgate.net. With the growing problem of anthelmintic resistance in livestock, there is an urgent need for new nematocides. A targeted approach involving the design of Norcantharidin analogues has yielded promising results nih.govresearchgate.net. In larval development assays (LDA) against Haemonchus contortus, several analogues demonstrated high lethality, with LD50 values ranging from 25-40 μM newcastle.edu.aunih.gov. Three specific analogues—N-octyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide (B2), N-decyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide (B3), and 4-[(4-methyl)-3-ethyl-2-methyl-5-phenylfuran-10-oxa-4-azatricyclo[5.2.1]decane-3,5-dione (B21)—reproducibly displayed 99-100% lethality nih.gov. The high "hit rate" observed in these studies suggests that this design approach is advantageous over conventional screening methods nih.gov. A significant benefit of these Norcantharidin analogues is their potential for cost-effective and high-purity production, positioning them favorably for commercial development as anthelmintics newcastle.edu.aunih.gov.

    Synthetic Methodologies and Chemical Derivatization of Norcantharidin

    Established Synthesis Pathways of Norcantharidin

    The synthesis of norcantharidin is primarily achieved through two well-established methods: a pathway based on the Diels-Alder reaction and the demethylation of its natural precursor, cantharidin (B1668268).

    A common and efficient method for synthesizing the core structure of norcantharidin involves the Diels-Alder reaction. researchgate.net This cycloaddition reaction typically uses furan (B31954) as the diene and maleic anhydride (B1165640) as the dienophile. researchgate.net The initial product of this reaction is a hydrogenated cantharidin intermediate, which is then subjected to catalytic hydrogenation to yield norcantharidin. researchgate.net The Diels-Alder reaction is a powerful tool in organic synthesis as it allows for the rapid construction of the complex bicyclic core of the norcantharidin molecule. semanticscholar.orgyoutube.com

    Norcantharidin is structurally the demethylated analog of cantharidin, lacking the two methyl groups at the C1 and C2 positions. mdpi.comresearchgate.net Therefore, a viable synthetic route is the chemical demethylation of cantharidin, which is the main bioactive component isolated from the blister beetle, Mylabris phalerata. nih.govnih.gov This process directly converts the natural product into its less toxic, synthetically valuable derivative, providing an alternative pathway to the compound. nih.govmdpi.com

    Strategies for Chemical Structural Modification

    The structure of norcantharidin presents key sites for chemical modification, which researchers have exploited to create a diverse range of derivatives. nih.govresearchgate.net These modifications are primarily aimed at improving solubility, bioavailability, and bioactivity while reducing toxicity. nih.gov The main sites for these structural alterations are the dicarboxylate anhydride ring and the C5/C6 positions of the bicyclic system. nih.govresearchgate.net

    The anhydride moiety of norcantharidin is a primary site for chemical derivatization. nih.govresearchgate.net A common strategy involves reacting norcantharidin with various amines to open the anhydride ring and form the corresponding norcantharimides. nih.govmdpi.com This approach has been used to synthesize a wide variety of anhydride-modified analogs. researchgate.netnih.gov For instance, reacting norcantharidin with primary amines in the presence of a binding agent like triethylamine (B128534) can yield N-substituted norcantharimide derivatives. mdpi.com Gas chromatographic analysis methods have also been developed using derivatization to imides for determining norcantharidin. nih.gov

    The C5/C6 positions on the norcantharidin scaffold represent another key area for structural modification. nih.govresearchgate.net Introducing different substituents at these positions can significantly influence the molecule's biological properties. For example, Sun et al. reported a derivative, 3-(6-bromo-1,3-dioxooctahydro-4,7-epoxyisobenzofuran-5 yl)-1,2-dimethyl-1H-imidazol-3-ium bromide, which features a modification at this location. researchgate.net These modifications aim to explore the structure-activity relationship (SAR) and develop compounds with improved therapeutic indices. nih.gov

    A major goal of synthesizing norcantharidin derivatives is to enhance their biological activity, particularly their anticancer effects, and reduce side effects. nih.govnih.govresearchgate.net Novel derivatives have been shown to possess stronger anticancer effects, enzyme inhibition, and antioxidant activity with lower toxicity than the parent NCTD molecule. researchgate.net The modification of the anhydride ring to form norcantharimides has produced derivatives with moderate to high cytotoxicity against various cancer cell lines. nih.gov Studies have shown that norcantharimide derivatives with specific alkyl chain lengths (C10, C12, C14) exhibit the highest levels of cytotoxicity. nih.gov

    Below is a table summarizing examples of norcantharidin derivatives and their reported bioactivities.

    Derivative Name/TypeModification SiteReported Bioactivity Enhancement
    Norcantharimides with C10, C12, or C14 alkyl chainsDicarboxylate AnhydrideShowed the highest level of cytotoxicity against cancer cells. nih.gov
    N-benzylnorcantharidinamideDicarboxylate AnhydrideSynthesized as a derivative for potential bioactivity. researchgate.net
    Potassium sodium (1R,2S, 3R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylateDicarboxylate AnhydrideSynthesized as a novel derivative. researchgate.net
    1-(1,3-Dioxooctahydro-2H-4,7-epoxyisoindol-2 yl)-3-(2-methylph enyl)thioureaDicarboxylate AnhydrideMentioned as a synthesized derivative. researchgate.net
    S-ethyl-N-(7-oxabicyclo[2.2.1] heptane-2,3-dicarbonyl)isothiosemicarbazideDicarboxylate AnhydrideMentioned as a synthesized derivative. researchgate.net
    3-(6-bromo-1,3-dioxooctahydro-4,7-epoxyisobenzofuran-5 yl)-1,2-dimethyl-1H-imidazol-3-ium bromideC5/C6 PositionReported as a novel derivative. researchgate.net

    Derivatization for Enhanced Bioactivity

    Aromatic Amine Moiety Derivatives

    A significant synthetic route involves linking various aromatic amine (arylamine) groups to the norcantharidin scaffold. nih.gov This process typically results in 3-(aryl)carbamoyl norcantharidate compounds. The structures of these derivatives are commonly confirmed using analytical methods such as ¹H-NMR, ¹³C-NMR, and HRMS-ESI. nih.gov Research into these derivatives has shown that the introduction of a benzene (B151609) ring is crucial for improving the spectrum of biological activity when compared to the parent norcantharidin. nih.gov

    One study synthesized thirty-six such derivatives and tested their fungistatic capabilities. nih.gov The findings from this research provided key insights into the structure-activity relationships of these specific analogs. For instance, the position of halogen atoms on the phenyl ring was found to significantly influence antifungal activity, with substitution at the C-3' position yielding the most significant increase. nih.gov Among the halogens, chlorine at the C-3' position most effectively promoted fungistatic activity. nih.gov Conversely, derivatives with strongly electron-donating or electron-drawing groups exhibited poor activity. nih.gov

    Table 1: Antifungal Activity of Selected Aromatic Amine Derivatives of Norcantharidin
    Compound IDAromatic Amine MoietyKey Structural FeatureNoted Activity
    II-13-phenylcarbamoylUnsubstituted Phenyl RingImproved spectrum of antifungal activity compared to norcantharidin. nih.gov
    II-83-(3'-chloro-phenyl)carbamoylChlorine at C-3' positionShowed the most significant fungicidal activity against Sclerotinia fructigena and S. sclerotiorum. nih.gov
    Dicarboxylic Acid Derivatives (e.g., Camptothecin (B557342) Conjugates)

    To enhance its therapeutic potential, norcantharidin can be coupled with other active molecules like camptothecin (CPT) to generate dicarboxylic acid derivatives. nih.gov The synthesis of these conjugates, however, presents challenges. Norcantharidin is highly acid-sensitive and prone to ring-opening, and direct coupling with CPT under standard conditions using agents like EDCI and DMAP has proven difficult, potentially due to high polarity, low solubility, and steric hindrance. royalsocietypublishing.org

    Despite these difficulties, researchers have successfully synthesized series of CPT-HAA-NCTD (Camptothecin-Amino Acid-Norcantharidin) conjugated compounds. nih.gov These dicarboxylic acid derivatives have demonstrated high solubility and potent activity against various cancer cell lines. nih.gov Further work has produced other series of conjugates that not only show strong inhibition of cancer cells but also display synergistic effects. nih.gov

    Acid Amide Derivatives

    The synthesis of acid amide derivatives is a common strategy in medicinal chemistry to produce compounds with a wide range of biological activities. sphinxsai.com This methodology can be applied to norcantharidin by reacting its acid group with various substituted amines. sphinxsai.com Simple heterocyclic half-acid norcantharidin analogues are examples of such derivatives. nih.gov A notable example is a morphilino-substituted analogue, which has demonstrated greater potency and selectivity as a protein phosphatase 2A (PP2A) inhibitor compared to the parent norcantharidin. nih.gov The synthesis of an analogous thiomorpholine-substituted derivative resulted in a compound with increased protein phosphatase 1 (PP1) inhibition but reduced PP2A inhibition relative to norcantharidin. nih.gov

    Spiro-Heterocyclic Ring System Introduction

    The incorporation of a heterocyclic moiety into a core structure is a well-established method for altering pharmacological properties. beilstein-journals.org Introducing a spiro-heterocyclic system involves creating a structure where two rings share a single common atom. taylorandfrancis.com This synthetic strategy is valuable in medicinal chemistry for generating biologically active derivatives. beilstein-journals.org In the context of norcantharidin, this would involve modifying the scaffold to include a spirocyclic junction. The synthesis often involves cyclization reactions where a new heterocyclic ring is formed, pivoting on a carbon atom of the norcantharidin framework. taylorandfrancis.com Such modifications can significantly impact the three-dimensional structure of the molecule, potentially leading to novel biological activities. beilstein-journals.org

    Incorporation of Specific Functional Groups (e.g., Isopropyl Ether, Benzyl-pyrrolidinol)

    Targeted derivatization of norcantharidin can be achieved by introducing specific functional groups at key positions. Synthetic manipulation of norcantharidin can yield intermediates such as (3S,3aR,4S,7R,7aS)-3-hydroxyhexahydro-4,7-epoxyisobenzofuran-1(3H)-one. nih.gov This intermediate serves as a platform for further substitutions at the hydroxyl group. nih.gov

    The incorporation of an isopropyl tail at this position produced a promising compound with strong selectivity towards certain colon and glioblastoma cell lines, while being inactive against other tumor cell lines. nih.gov In another modification, the introduction of a terminal phosphate (B84403) moiety at the same position resulted in a different cytotoxicity profile, showing strong activity in neuroblastoma cells, which suggests a potentially different mode of action. nih.gov

    Prodrug Development Strategies

    A major focus of norcantharidin derivatization is the development of prodrugs to overcome its poor solubility, low bioavailability, and toxicity. nih.govrsc.org A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.gov This strategy aims to improve drug delivery and reduce side effects. nih.gov

    Several prodrug strategies for norcantharidin have been explored:

    Esterification: The two carboxyl groups of the norcantharidin diacid are essential for its pharmacological activity but also cause high polarity. nih.gov Esterification of these groups with aliphatic alcohols is a widely used method. Five different NCTD ester prodrugs were designed and synthesized to optimize physicochemical properties. nih.gov One such prodrug, C12, was found to be stable extracellularly but could be converted to active NCTD intracellularly, prolonging the drug's therapeutic effect. nih.gov

    Polymer Conjugation: Norcantharidin has been combined with polymers like chitosan (B1678972) (CS) and its derivatives. nih.gov The resulting NCTD-CS prodrug exhibits better water solubility, which can promote its delivery in vivo. nih.gov Another conjugate, NCTD-CMCS (carboxymethyl chitosan), showed stronger antitumor activity and lower hepatotoxicity compared to free NCTD. nih.gov

    Conjugation with Other Small-Molecule Drugs: Combining NCTD with other small-molecule antitumor drugs is another effective prodrug strategy. nih.gov For instance, 18 different podophyllotoxin (B1678966)–norcantharidin hybrid prodrugs were synthesized. One of these hybrids demonstrated higher antitumor activity and lower toxicity than free NCTD. nih.gov

    Table 2: Overview of Norcantharidin Prodrug Strategies
    StrategyConjugated Moiety/ModificationExampleObjective/Outcome
    EsterificationAliphatic AlcoholsC12 Ester ProdrugOptimize lipophilicity; achieve intracellular conversion to active NCTD. nih.gov
    Polymer ConjugationChitosan (CS)NCTD-CSImprove water solubility and in vivo delivery. nih.gov
    Polymer ConjugationCarboxymethyl Chitosan (CMCS)NCTD-CMCSEnhance antitumor activity and reduce hepatotoxicity. nih.gov
    HybridizationPodophyllotoxinPodophyllotoxin-NCTD HybridIncrease antitumor activity and lower toxicity. nih.gov

    Structure-Activity Relationship (SAR) Studies of Norcantharidin Analogs

    Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of norcantharidin and its analogs influences their biological activity, guiding the design of more potent and selective compounds. researchgate.netmdpi.com

    Key SAR findings for norcantharidin analogs include:

    Core Structure: The demethylation of cantharidin to form norcantharidin (removing the two methyl groups at C-2 and C-3) is known to reduce side effects while retaining therapeutic efficacy. researchgate.net The ether bridgehead and carboxylate groups are considered important for cytotoxic activity. researchgate.net

    Aromatic Amine Derivatives: For derivatives with an aromatic amine moiety, the presence of a halogen at the C-3' position of the benzene ring significantly increases antifungal activity. nih.gov The type of halogen also matters, with chlorine being more effective than fluorine, bromine, or iodine in this position. nih.gov

    Heterocyclic Half-Acid Analogues: In simple heterocyclic derivatives, the nature of the heterocycle impacts activity and selectivity. A morphilino-substituted analogue is a more potent and selective PP2A inhibitor than norcantharidin, while a thiomorpholine-substituted analogue shows increased PP1 inhibition. nih.gov

    Cyclolactone Modifications: For derivatives modified from the (3S,3aR,4S,7R,7aS)-3-hydroxyhexahydro-4,7-epoxyisobenzofuran-1(3H)-one intermediate, the substitution at the hydroxyl group is critical. nih.gov An isopropyl tail at this position confers high selectivity for specific cancer cell lines, whereas a terminal phosphate group alters the activity profile, suggesting a different mechanism of action. nih.gov

    Table 3: Summary of Structure-Activity Relationships in Norcantharidin Analogs
    Modification SiteStructural ChangeImpact on Biological Activity
    C-2 and C-3Removal of methyl groups (Cantharidin to Norcantharidin)Reduces toxic side effects while maintaining therapeutic effects. researchgate.net
    Carboxylic Acid (opened anhydride)Addition of 3'-chloro-phenyl amineSignificant increase in fungistatic activity. nih.gov
    Carboxylic Acid (opened anhydride)Formation of a morpholino amideIncreased potency and selectivity for PP2A inhibition. nih.govuwa.edu.au
    Cyclolactone RingAddition of an isopropyl tail to a hydroxylated intermediateConferred strong selectivity towards HT29 (colon) and SJ-G2 (glioblastoma) cell lines. nih.gov

    Preclinical and Pharmacological Investigations of Norcantharidin

    Pharmacokinetic Profiling in Experimental Models

    Understanding how Norcantharidin is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic efficacy and safety. Studies have employed various experimental models, including mice and rats, to elucidate these aspects, often utilizing radiolabeled compounds or advanced analytical techniques like LC-MS/MS.

    Absorption and Distribution Studies

    Following administration, Norcantharidin undergoes absorption and distribution to various tissues.

    Oral Administration: In mice, intragastric administration of radiolabeled Norcantharidin (³H-norcantharidin) showed rapid absorption. Peak concentrations were observed within 15 minutes to 2 hours post-dosing in organs such as the kidney, liver, tumor, stomach, intestines, heart, and lungs. nih.gov

    Intravenous Administration: Intravenous administration in mice resulted in high distribution to the bile duct, liver, kidney, heart, and lungs, with peak concentrations reached in liver and cancer tissues within 15 minutes. nih.gov

    Nanoparticle Formulations: Various delivery systems have been investigated to improve NCTD's absorption and tissue distribution. For instance, polyvinylpyrrolidone (B124986) (PVP)-coated norcantharidin chitosan (B1678972) nanoparticles (PVP–NCTD–NPs) demonstrated improved absorption and hepatic targeting in rats and mice. nih.govtandfonline.com Norcantharidin-loaded microemulsions (NCTD ME) enhanced plasma targeting efficiency and prolonged drug retention in the bloodstream compared to free NCTD injection. tandfonline.com Similarly, norcantharidin liposome-emulsion hybrids (NLEH) promoted absorption and enhanced tumor-targeting accumulation. researchgate.netmdpi.com Folate receptor-targeted liposomes (DM-NCTD/FA-PEG) showed the highest tumor-targeting efficiency in hepatocellular carcinoma models. dovepress.com Conversely, core-shell lipid nanoparticles modified with APRPG peptide exhibited lower fluorescence intensity in the liver, suggesting potentially reduced liver accumulation and toxicity. frontiersin.org

    Circulation Half-life Research

    The duration for which Norcantharidin remains in circulation significantly impacts its therapeutic window.

    Free Norcantharidin: Studies report a short blood half-life for free Norcantharidin, with values around 0.26 hours in mice nih.gov and an elimination half-life (t1/2(β)) of 2.63 hours in Sprague-Dawley rats following intravenous administration. nih.govresearchgate.net In mice, the distribution half-life (t1/2(α)) was reported as 0.26 hours for the NCTD group. tandfonline.com

    Formulated Norcantharidin: Nanoparticle formulations have been shown to significantly alter the circulation half-life. NCTD-loaded microemulsions in mice exhibited a longer distribution half-life (t1/2(α) = 0.45 ± 0.08 hr) and elimination half-life (t1/2(β) = 103.3 ± 12.4 hr) compared to NCTD injection, resulting in a circulation time approximately 2.62 times longer. tandfonline.com PVP–NCTD–NPs in rats showed a longer distribution half-life (t1/2(α) = 0.73 hours) and lower clearance. tandfonline.com NCTD liposome-emulsion hybrids (NLEH) prolonged blood circulation by approximately 2.08-fold. researchgate.nettandfonline.com Lipid microspheres containing NCTD derivatives also demonstrated a prolonged biological half-life. mdpi.com The diacid metabolite of norcantharidin (DM-NCTD) in beagles showed a T1/2(α) ranging from 0.20 to 0.55 hours. nih.gov

    Biodistribution and Tissue Targeting Analysis

    The distribution of Norcantharidin across different tissues is critical for understanding its efficacy and potential toxicity.

    General Distribution: Following oral administration in mice, high radioactivity was detected in the small intestine, gallbladder, stomach, adrenal gland, kidney, heart, and uterus within 15 minutes. At 3 hours post-administration, high levels persisted in the gallbladder, adrenal gland, and uterus. nih.gov Intravenous administration led to high distribution in the bile duct, liver, kidney, heart, and lungs. nih.gov

    Targeting Nanoparticles: Nanoparticle formulations have been developed to enhance tumor targeting and potentially reduce accumulation in healthy organs. Chitosan-based nanoparticles improved the hepatic targeting effect of NCTD. nih.govtandfonline.com Microemulsion formulations enhanced liver targeting and retention time. tandfonline.com Liposome-emulsion hybrids improved tumor accumulation. researchgate.netmdpi.com Notably, while folate receptor-targeted liposomes (DM-NCTD/FA-PEG) demonstrated the highest tumor targeting, they also showed an increased risk of kidney intoxication compared to non-targeted liposomes. dovepress.com Core-shell lipid nanoparticles modified with APRPG peptide showed higher fluorescence intensity in tumor tissues and lower intensity in liver tissues, suggesting improved tumor targeting and potentially reduced liver toxicity. frontiersin.org

    Non-linear Pharmacokinetics Research

    Non-linear pharmacokinetics occurs when pharmacokinetic parameters, such as absorption, distribution, metabolism, or excretion, are dependent on the dose or time. This can lead to disproportionate changes in drug concentration relative to dose adjustments.

    DM-NCTD: The diacid metabolite of Norcantharidin (DM-NCTD) exhibited dose-dependent kinetics in beagles, with increasing doses leading to enhanced half-life (T1/2α) and area under the curve (AUC0-12), while volume of distribution (Vd) and clearance (CL) decreased. This indicated non-linear pharmacokinetic behavior. nih.gov

    NCTD-loaded lipid microspheres: Studies using these formulations observed a non-linear correlation between the area under the curve (AUC) and the administered dose. tandfonline.com

    General Principles: Non-linear pharmacokinetics can arise from saturation of enzymes involved in metabolism or transporters responsible for excretion, or from concentration-dependent protein binding. nih.govmhmedical.comtg.org.au Such behavior necessitates careful dose adjustments to avoid toxicity or sub-therapeutic concentrations.

    Toxicological Research and Mitigation Strategies

    While Norcantharidin generally exhibits lower toxicity than cantharidin (B1668268), its impact on specific organs has been a focus of preclinical investigations.

    Investigations into Organ-Specific Toxicity (e.g., Nephrotoxicity, Cardiotoxicity)

    Nephrotoxicity: Norcantharidin has been associated with urinary organ damage, although clinical studies suggest it has significantly reduced nephrotoxicity compared to cantharidin. tandfonline.comnih.govtandfonline.com Preclinical studies have indicated that high doses of NCTD can lead to increased reactive oxygen species (ROS) in kidney tissues, causing injuries such as congestion and vasodilation. mdpi.com Histopathological analysis revealed an increased average size and count of renal tubules in mice treated with NCTD. nih.gov Despite these findings, NCTD has also demonstrated a protective effect against renal interstitial fibrosis in various rat models. nih.govtandfonline.com Strategies to mitigate nephrotoxicity include the development of nanoparticle formulations, such as chitosan nanoparticles, which aim to modify NCTD's distribution and reduce its renal accumulation. tandfonline.com However, some targeted liposome (B1194612) formulations, while enhancing tumor targeting, have shown an increased risk to the kidney. dovepress.com

    Cardiotoxicity: Cardiotoxicity is noted as a potential side effect of Norcantharidin, though specific experimental data detailing mechanisms or quantitative effects are less prominent in the provided literature compared to nephrotoxicity. researchgate.netmdpi.comnih.govtandfonline.comnih.gov Nevertheless, formulations like NCTD liposome-emulsion hybrids (NLEH) have demonstrated a significant reduction in cardiac toxicity in preclinical evaluations. mdpi.comtandfonline.com

    Hepatotoxicity: While cantharidin is known for its severe hepatotoxicity, Norcantharidin generally exhibits lower toxicity to the liver. mdpi.comnih.govresearchgate.netfrontiersin.org Advanced formulations, such as NLEH, have also shown reduced hepatotoxicity. mdpi.comtandfonline.com

    Table 1: Norcantharidin Pharmacokinetic Parameters in Experimental Models

    Formulation/Administration RouteSpeciesParameter TestedValue(s)Reference
    Free NCTD (Oral)MouseTissues Peak Conc.Kidney, Liver, Tumor, Stomach, Intestines, Heart, Lung nih.gov
    Free NCTD (IV)MouseTissues Peak Conc.Bile duct, Liver, Kidney, Heart, Lung nih.gov
    Free NCTD (Oral)MouseBlood t1/2~0.26 h nih.gov
    Free NCTD (IV)Rat (SD)Elimination t1/2(β)2.63 h nih.govresearchgate.net
    Free NCTD (IV)MouseDistribution t1/2(α)0.26 h tandfonline.com
    NCTD Injection (IV)Mouset1/2(α)0.27 ± 0.07 hr tandfonline.com
    NCTD Injection (IV)Mouset1/2(β)41.77 ± 4.23 hr tandfonline.com
    NCTD ME (IV)Mouset1/2(α)0.45 ± 0.08 hr tandfonline.com
    NCTD ME (IV)Mouset1/2(β)103.3 ± 12.4 hr tandfonline.com
    NCTD ME (IV)MouseCirculation t1/2~2.62x longer than NCTD injection tandfonline.com
    PVP–NCTD–NPs (IV)RatDistribution t1/2(α)0.73 hours tandfonline.com
    NLEH (General)-Blood Circulation2.08-fold longer researchgate.nettandfonline.com
    DM-NCTD (IV)BeagleT1/2(α)0.20 - 0.55 h nih.gov
    NCTD-loaded lipid microspheres-Biological Half-lifeProlonged mdpi.com

    Note: Values represent data from various studies and may vary based on experimental conditions and species.

    Table 2: Norcantharidin Tissue Distribution and Targeting

    Formulation/Administration RouteSpeciesKey Tissues of Accumulation/TargetingObservationsReference
    Free NCTD (Oral)MouseSmall intestine, Gallbladder, Stomach, Adrenal gland, Kidney, Heart, UterusHigh radioactivity within 15 min to 3 hrs. nih.gov
    Free NCTD (IV)MouseBile duct, Liver, Kidney, Heart, LungHigh distribution, peak in Liver & Cancer tissues within 15 min. nih.gov
    PVP–NCTD–NPs (IV)MouseLiverImproved hepatic targeting effect. nih.govtandfonline.com
    NCTD ME (IV)MouseLiverEnhanced liver targeting, prolonged retention time. tandfonline.com
    NLEH (General)-TumorEnhanced tumor-targeting accumulation. researchgate.netmdpi.com
    Core–shell lipid NPs (APRPG-NPs)MouseTumor vs. LiverHigher fluorescence in tumor, lower in liver. frontiersin.org
    DM-NCTD/FA-PEG liposomes (IV)MouseTumorHighest tumor-targeting efficiency. dovepress.com
    DM-NCTD/FA-PEG liposomes (IV)MouseKidneyHigher risk of kidney intoxication compared to normal liposomes. dovepress.com

    Table 3: Organ-Specific Toxicity Findings in Preclinical Studies

    Organ SystemObserved Effect(s) of NCTDMitigation Strategies/ObservationsReference
    Kidney Increased ROS levels, tissue congestion, vasodilationNanoparticle formulations (e.g., chitosan NPs) aim to reduce nephrotoxicity. tandfonline.com mdpi.com
    Augmented average size and count of cortex convoluted tubulesNCTD attenuates renal interstitial fibrosis. nih.govtandfonline.com nih.gov
    Potential risk of intoxication with targeted liposomesNLEH formulation showed reduced renal toxicity. mdpi.comtandfonline.com dovepress.com
    Heart Mentioned as a side effectNLEH formulation showed reduced cardiac toxicity. mdpi.comtandfonline.com researchgate.netmdpi.comnih.govtandfonline.comnih.gov
    Liver Lower toxicity than CantharidinNLEH formulation showed reduced hepatotoxicity. mdpi.comtandfonline.com mdpi.comnih.govresearchgate.netfrontiersin.org

    Advanced Drug Delivery Systems for Norcantharidin

    Rationale for Enhanced Delivery Systems in Norcantharidin Therapeutics

    The primary motivation for developing sophisticated delivery systems for NCTD stems from its inherent physicochemical and pharmacological limitations. NCTD exhibits poor solubility in aqueous solutions, which complicates the formulation of intravenous dosage forms and can limit its bioavailability. nih.govuc.pt Its rapid metabolism and short half-life in the body mean that maintaining therapeutic concentrations at the tumor site is challenging without frequent administration of high doses, which in turn increases the risk of systemic toxicity. nih.gov

    Furthermore, while NCTD is less toxic than its parent compound, cantharidin (B1668268), high concentrations can still lead to adverse effects, including irritation at the injection site and potential organ toxicity. uc.ptnih.govnih.gov Targeted drug delivery systems offer a promising strategy to mitigate these issues. nih.govnih.gov By encapsulating NCTD within a carrier, it is possible to improve its solubility, protect it from premature degradation, and control its release. mdpi.com More importantly, these systems can be designed to preferentially accumulate in tumor tissues, thereby increasing the local drug concentration and enhancing its anticancer activity while reducing exposure to healthy tissues. nih.gov

    Nanocarrier-Based Delivery Strategies

    Nanotechnology has provided a versatile platform for the development of advanced drug delivery systems for NCTD. Nanocarriers, due to their small size and large surface area, offer unique advantages in drug delivery, including improved drug solubility, stability, and the ability to traverse biological barriers. uc.pt Various types of nanocarriers, such as liposomes and nanoemulsions, have been explored to enhance the therapeutic potential of NCTD. nih.gov

    Liposomal Delivery Systems

    Liposomes are microscopic vesicles composed of a phospholipid bilayer, which can encapsulate both hydrophilic and lipophilic drugs. mdpi.com They are biocompatible, biodegradable, and can be tailored to control drug release and improve targeting. mdpi.com

    Liposomal formulations of NCTD can take advantage of the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of many solid tumors. nih.gov Tumor blood vessels are often leaky and disorganized, with pore sizes larger than those in healthy tissues. This allows nanoparticles, such as liposomes, to extravasate from the bloodstream and accumulate in the tumor interstitium. nih.govresearchgate.net Coupled with poor lymphatic drainage in tumors, this leads to the passive accumulation and retention of the drug-loaded liposomes at the tumor site. nih.gov This passive targeting strategy increases the concentration of NCTD in the tumor while minimizing its distribution to healthy organs, thereby enhancing its therapeutic index. nih.govmdpi.com

    To further improve the specificity of drug delivery, liposomes can be functionalized with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. This approach is known as active targeting. mdpi.com

    One common strategy involves the use of folate as a targeting moiety. Many cancer cells, including those in colorectal cancer, overexpress folate receptors to meet their high demand for this vitamin for rapid proliferation. mdpi.com By attaching folate to the surface of NCTD-loaded liposomes, these nanocarriers can specifically bind to and be internalized by cancer cells, leading to a more efficient and targeted delivery of the drug. mdpi.com

    Another promising ligand is lactoferrin , a protein that can bind to lactoferrin receptors, which are also often overexpressed on various tumor cells. Functionalizing liposomes with lactoferrin can enhance their uptake by cancer cells through receptor-mediated endocytosis.

    The tumor microenvironment is often characterized by a lower pH compared to normal tissues. This acidic environment can be exploited for targeted drug release using pH-sensitive liposomes. These liposomes are designed to be stable at physiological pH (around 7.4) but become destabilized and release their drug payload in the acidic conditions of the tumor. This triggered release mechanism ensures that the drug is preferentially released at the target site, further enhancing its efficacy and reducing systemic toxicity. The development of a liposomal formulation of an NCTD derivative utilized a pH gradient loading technique to achieve high drug encapsulation and sustained release. nih.govresearchgate.netresearchgate.net

    Nanoemulsions

    Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They are effective carriers for poorly water-soluble drugs like NCTD. uc.pt By dissolving NCTD in the oil phase of a nanoemulsion, its solubility can be significantly increased. uc.pt

    A study on an oil-in-water nanoemulsion of NCTD demonstrated a tenfold increase in its solubility compared to water. uc.pt These formulations can be designed for various routes of administration, including topical and intravenous. uc.pt Nanoemulsions offer several advantages, such as high drug-loading capacity, good stability, and the ability to enhance drug absorption and bioavailability. uc.pt For instance, a nanoemulsion of NCTD was developed for topical application in melanoma, showing a sustained release profile which is ideal for prolonged therapeutic effects. uc.pt Furthermore, a liposome-emulsion hybrid system for NCTD has been developed, which demonstrated improved encapsulation efficiency and enhanced antitumor activity by promoting tumor absorption and sustained drug release. mdpi.comresearchgate.net

    Table of Research Findings on Norcantharidin Delivery Systems

    Delivery SystemKey FeaturesResearch FindingsReference
    Folate-Targeted Liposomes Active targeting via folate receptors overexpressed on colorectal cancer cells.Enhanced the antitumor efficacy of NCTD while minimizing toxic effects on non-target tissues. mdpi.com
    Liposomal NCTD Derivative Utilized a pH gradient for active loading, achieving high encapsulation efficiency (98.7%) and drug loading (32.86%).Showed comparable in vitro activity to NCTD and improved in vivo anticancer activity with better tolerability. nih.gov
    Oil-in-Water Nanoemulsion Increased NCTD solubility 10-fold compared to water; suitable for topical application.Demonstrated a sustained release profile and cytotoxic effects on melanoma cells in vitro. uc.pt
    Liposome-Emulsion Hybrid Combined features of liposomes and emulsions to improve encapsulation and stability.Showed improved encapsulation efficiency (89.3%), enhanced tumor absorption, and prolonged circulation time. researchgate.net
    Exosome-Based Delivery Used bone marrow mesenchymal stem cell-derived exosomes as carriers.Promoted cellular uptake, induced cell cycle arrest, and showed significant in vivo antitumor effects in hepatocellular carcinoma models. acs.org
    Core-Shell Nanoparticles Co-loaded with Paclitaxel (B517696) and modified with a tumor-targeting peptide (APRPG).Enhanced drug uptake, inhibited proliferation and migration of hepatoma cells more effectively than non-targeted nanoparticles. frontiersin.org

    Polymeric Micelles (e.g., Triblock Copolymers, C60-Modified)

    Polymeric micelles are nanosized, self-assembling structures formed from amphiphilic block copolymers. nih.govmdpi.com They typically consist of a hydrophobic core that can encapsulate poorly water-soluble drugs like NCTD, and a hydrophilic shell that provides stability in aqueous environments and helps to avoid rapid clearance from the body. nih.govnih.gov

    Triblock copolymers are a class of polymers used to form these micelles. nih.gov For instance, a NCTD nano-micelle was prepared using the triblock copolymer distearyl phosphatidylethanolamine-polyethylene glycol-maleimide. nih.gov This formulation exhibited a particle size of 138.6 ± 45.8 nm and an encapsulation efficiency of 83.67 ± 1.78%, and it demonstrated a higher tumor inhibition rate in an A549 tumor model compared to NCTD injection. nih.gov Another study utilized a volatile dialysis method to create NCTD polymer micelles with a particle size of 95.6 ± 10.1 nm, a drug loading of 6.0 ± 0.3%, and an encapsulation efficiency of 79.1 ± 0.8%. nih.gov These micelles showed pH-sensitive drug release, with more drug being released in the slightly acidic tumor microenvironment. nih.gov

    Researchers have also explored modifying polymeric micelles with Fullerene (C60) derivatives to enhance their properties. dntb.gov.uamedscape.commdpi.com C60-modified micelles have been shown to protect normal cells from the cytotoxic effects of anticancer drugs by reducing oxidative stress. mdpi.com In one study, DSPE-PEG-C60/NCTD micelles with a particle size of 91.57 nm were developed. researchgate.net These micelles were found to decrease cytotoxicity and the levels of reactive oxygen species (ROS) in normal human kidney cells (HK-2) while increasing apoptosis in human hepatoma (HepG2) cells. researchgate.net

    A novel approach involves the creation of raspberry-like multimicelle clusters from a linear-dendritic polymer containing both cisplatin (B142131) and NCTD. figshare.com These clusters, with a diameter of 132 nm, can disassemble into smaller micelles (40 nm) in the acidic tumor microenvironment, which is expected to improve deep tumor penetration. figshare.com This system also led to a prolonged blood circulation half-life and a significant tumor inhibition rate of 78.87% in H22 tumor-bearing mice. figshare.com

    Table 1: Characteristics of Polymeric Micelle-Based Norcantharidin Delivery Systems

    Delivery System Polymer/Modifier Particle Size (nm) Encapsulation Efficiency (%) Key Findings
    NCTD Nano-micelle Distearyl phosphatidylethanolamine-polyethylene glycol-maleimide 138.6 ± 45.8 83.67 ± 1.78 Enhanced antitumor effect in A549 tumor model. nih.gov
    NCTD Polymer Micelle Volatile Dialysis Method 95.6 ± 10.1 79.1 ± 0.8 pH-sensitive drug release, increased release in acidic environment. nih.gov
    DSPE-PEG-C60/NCTD Micelles DSPE-PEG-C60 91.57 Not Specified Reduced cytotoxicity in normal kidney cells, enhanced apoptosis in hepatoma cells. researchgate.net
    G1(PPDC)x-PMs Linear-Dendritic Polymer (Cisplatin & NCTD co-loaded) 132 Not Specified Disassembles into smaller micelles in acidic tumor microenvironment, prolonged circulation, high tumor inhibition rate. figshare.com

    Microsphere Delivery Systems (e.g., Albumin, Lipid Microspheres)

    Microsphere-based delivery systems represent another strategy to improve the therapeutic profile of NCTD. researchgate.netnih.gov These systems can control the drug's release rate and extend its biological half-life. nih.gov

    Albumin Microspheres: Albumin, a natural protein in the bloodstream, is a promising carrier for drug delivery due to its biocompatibility and non-toxic nature. invitria.com NCTD-loaded albumin microspheres have been prepared using an emulsion cross-linking method. tandfonline.com These microspheres were spherical, with a uniform size of 13.3 ± 0.4 µm and an encapsulation efficiency of 54.3 ± 4.18%. tandfonline.com In vivo studies demonstrated that these microspheres could significantly improve the liver tumor targeting of NCTD and prolong its circulation time compared to the free drug. nih.govtandfonline.com The pharmacokinetics of NCTD albumin microspheres followed a two-compartment model after intravenous administration, with a higher area under the curve (AUC) in the liver and spleen compared to the injection group. tandfonline.com

    Lipid Microspheres: Lipid microspheres (LMs) are capable of encapsulating drugs at the oil-water interface, which can enhance the solubility and stability of the drug. nih.gov NCTD venous lipid microspheres (NLM) have been developed to evaluate their pharmacokinetics, biodistribution, and antitumor efficacy. nih.gov Another study showed that lipid microspheres containing a C14 alkyl chain NCTD derivative (N-14NCTDALMs) improved stability and reduced toxicity compared to both NCTD and NCTD-LMs. nih.gov These findings suggest that lipid microspheres are a viable approach for increasing the stability and encapsulation rate of NCTD, thereby improving its bioavailability and antitumor effects while reducing toxicity. nih.gov

    Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

    Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosurfactants or cosolvents, that can form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media. innovareacademics.intandfonline.com This system is particularly useful for enhancing the oral bioavailability of poorly soluble drugs. innovareacademics.indovepress.com

    The development of a SNEDDS for NCTD has been undertaken to address its pH-dependent solubility. tandfonline.comnih.gov In one study, an optimized formulation consisted of NCTD (10 mg/g), ethyl oleate (B1233923) (50 wt.%), Cremophor EL (35 wt.%), and ethylene (B1197577) glycol (15 wt.%). tandfonline.comtandfonline.com The in vitro dissolution rate of this formulation was slower than that of a drug suspension, suggesting a sustained-release potential. tandfonline.comnih.gov The selection of appropriate oils is crucial, as a higher solubility of the drug in the oil phase helps maintain the drug in a solubilized state and can influence its absorption and distribution. tandfonline.com Ternary phase diagrams are often constructed to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. tandfonline.comnih.gov

    Liposome-Emulsion Hybrid Delivery Systems

    A novel approach to NCTD delivery is the creation of a liposome-emulsion hybrid (NLEH) system. mdpi.comresearchgate.netnih.gov This system was developed to improve the encapsulation efficiency and sterilization stability of NCTD, which has some degree of hydrophilicity and poor lipophilicity. researchgate.netnih.govtandfonline.com

    In this hybrid system, NCTD is first made more lipophilic by forming phospholipid complexes. researchgate.netnih.govtandfonline.com These complexes are then loaded into both the oil phase and at the oil-water interface, and are also encapsulated within a phospholipid bilayer. researchgate.netnih.govtandfonline.com This method resulted in a high encapsulation efficiency of 89.3%. researchgate.netnih.govtandfonline.com Compared to conventional NCTD liposomes and emulsions, the NLEH system demonstrated enhanced antitumor activity. researchgate.netnih.gov This hybrid system has also been investigated in combination with PD-1/PD-L1 immunotherapy for hepatocellular carcinoma, where it showed enhanced anticancer activity and reduced toxicity. nih.gov

    Evaluation of Delivery Systems on Pharmacokinetics and Bioavailability

    Advanced drug delivery systems have a significant impact on the pharmacokinetics and bioavailability of NCTD.

    Polymeric Micelles: A linear-dendritic polymer-based micelle system for co-delivering cisplatin and NCTD demonstrated a significantly prolonged blood circulation half-life, which is advantageous for achieving sufficient tumor accumulation through the enhanced permeability and retention (EPR) effect. figshare.com

    Microspheres: NCTD albumin microspheres, when administered intravenously, showed a 1.11 times increase in the area under the curve (AUC) and a 1.66 times increase in the elimination half-life (t1/2β) compared to NCTD injection, with a significantly reduced in vivo clearance rate. tandfonline.com Nanoparticles coated with polyvinylpyrrolidone (B124986) (PVP-NCTD-NPs) also showed increased elimination half-life and decreased clearance. researchgate.net The relative oral and intravenous bioavailabilities of PVP-NCTD-NPs were 173.3% and 325.5%, respectively, compared to the free drug. researchgate.net

    Liposome-Emulsion Hybrids: The NLEH delivery system was found to promote absorption by 1.93-fold and prolong blood circulation by 2.08-fold compared to free NCTD. researchgate.netnih.govtandfonline.com

    SNEDDS: While specific in vivo pharmacokinetic data for NCTD-SNEDDS was not detailed in the provided context, the primary goal of SNEDDS is to enhance oral bioavailability by improving the dissolution of poorly soluble drugs. innovareacademics.indovepress.com

    Table 2: Impact of Delivery Systems on Norcantharidin Pharmacokinetics

    Delivery System Key Pharmacokinetic Improvements Fold Increase in Bioavailability/AUC (approx.)
    Polymeric Micelles Prolonged blood circulation half-life. figshare.com Not specified
    Albumin Microspheres Increased AUC and elimination half-life, reduced clearance. tandfonline.com 1.11 (AUC)
    PVP-Coated Nanoparticles Increased elimination half-life, decreased clearance. researchgate.net Oral: 1.73, IV: 3.26
    Liposome-Emulsion Hybrid Promoted absorption, prolonged blood circulation. researchgate.netnih.gov 1.93 (absorption)

    Impact of Delivery Systems on Tumor Accumulation and Penetration

    A key objective of advanced drug delivery systems is to enhance the accumulation and penetration of NCTD within tumor tissues.

    Polymeric Micelles: The size-shifting raspberry-like multimicelle clusters (132 nm) are designed to extravasate into tumor tissues and then disassemble into smaller micelles (40 nm) in the acidic tumor microenvironment, a feature intended to enhance deep tumor penetration and cellular accumulation. figshare.com Arabinogalactan-modified polymer micelles have also been shown to increase the accumulation of NCTD in tumor tissues through active liver targeting. mdpi.com

    Microspheres: NCTD albumin microspheres have demonstrated significantly improved liver tumor targeting. nih.govtandfonline.com The concentration of these microspheres in the liver was notably higher than in other tissues and plasma. tandfonline.com

    Liposome-Emulsion Hybrids: The NLEH system was shown to enhance tumor-targeting accumulation by 1.19 times and improve tumor penetration compared to free NCTD. researchgate.netnih.govtandfonline.com

    Lipid-Polymer Hybrid Nanoparticles: RGD-modified lipid-polymer hybrid nanoparticles carrying NCTD showed greater accumulation in orthotopic triple-negative breast cancer tumors and their lung metastases compared to non-targeted nanoparticles. nih.gov

    Role of Targeted Delivery in Reducing Off-Target Toxicity

    A major advantage of targeted drug delivery systems is their potential to minimize the exposure of healthy tissues to cytotoxic drugs, thereby reducing off-target toxicity. nih.govnih.gov

    Targeted Nanoparticles: By directing the drug specifically to tumor cells, targeted delivery systems can reduce the drug's concentration in non-target organs, which is a primary cause of adverse effects. nih.gov For example, galactosylated chitosan (B1678972) nanoparticles were designed to deliver NCTD to liver cancer cells, which not only improved the local concentration of the drug in the tumor but also reduced its uptake by normal cells, thus mitigating toxicity. mdpi.com Similarly, aptamer-modified solid lipid nanoparticles can precisely target tumor cells, which helps to reduce off-target effects and minimize damage to normal cells. tandfonline.com

    C60-Modified Micelles: These micelles have shown a protective effect on normal cells by reducing drug-induced oxidative stress, a mechanism that could lower the nephrotoxicity associated with NCTD. mdpi.comresearchgate.net

    Liposome-Emulsion Hybrids: The NLEH system was found to decrease the targeting efficiency of NCTD in the heart and kidneys, indicating better biosafety. researchgate.net

    Linear-Dendritic Polymer Micelles: The G1(PPDC)x-PMs system for co-delivering cisplatin and NCTD was reported to alleviate both the myelosuppression associated with cisplatin and the vascular irritation caused by NCTD. figshare.com

    In essence, by enhancing tumor-specific delivery and, in some cases, providing a protective effect to normal cells, advanced drug delivery systems play a crucial role in reducing the off-target toxicity of Norcantharidin. mdpi.comtandfonline.com

    Norcantharidin in Combination Therapy Research

    Synergistic Antitumor Effects with Conventional Chemotherapeutic Agents

    Studies have explored the synergistic effects of Norcantharidin with several conventional chemotherapy drugs, revealing its potential to augment their anticancer activities and resensitize resistant cancer cells.

    The combination of Norcantharidin and Cisplatin (B142131) (DDP) has shown promise in overcoming cisplatin resistance in non-small cell lung cancer (NSCLC). In cisplatin-resistant A549/DDP cells, the combined treatment significantly sensitized the cells to DDP-induced growth inhibition. nih.gov

    This synergistic effect is attributed to the regulation of the Yes-associated protein 1 (YAP) pathway. The combination therapy was found to reduce YAP promoter activity and the expression of its target genes, connective tissue growth factor (CTGF) and cysteine-rich angiogenic inducer 61 (CYR61). nih.gov Furthermore, the co-administration of NCTD and DDP led to increased cell apoptosis and senescence, alongside a decrease in epithelial-to-mesenchymal transition (EMT), cell migration, and invasion. nih.gov These findings suggest that NCTD can reverse DDP resistance, offering a potential strategy to improve clinical outcomes for patients with NSCLC. nih.gov

    Research Findings on Norcantharidin and Cisplatin Combination in A549/DDP Lung Cancer Cells

    Parameter Observation Mechanism of Action
    Cell Viability Significantly decreased Sensitization to DDP-induced growth inhibition
    Colony Formation Significantly decreased Inhibition of cell proliferation
    Cell Apoptosis Increased Induction of programmed cell death
    Cell Senescence Enhanced Promotion of cellular aging
    Epithelial-Mesenchymal Transition (EMT) Decreased Inhibition of cancer cell metastasis
    Cell Migration and Invasion Decreased Inhibition of cancer cell metastasis

    In prostate cancer models, Norcantharidin has been shown to work synergistically with Paclitaxel (B517696) (PTX), a commonly used chemotherapeutic agent. nih.govresearchgate.net The combination of NCTD and PTX leads to an enhanced apoptotic effect in prostate cancer cells, mediated by endoplasmic reticulum (ER) stress. nih.govresearchgate.net

    The underlying mechanism involves the targeting of SIRT7 expression. The combined treatment was observed to inhibit cell proliferation, induce G2/M phase cell cycle arrest, and promote cell death. researchgate.net This research highlights the potential of using NCTD in conjunction with PTX to develop more effective therapeutic strategies for prostate cancer. nih.gov

    Effects of Norcantharidin and Paclitaxel Combination on Prostate Cancer Cells

    Cellular Process Effect of Combination Therapy
    Cell Proliferation Inhibited
    Cell Cycle G2/M Phase Arrest
    Apoptosis Induced via ER stress

    Research has demonstrated a synergistic effect when Norcantharidin is combined with 5-Fluorouracil (5-FU) in cervical cancer cell lines. scispace.commdpi.com This combination leads to enhanced cytotoxicity and inhibition of cancer cell proliferation. scispace.com

    The primary mechanism behind this synergy is the potentiation of 5-FU-induced apoptosis. mdpi.comnih.gov NCTD was found to enhance the activation of apoptosis-related proteins, specifically through a caspase-dependent pathway. scispace.commdpi.com These findings suggest that NCTD could be a valuable addition to 5-FU-based chemotherapy regimens for cervical cancer. scispace.com

    Synergistic Effects of Norcantharidin and 5-Fluorouracil in Cervical Cancer Cells

    Parameter Effect of Combination Underlying Mechanism
    Cell Viability Decreased Enhanced cytotoxicity
    Cell Proliferation Inhibited Synergistic antiproliferative effect
    Apoptosis Increased Enhanced 5-FU-induced apoptosis

    Combination with Targeted Therapeutic Agents

    Norcantharidin has also been investigated in combination with targeted therapeutic agents, where it has shown the ability to overcome resistance and enhance the efficacy of these modern cancer drugs. nih.gov

    The combination of Norcantharidin with Bcl-2 family inhibitors has shown significant therapeutic potential. In hepatocellular carcinoma (HCC), NCTD can effectively overcome resistance to the Bcl-2 inhibitor ABT-737. nih.govwjgnet.com The mechanism involves the inhibition of Mcl-1 expression, an anti-apoptotic protein that confers resistance to ABT-737. wjgnet.com The combined treatment of NCTD and ABT-737 resulted in a stronger inhibition of cell proliferation and a greater induction of apoptosis compared to either agent alone. wjgnet.comnih.gov

    Similarly, NCTD has the potential to enhance the apoptosis triggered by another Bcl-2 inhibitor, ABT-263, and reverse therapeutic resistance in neuroblastoma cells. nih.gov This suggests a broader applicability of NCTD in overcoming resistance to Bcl-2 targeted therapies. nih.gov

    Norcantharidin's Effect on Bcl-2 Inhibitor Sensitivity

    Cancer Model Bcl-2 Inhibitor Norcantharidin's Effect Mechanism
    Hepatocellular Carcinoma ABT-737 Overcomes resistance, enhances apoptosis Inhibition of Mcl-1 expression

    In the context of hepatocellular carcinoma (HCC), Norcantharidin has been found to potentiate the antitumor activity of Sorafenib (B1663141), a multi-kinase inhibitor. dntb.gov.uaconsensus.app This combination offers a promising approach for treating HCC. consensus.app

    The synergistic effect is mediated through the inhibition of the IL-6/STAT3 signaling pathway. dntb.gov.uaconsensus.app By suppressing this pathway, NCTD enhances the therapeutic efficacy of Sorafenib, leading to improved antitumor outcomes in a rat model of HCC. dntb.gov.ua

    Norcantharidin and Sorafenib Combination in Hepatocellular Carcinoma

    Parameter Effect of Combination Therapy
    Antitumor Activity Potentiated

    With Crizotinib (B193316) (c-Met Inhibitor)

    Research into the combination of Norcantharidin and the c-Met inhibitor Crizotinib has shown significant promise in preclinical models of hepatocellular carcinoma (HCC). mdpi.com Studies revealed that NCTD alone can reduce the viability of human HCC cells by inducing high levels of autophagic cell death. mdpi.com This effect is mechanistically linked to a reduction in the phosphorylation of both c-Met and the mammalian target of rapamycin (B549165) (mTOR). mdpi.com

    The combination of NCTD with Crizotinib was found to be more effective than NCTD alone in restraining cancer cell proliferation in vitro and tumor growth in vivo. mdpi.com This enhanced effect is attributed to the synergistic induction of cytotoxic autophagy resulting from the dual inhibition of the c-Met/mTOR signaling pathway. mdpi.com In xenograft tumor models, the combination treatment led to a greater restriction in tumor growth compared to NCTD monotherapy, which correlated with increased levels of the autophagy marker LC3-II and attenuated expression of phosphorylated c-Met and mTOR in tumor samples. mdpi.com These findings suggest that combining NCTD with a c-Met inhibitor like Crizotinib could represent a novel therapeutic strategy for HCC. mdpi.com

    Table 1: Research Findings for Norcantharidin with Crizotinib

    Combination AgentCancer ModelKey FindingsMechanism of Action
    CrizotinibHepatocellular Carcinoma (HepG2, MHCC-97H)- Enhanced inhibition of tumor growth in vivo compared to single agents. mdpi.com
  • Increased cytotoxic autophagy in cancer cells. mdpi.com
  • - Repression of the c-Met/mTOR signaling pathway. mdpi.com
  • Reduction in phosphorylation of both c-Met and mTOR. mdpi.com
  • With Angiogenic Inhibitors

    Norcantharidin itself possesses anti-angiogenic properties, with studies demonstrating its ability to inhibit tumor angiogenesis by blocking signaling pathways such as VEGFR2/MEK/ERK. However, its efficacy can be significantly enhanced when combined with dedicated angiogenic inhibitors. Research has shown that combining NCTD with the anti-VEGF antibody Bevacizumab dramatically inhibits the growth of pancreatic cancer subcutaneous xenografts. nih.gov

    Studies involving cantharidin (B1668268), the parent compound of NCTD, have also shown remarkable additive antitumor effects when combined with well-established anti-angiogenic agents like Bevacizumab and Endostar. nih.gov In pancreatic cancer models, the combination of cantharidin with these agents significantly repressed the growth of subcutaneous xenografts. nih.gov Notably, a triple combination of cantharidin, Bevacizumab, and Endostar almost completely abolished the enlargement of these xenografts, highlighting the powerful synergy of targeting angiogenesis from multiple angles alongside the cytotoxic effects of cantharidin derivatives. nih.gov This suggests that such combination regimens hold significant promise for future clinical applications. nih.gov

    With Other Metastasis Inhibitors (e.g., Niclosamide)

    Norcantharidin has been identified as a transcriptional inhibitor of key metastasis-inducing genes, including S100A4 and MACC1, in colorectal cancer (CRC) cells. nih.govnih.gov By downregulating the mRNA and protein expression of these genes, NCTD can inhibit cancer cell migration, motility, and colony formation in vitro. nih.gov This inherent anti-metastatic activity provides a strong rationale for its use in combination with other anti-metastatic agents to achieve a more comprehensive blockade of the metastatic cascade. nih.gov

    Research suggests that NCTD could be a valuable component of a combination therapy with other metastasis inhibitors, such as Niclosamide. nih.gov Such a strategy would target multiple pathways involved in tumor progression and spread. The combination of NCTD's ability to suppress key metastasis-promoting genes with the mechanisms of other inhibitors could offer a synergistic therapeutic option for patients at high risk of developing metastasis. nih.gov

    Table 2: Research Findings for Norcantharidin with Metastasis Inhibitors

    Combination AgentCancer ModelKey FindingsMechanism of Action
    Niclosamide (Proposed)Colorectal Cancer- NCTD transcriptionally inhibits metastasis-inducing genes S100A4 and MACC1. nih.govnih.gov
  • Combination therapy is proposed as a valuable therapeutic option. nih.gov
  • - Downregulation of S100A4 and MACC1 mRNA and protein expression. nih.gov
  • Inhibition of cancer cell migration and motility. nih.gov
  • Combination with Radiotherapy

    Norcantharidin has been shown to act as a potent radiosensitizer, enhancing the efficacy of ionizing radiation (IR) in treating cancer. nih.govwaocp.orgsciencepublishinggroup.com This has been particularly well-documented in colorectal cancer (CRC), where the combination of NCTD and IR significantly inhibits the proliferation of cancer cells more than either treatment alone. sciencepublishinggroup.com

    Radiosensitization Mechanisms in Colorectal Cancer

    The radiosensitizing effect of Norcantharidin in colorectal cancer is multifactorial. nih.govwaocp.orgsciencepublishinggroup.com A primary mechanism is the induction of excessive reactive oxygen species (ROS). sciencepublishinggroup.com The combination of NCTD and IR leads to a surge in ROS production, which in turn decreases the mitochondrial membrane potential and increases its permeability. nih.govwaocp.orgsciencepublishinggroup.com This promotes the release of cytochrome C from the mitochondria into the cytoplasm, a key step in initiating apoptosis. sciencepublishinggroup.com

    Furthermore, the ROS surge activates the mitochondrial fission protein DRP1, leading to increased mitochondrial fission and damage, which heightens the sensitivity of CRC cells to radiotherapy. nih.govwaocp.orgsciencepublishinggroup.com NCTD also contributes to radiosensitization by causing DNA damage and blocking the cell cycle at the G2/M phase. sciencepublishinggroup.com This cell cycle arrest is associated with decreased expression of key regulatory proteins, including p-CHK2, cyclin B1, and p-CDC2, further preventing cancer cells from repairing radiation-induced damage and proliferating. nih.govwaocp.org

    Table 3: Radiosensitization Mechanisms of Norcantharidin in Colorectal Cancer

    MechanismCellular EffectKey Molecular Events
    ROS Induction- Increased mitochondrial damage. nih.govwaocp.orgsciencepublishinggroup.com
  • Apoptosis induction. sciencepublishinggroup.com
  • - Decreased mitochondrial membrane potential. sciencepublishinggroup.com
  • Activation of mitochondrial fission protein DRP1. nih.govwaocp.orgsciencepublishinggroup.com
  • Cell Cycle Arrest- Blockade at G2/M phase. nih.govwaocp.org- Decreased expression of p-CHK2, cyclin B1, p-CDC2. nih.govwaocp.org
    DNA Damage- Inhibition of radiation resistance. nih.govwaocp.org- Accumulation of DNA lesions. sciencepublishinggroup.com

    Combination with Metabolic Inhibitors (e.g., 2-Deoxy-d-glucose)

    Targeting the altered metabolism of cancer cells is a key therapeutic strategy. Research has investigated the combined effect of Norcantharidin with the glycolytic inhibitor 2-Deoxy-d-glucose (2-DG) in liver cancer cell lines (HepG2 and Hepa 1-6). nih.govnih.gov The combination of NCTD and 2-DG displayed a significantly more cytotoxic effect than either drug used alone. nih.gov This synergistic interaction also led to a loss of colony formation efficiency and a reduction in the migration rate of the cancer cells. nih.govnih.gov The underlying mechanism for this enhanced toxicity involves increased intracellular ROS generation and nuclear condensation, which ultimately induces apoptosis and inhibits cancer cell growth and survival. nih.gov

    Preclinical Efficacy and Mechanistic Investigations of Combination Regimens

    Preclinical studies across various cancer models have consistently demonstrated the efficacy of Norcantharidin-based combination therapies. The mechanistic rationale for these combinations is rooted in NCTD's ability to modulate multiple critical cellular pathways, which complements the action of other therapeutic agents.

    In HCC, combining NCTD with Crizotinib leverages a dual attack on the c-Met/mTOR pathway, leading to enhanced autophagic cell death. mdpi.com In colorectal cancer, its combination with radiotherapy shows strong synergy through ROS-mediated mitochondrial damage and cell cycle arrest, overcoming radiation tolerance. sciencepublishinggroup.com Similarly, pairing NCTD with the metabolic inhibitor 2-DG in liver cancer models results in heightened cytotoxic effects by inducing overwhelming oxidative stress and apoptosis. nih.govnih.gov Furthermore, the demonstrated ability of NCTD to inhibit angiogenesis and key metastasis-related genes provides a strong basis for its combination with specific anti-angiogenic and anti-metastatic drugs to create a multi-pronged assault on tumor growth, survival, and spread. nih.govnih.gov These mechanistic investigations underscore the potential of NCTD as a versatile agent in combination regimens for cancer treatment.

    Mechanisms of Therapeutic Resistance and Norcantharidin S Role in Reversal

    Norcantharidin as a Reversal Agent for Therapeutic Resistance

    Modulation of YAP Pathway to Overcome Cisplatin (B142131) Resistance

    Cisplatin (DDP) is a cornerstone chemotherapy agent, but its effectiveness is frequently compromised by the development of resistance in cancer cells. Studies have indicated that the Yes-associated protein (YAP) pathway plays a critical role in conferring resistance to cisplatin. Norcantharidin has been shown to effectively reverse cisplatin resistance in non-small cell lung cancer (NSCLC) by modulating the YAP pathway nih.govnih.gov. Research demonstrates that NCTD, in combination with cisplatin, significantly reduces YAP promoter activity and the expression levels of its downstream target genes, connective tissue growth factor (CTGF) and cysteine-rich angiogenic inducer 61 (CYR61) nih.gov. This modulation of the YAP pathway by NCTD not only sensitizes cells to cisplatin-induced growth inhibition but also enhances apoptosis and reduces epithelial-to-mesenchymal transition (EMT), a process often associated with drug resistance and metastasis nih.gov.

    Pathway/TargetTreatment GroupYAP Promoter ActivityCTGF mRNA/ProteinCYR61 mRNA/ProteinApoptosis Rate
    YAP PathwayNCTD aloneReducedReducedReducedIncreased
    Cisplatin aloneSlightly ReducedSlightly ReducedSlightly ReducedIncreased
    NCTD + CisplatinMarkedly ReducedMarkedly ReducedMarkedly ReducedSignificantly Increased

    Note: Data is qualitative based on findings from nih.gov. Specific quantitative values for promoter activity and gene expression levels were not consistently provided in a format suitable for direct numerical tabulation across multiple studies.

    Suppression of Mcl-1 to Enhance Apoptosis Induced by Bcl-2 Inhibitors

    Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic member of the Bcl-2 protein family, often overexpressed in various cancers and contributing to resistance against apoptosis-inducing therapies, including Bcl-2 inhibitors nih.govnih.gov. Norcantharidin has been shown to suppress Mcl-1 expression in several cancer types, including hepatocellular carcinoma (HCC) and renal cancer cells nih.govresearchgate.net. Specifically, in HCC, NCTD inhibits Mcl-1 expression through transcriptional repression. This action facilitates the cytoplasmic release of cytochrome C and enhances the cleavage of caspases-9 and -3, thereby sensitizing cancer cells to apoptosis induced by Bcl-2/Bcl-xL antagonists like ABT-737 nih.gov. By reducing Mcl-1 levels, NCTD can overcome resistance to these targeted therapies, leading to enhanced cell death nih.govnih.gov.

    Treatment CombinationMcl-1 ExpressionCytochrome C ReleaseCaspase-3/9 ActivationApoptosis Enhancement
    Bcl-2 Inhibitor aloneHighLowLowModerate
    NCTD + Bcl-2 InhibitorLowHighHighSignificant

    Note: Data is qualitative, reflecting the general trend observed in studies combining NCTD with Bcl-2 inhibitors nih.govnih.gov.

    Overcoming Sorafenib (B1663141) Resistance via IL-6/STAT3 Pathway Modulation

    Sorafenib (Sora) is a multi-kinase inhibitor used in the treatment of hepatocellular carcinoma (HCC), but acquired resistance significantly limits its clinical efficacy. The interleukin-6 (IL-6)/signal transducer and activator of transcription 3 (STAT3) pathway is implicated in the development of sorafenib resistance in HCC nih.govnih.gov. Norcantharidin has demonstrated the ability to potentiate sorafenib's antitumor activity by suppressing the IL-6/STAT3 signaling pathway nih.govfrontiersin.org. In preclinical models, NCTD enhanced sorafenib-induced tumor immunity, attenuated angiogenesis and metastasis, and suppressed drug resistance and stemness markers nih.gov. By inhibiting this inflammatory axis, NCTD helps to overcome sorafenib resistance, thereby improving therapeutic outcomes nih.govnih.govfrontiersin.org.

    Pathway ModulationSorafenib AloneNCTD + SorafenibEffect on Resistance
    IL-6/STAT3 PathwayActivatedSuppressedReversal

    Note: Data is qualitative, indicating the pathway modulation observed with combination therapy nih.govnih.govfrontiersin.org.

    Sensitization to Radiotherapy

    Radiotherapy (RT) is a fundamental cancer treatment modality, but radioresistance can limit its effectiveness. Norcantharidin has been shown to re-sensitize radioresistant cancer cells to ionizing radiation (IR) nih.govnih.gov. In colorectal cancer (CRC) models, NCTD enhanced sensitivity to radiotherapy by inducing reactive oxygen species (ROS) generation, which led to DRP1 activation and mitochondrial damage nih.gov. Furthermore, NCTD promoted cell cycle arrest at the G2/M phase and reduced the expression of key cell cycle regulators like p-CHK2 and cyclin B1 nih.gov. Mechanistically, NCTD also induces the degradation of CDC6 protein, a molecule implicated in radioresistance, thereby promoting radiosensitization nih.gov. The combination of NCTD and IR has been observed to increase apoptosis and inhibit tumor growth in vivo nih.gov.

    Treatment CombinationRadiosensitivityROS GenerationMitochondrial DamageCDC6 DegradationApoptosis
    IR AloneLowBaselineBaselineBaselineModerate
    NCTD + IREnhancedIncreasedIncreasedIncreasedHigh

    Note: Data is qualitative, reflecting the observed effects of NCTD in combination with radiotherapy nih.govnih.gov.

    Degradation of Cdc6 to Inhibit DDR in Cancer Stem Cells

    Cancer stem cells (CSCs) are a subpopulation of cancer cells with self-renewal and differentiation capabilities, contributing significantly to therapeutic resistance and tumor recurrence. These cells often exhibit enhanced DNA damage response (DDR) activity, making them less susceptible to DNA-damaging agents like cisplatin nih.govnih.govdovepress.com. Norcantharidin has been identified as an agent that can inhibit the DDR in cancer stem cells by inducing the degradation of Cdc6 nih.govnih.govdovepress.com. Cdc6 is a protein involved in DNA replication initiation and also plays a role in recruiting the ATR-Chk1 pathway, a critical component of the DDR. NCTD treatment leads to a decrease in chromatin-bound Cdc6 levels and inhibits the activation of the ATR-Chk1 pathway, thereby reducing DDR activity in bladder cancer stem-like cells (BCSLCs) nih.govnih.govdovepress.com. This inhibition of DDR by NCTD enhances the sensitivity of BCSLCs to cisplatin, improving treatment outcomes nih.govnih.govdovepress.com. Additionally, NCTD's induction of Cdc6 degradation has also been linked to overcoming radioresistance nih.gov.

    Cellular ComponentTreatment GroupCdc6 Level (Chromatin-bound)ATR-Chk1 Pathway ActivationDDR ActivityCisplatin Sensitivity
    BCSLCsCisplatin aloneIncreasedActivatedHighLow
    BCSLCsNCTD + CisplatinDecreasedInhibitedReducedEnhanced

    Note: Data is qualitative, indicating the effect of NCTD on Cdc6 and DDR in cancer stem cells nih.govnih.govdovepress.com.

    Norcantharidin's ability to target multiple resistance pathways underscores its potential as a valuable adjunct in cancer therapy, offering a strategy to overcome the limitations imposed by drug and radiation resistance.

    Future Directions and Emerging Research Avenues for Norcantharidin

    Further Elucidation of Unexplored Molecular Mechanisms

    While the inhibition of protein phosphatase 1 (PP1) and 2A (PP2A) is a known mechanism of norcantharidin (NCTD), research continues to uncover a more complex network of molecular interactions. Scientists are actively investigating the full scope of downstream effects resulting from PP1/PP2A inhibition and searching for other potential molecular targets. It is believed that NCTD's influence extends beyond these initial targets, affecting a wider array of cellular signaling pathways.

    Current research is exploring how NCTD impacts critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are key regulators of cell growth and survival. A deeper understanding of these interactions could open new therapeutic possibilities. Additionally, studies are examining the potential for NCTD to induce autophagic cell death in hepatocellular carcinoma by inhibiting the c-Met/mTOR signaling pathway. tandfonline.com

    The process by which NCTD induces apoptosis, or programmed cell death, is also under more detailed investigation. While its ability to trigger apoptosis is established, the specific molecular components and the precise sequence of events are still being clarified. Research is concentrating on its effects on the Bcl-2 protein family, caspases, and other crucial apoptosis regulators to create a more comprehensive understanding of its pro-apoptotic functions.

    Development of Next-Generation Norcantharidin Derivatives with Enhanced Selectivity and Potency

    To address the limitations of norcantharidin, such as toxicity and a lack of tumor specificity, researchers are focused on developing new derivatives with improved therapeutic profiles. The aim is to synthesize compounds that are more effective against cancer cells while being less harmful to healthy tissues.

    A key area of this research is the synthesis of norcantharidin derivatives with modifications at the C-11 and C-12 positions. These changes are intended to improve the compound's ability to bind to target phosphatases in cancer cells. Another strategy is the development of prodrugs, which are inactive forms of the drug that become active only under the specific conditions of the tumor microenvironment, such as lower pH or the presence of certain enzymes. southalabama.edu This approach seeks to concentrate the active drug at the tumor site and reduce systemic toxicity. southalabama.edu

    Researchers are also creating and testing derivatives to enhance both potency and selectivity. mdpi.com For instance, the propoxymethyl derivative of norcantharidin has shown increased potency compared to the parent compound. mdpi.com The overarching goal is to develop a rapid and efficient method for assembling these derivatives to probe their therapeutic potential. mdpi.com

    Derivative StrategyRationaleDesired Outcome
    C-11/C-12 Modifications Enhance binding to target phosphatases in cancer cells.Increased potency and selectivity.
    Prodrugs Activation specifically within the tumor microenvironment.Higher drug concentration at the tumor site and reduced systemic toxicity. southalabama.edu
    Functionalized Derivatives Rapid assembly and testing of various chemical modifications.Identification of derivatives with optimal potency and selectivity. mdpi.com

    Translational Research on Epigenetic Modulations

    Emerging research indicates that norcantharidin may have the ability to modulate epigenetic processes, which are often dysregulated in cancer. researchgate.netnih.gov Epigenetic changes, such as DNA methylation and histone modifications, control gene expression without altering the DNA sequence itself.

    Recent studies have shown that NCTD can exert its anticancer effects in hepatocellular carcinoma (HCC) through the epigenetic silencing of the TOP2A gene. researchgate.netnih.gov It does this by affecting H3K27me3 mediated epigenetic regulation. researchgate.netnih.gov Structural biology analyses have confirmed that NCTD binds directly to the EZH2 protein, which is part of the PRC2 complex, leading to increased stability of this complex. researchgate.net This discovery highlights a novel pharmacoepigenetic mechanism for NCTD's antitumor activity and provides a basis for developing PRC2-targeted therapies for HCC. researchgate.netnih.gov

    Translational research in this area aims to identify the specific epigenetic markers affected by NCTD and to understand the functional outcomes of these changes. This could lead to the use of NCTD as an epigenetic drug, either on its own or in combination with other epigenetic therapies.

    Optimization and Clinical Translation of Advanced Drug Delivery Systems

    To address challenges like poor water solubility and systemic toxicity, researchers are developing advanced drug delivery systems for norcantharidin. nih.gov These systems aim to improve the drug's pharmacokinetic profile, increase its concentration in tumors, and reduce its impact on healthy tissues. nih.govmdpi.com

    Various nanocarriers, including liposomes, polymeric nanoparticles, and micelles, are being investigated. researchgate.netmdpi.com These tiny carriers can encapsulate NCTD, shielding it from degradation and allowing for controlled release. nih.gov Modifying the surface of these nanoparticles with specific targeting ligands can further direct them to cancer cells. nih.gov The enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles accumulate in tumor tissues due to leaky blood vessels, is a key principle behind this passive targeting strategy. mdpi.com

    The optimization of these systems involves adjusting their size, surface properties, and drug-loading capacity. researchgate.net Preclinical studies are evaluating the effectiveness and safety of these nanoformulations. nih.govscience.gov The successful clinical translation of these advanced delivery systems could make norcantharidin a safer and more effective treatment option. nih.gov

    Expanding Preclinical and Clinical Investigations of Combination Therapies

    The therapeutic future of norcantharidin is likely to involve its use in combination with other anticancer treatments. mdpi.com Combining NCTD with other agents may lead to synergistic effects, help overcome drug resistance, and allow for lower, less toxic doses of each drug. nih.gov

    Preclinical studies are exploring combinations of norcantharidin with conventional chemotherapy drugs (like paclitaxel (B517696), cisplatin (B142131), and doxorubicin), targeted therapies, and radiation therapy. nih.govmolbiolcell.org The rationale for these combinations often lies in the complementary mechanisms of the different treatments. For instance, NCTD's ability to interfere with DNA repair could make cancer cells more vulnerable to DNA-damaging treatments like certain chemotherapies and radiation. nih.gov

    Clinical investigations are also underway to assess the safety and efficacy of NCTD-based combination therapies for various cancers, including non-small cell lung cancer. nih.govescholarship.org These trials are essential for identifying the most effective drug combinations and patient populations for this therapeutic approach. nih.gov

    Combination TherapyRationalePotential Benefit
    Chemotherapy Complementary mechanisms of action and sensitization of cancer cells.Enhanced anticancer effect and reduced drug resistance. nih.gov
    Targeted Therapy Hitting multiple critical pathways involved in cancer growth.Synergistic tumor inhibition and improved treatment outcomes.
    Radiation Therapy Inhibition of DNA repair processes induced by radiation.Increased radiosensitivity of tumors, leading to better local control.

    In-depth Studies on Immunomodulatory Potential and Immunotherapy Combinations

    There is increasing interest in the immunomodulatory effects of norcantharidin, suggesting it could enhance the body's immune response against cancer. researchgate.netnih.gov It is thought that NCTD may alter the tumor microenvironment to make it more favorable for an anti-tumor immune attack. mdpi.com

    Research is focused on how norcantharidin impacts various immune cells, including T cells, natural killer (NK) cells, and dendritic cells. researchgate.net The goal is to determine if NCTD can boost the activity of these cells, leading to a more effective immune response against tumors.

    A particularly promising area of investigation is the combination of norcantharidin with immune checkpoint inhibitors. nih.gov The hypothesis is that NCTD could "prime" the immune system, making tumors more responsive to the effects of these immunotherapy drugs. nih.gov For example, a recent study explored co-encapsulating a norcantharidin prodrug with another agent in nanoparticles to enhance anti-tumor immunotherapy by modulating chemokine expression. nih.gov In-depth preclinical studies are crucial to validate these concepts and support future clinical trials of NCTD-immunotherapy combinations. nih.gov

    Exploration of Norcantharidin's Therapeutic Efficacy in Emerging Disease Areas

    Beyond cancer, the unique mechanism of action of norcantharidin suggests it could be effective in treating other diseases. Researchers are beginning to investigate its potential in non-cancerous conditions that involve abnormal cell growth or signaling.

    One potential application is in the treatment of autoimmune diseases, where an overactive immune response leads to inflammation. By inhibiting key phosphatases, NCTD might help to regulate the immune system and reduce inflammation.

    Another area of exploration is in fibrotic diseases, which are characterized by the excessive buildup of scar tissue. Preliminary research is looking into whether norcantharidin can inhibit the cells responsible for this fibrosis. Further investigation into these and other emerging areas could significantly expand the therapeutic uses of norcantharidin in the future.

    Addressing Challenges in Overcoming Off-Target Effects and Improving Tumor Selectivity of Norcantharidin

    Norcantharidin (NCTD), a demethylated derivative of cantharidin (B1668268), has demonstrated significant anticancer properties. nih.govtandfonline.com However, its clinical application is often hampered by challenges such as off-target effects, poor solubility, and a lack of tumor specificity, which can lead to systemic toxicity. nih.govmdpi.compharmaexcipients.com Extensive research has been dedicated to overcoming these limitations by developing strategies to enhance the compound's therapeutic index. These approaches primarily focus on improving its delivery to tumor tissues while minimizing exposure to healthy cells. Key strategies include the development of advanced drug delivery systems, structural modification of the NCTD molecule, and its use in combination with other therapeutic agents.

    One of the primary challenges with Norcantharidin is its inherent toxicity to normal cells, including nephrotoxicity and cardiotoxicity, although it is less toxic than its parent compound, cantharidin. tandfonline.comtandfonline.com Its poor water solubility and short biological half-life further complicate its effective administration and contribute to the need for frequent dosing, which can exacerbate side effects. nih.govmdpi.com The lack of selective accumulation in tumor tissues means that the cytotoxic effects of NCTD are not confined to cancer cells, leading to a narrow therapeutic window. frontiersin.orgmdpi.com

    To address these issues, researchers are exploring innovative methods to improve the tumor-selective targeting of Norcantharidin. These strategies aim to increase the drug concentration at the tumor site, thereby enhancing its anti-tumor efficacy while simultaneously reducing systemic toxicity.

    Advanced Drug Delivery Systems for Targeted Therapy

    The encapsulation of Norcantharidin within various drug delivery systems is a leading strategy to mitigate its off-target effects and improve tumor selectivity. These systems are designed to alter the pharmacokinetic profile of NCTD, protect it from rapid metabolism, and facilitate its accumulation in tumor tissues through both passive and active targeting mechanisms. nih.govnih.gov

    Passive Targeting: This approach leverages the enhanced permeability and retention (EPR) effect, a phenomenon characteristic of solid tumors where nanoparticles tend to accumulate due to leaky tumor vasculature and poor lymphatic drainage. tandfonline.com Various nanocarriers have been developed for this purpose:

    Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations of NCTD have been shown to improve drug solubility and stability. For instance, a powdered NCTD proliposome formulation demonstrated a significantly lower toxicity (LD50 of 47.4 mg/kg) compared to free NCTD (LD50 of 25.4 mg/kg) in mice, while still maintaining a high tumor inhibition rate. nih.gov

    Microspheres: Biodegradable polymeric microspheres, such as those made from PLGA-alginate, can provide controlled, sustained release of NCTD. mdpi.com This reduces the need for frequent administration and lowers systemic toxicity by maintaining a steady therapeutic concentration. mdpi.com

    Nanoemulsions and Hybrid Systems: To improve encapsulation efficiency and stability, novel systems like a liposome-emulsion hybrid (NLEH) have been developed. An NLEH delivery system for NCTD showed a high encapsulation efficiency of 89.3% and demonstrated enhanced tumor accumulation and antitumor activity. mdpi.comtandfonline.com

    Active Targeting: This strategy involves modifying the surface of nanocarriers with ligands that bind to specific receptors overexpressed on cancer cells, leading to more precise drug delivery.

    Aptamer-Guided Nanoparticles: Solid lipid nanoparticles (SLNs) loaded with NCTD have been surface-modified with the aptamer APS613-1, which targets the GPC3 protein highly expressed in hepatocellular carcinoma (HCC). tandfonline.com This dual-responsive system, which also incorporates disulfide bonds that break in the high glutathione (B108866) (GSH) environment of tumors, significantly enhances cytotoxicity and apoptosis in HepG2 cells compared to non-targeted SLNs. tandfonline.com

    pH-Sensitive Systems: Formulations designed to release NCTD in the acidic tumor microenvironment offer another layer of selectivity. An oral, pH-sensitive solid self-microemulsion of NCTD, wrapped in a colon-coated capsule, was developed for colorectal cancer. pharmaexcipients.com This system demonstrated controlled release at the acidic pH of the tumor site, leading to improved drug absorption and enhanced antitumor effects in vivo. pharmaexcipients.comresearchgate.net

    Delivery SystemKey FeaturesResearch FindingsReference(s)
    NCTD Proliposome Powdered liposome (B1194612) precursorAverage particle size: 580 nm; Encapsulation efficiency: 38.3%; LD50: 47.4 mg/kg (vs. 25.4 mg/kg for free NCTD) nih.gov
    NCTD Liposome-Emulsion Hybrid (NLEH) Combines liposome and emulsion propertiesEncapsulation efficiency: 89.3%; Enhanced tumor accumulation (1.19 times) and prolonged blood circulation (2.08-fold) tandfonline.com
    Aptamer-Guided Solid Lipid Nanoparticles (Apt-PEG2000-ss-NCTD-SLNs) Targets GPC3 protein; GSH-responsiveParticle size: 87.95 nm; Encapsulation efficiency: 80.74%; Showed significantly enhanced cytotoxicity and apoptosis in HepG2 cells compared to non-targeted nanoparticles. tandfonline.com
    pH-Sensitive Solid Self-Microemulsion (NCTD@CS-DMMA SSME) Releases drug in acidic tumor microenvironmentParticle size: 75.88 nm; Cumulative drug release at pH 6.5 was 2.04-fold higher than at pH 7.4. pharmaexcipients.com

    Structural Modification of Norcantharidin

    Altering the chemical structure of Norcantharidin is another promising avenue to enhance its tumor selectivity and reduce toxicity. nih.gov The main sites for modification are the dicarboxylate anhydride (B1165640) structure and the C5/C6 positions on the carbon skeleton. nih.govusta.edu.co

    Derivatives and Prodrugs: Creating derivatives or prodrugs can improve the compound's physicochemical properties and biological activity. Modifications can involve replacing the ether oxygen atom with a nitrogen-containing group or opening the anhydride ring to form acid amide or dicarboxylic acid derivatives. nih.gov For example, combining NCTD with podophyllotoxin (B1678966) to create hybrid prodrugs has been shown to yield compounds with higher antitumor activity and lower toxicity than free NCTD. nih.gov

    Targeting Specific Phosphatases: Research into the molecular interactions of NCTD has revealed that its selectivity for different protein phosphatases (PPPs) can be modulated. Structural modifications at the C5/C6 position can increase selectivity for PP5C, a phosphatase implicated in cancer, over other PPPs like PP4C. nih.gov Quantum-based modeling and co-crystal structures have provided insights into how steric clashes can be introduced to disfavor binding to off-target phosphatases, offering a path to design more selective inhibitors. nih.gov For instance, an analogue with an isopropyl ether demonstrated strong selectivity for colon (HT29) and glioblastoma (SJ-G2) cell lines while being inactive against other cancer cell lines tested. newcastle.edu.au

    Combination Therapy Approaches

    Combining Norcantharidin with other anticancer agents is a strategy that can lead to synergistic effects, allowing for the use of lower, less toxic doses of each drug while achieving a potent antitumor response. nih.gov This approach can also help overcome mechanisms of drug resistance.

    Overcoming Chemoresistance: NCTD has been shown to reverse resistance to conventional chemotherapies. For example, it enhances the cytotoxic effects of cisplatin and gefitinib (B1684475) in non-small cell lung cancer cells. spandidos-publications.com In human breast cancer cells, NCTD can reverse multidrug resistance by inhibiting the Sonic Hedgehog (Shh) signaling pathway. plos.org

    Targeting Apoptosis Pathways: NCTD can be combined with drugs that target specific survival pathways in cancer cells. For example, ABT-737 is a promising anticancer agent whose effectiveness is limited by the high expression of the anti-apoptotic protein Mcl-1 in some tumors. nih.gov NCTD can inhibit Mcl-1 expression, thereby sensitizing hepatocellular carcinoma cells to ABT-737-induced apoptosis. nih.govnih.gov

    Synergy with Other Targeted Agents: The combination of NCTD with the c-Met inhibitor crizotinib (B193316) has been shown to be more effective at inducing autophagic cell death in hepatocellular carcinoma cells than either drug alone. oncotarget.com This enhanced effect is achieved through the dual repression of the c-Met and mTOR signaling pathways. oncotarget.com Similarly, combining NCTD with paclitaxel has been found to induce endoplasmic reticulum stress-mediated apoptosis in prostate cancer cells. researchgate.net

    Combination AgentCancer TypeMechanism of SynergyResearch FindingReference(s)
    ABT-737 Hepatocellular CarcinomaNCTD inhibits Mcl-1 expression, sensitizing cells to ABT-737.The combination overcomes ABT-737 resistance and enhances apoptosis. nih.govnih.gov
    Cisplatin Non-Small Cell Lung CancerNCTD enhances the cytotoxic effects of cisplatin.A significant enhancement in cytotoxicity was observed in A549 and PC9 lung cancer cells. spandidos-publications.com
    Gefitinib Non-Small Cell Lung CancerNCTD enhances the cytotoxic effects of gefitinib.Combination treatment significantly enhanced the cytotoxic effect against A549 lung cancer cells. spandidos-publications.com
    Crizotinib Hepatocellular CarcinomaRepression of c-Met and mTOR signaling pathways.The combination was more effective at restraining tumor growth in vivo than NCTD alone. oncotarget.com
    Paclitaxel Prostate CancerInduces ER stress-mediated apoptosis by regulating SIRT7 expression.The combination effectively inhibited cell viability and induced cell death in PC3 and DU145 cells. researchgate.net

    By pursuing these multifaceted strategies—sophisticated drug delivery, rational chemical modification, and intelligent combination therapies—researchers are paving the way for Norcantharidin to be used more effectively and safely in the clinic, maximizing its therapeutic potential while minimizing its adverse effects.

    常见问题

    Q. What are the primary molecular targets and pathways implicated in NCTD's anticancer activity, and how are these validated experimentally?

    NCTD primarily targets protein tyrosine kinases such as c-Met and EGFR, inhibiting downstream signaling pathways like MAPK/ERK and PI3K/AKT. Validation involves:

    • In vitro assays : Western blotting to measure phosphorylation levels of EGFR and c-Met in treated cancer cells (e.g., HCT116, HT29) .
    • Cell cycle analysis : Flow cytometry to quantify G2/M phase arrest in lung cancer cells (A549, PC9) and leukemic Jurkat T cells .
    • Pharmacological inhibition : Co-treatment with kinase inhibitors to confirm pathway specificity .

    Q. What standardized methodologies are recommended for assessing NCTD-induced cytotoxicity in preclinical models?

    • In vitro : Dose-response curves (MTT assays) across cell lines (e.g., IC50 calculation in A549 and PC9 cells) .
    • In vivo : Xenograft mouse models with tumor volume measurement post-intraperitoneal NCTD administration (e.g., 24–28 mg/kg in gallbladder cancer models) .
    • Apoptosis detection : Annexin V/PI staining and caspase-3 activation assays .

    Q. How do researchers address variability in NCTD's efficacy across cancer types with differing genetic profiles?

    • Comparative studies : Test NCTD on cell lines with distinct mutations (e.g., EGFR wild-type vs. mutant) and analyze outcomes via RNA sequencing or proteomics .
    • Statistical stratification : Use ANOVA to compare treatment effects across subgroups, ensuring adequate sample sizes to mitigate bias .

    Q. What experimental controls are critical in NCTD hepatotoxicity studies to distinguish drug-specific effects from confounding factors?

    • Negative controls : Untreated or vehicle-treated animal cohorts.
    • Positive controls : Known hepatotoxins (e.g., acetaminophen) to validate assay sensitivity.
    • Tissue sampling : Histopathological analysis of liver sections alongside serum ALT/AST measurements .

    Advanced Research Questions

    Q. How can metabolomics data resolve contradictions between NCTD's antitumor efficacy and hepatotoxicity?

    • Integrated omics : Combine UPLC/Q-TOF-MS metabolomics (identifying dysregulated hepatic metabolites like glutathione) with transcriptomics to map pathway crosstalk .
    • Dose-response modeling : Establish thresholds for therapeutic vs. toxic NCTD concentrations using pharmacokinetic/pharmacodynamic (PK/PD) simulations .

    Q. What strategies optimize NCTD's combination with chemotherapeutics (e.g., gefitinib) while minimizing toxicity?

    • Synergy screening : Chou-Talalay combination index (CI) analysis to quantify additive, synergistic, or antagonistic effects .
    • Sequential dosing : Test pre-treatment vs. concurrent administration in co-culture models to assess timing-dependent efficacy .

    Q. How do researchers validate NCTD's anti-angiogenic effects in tumor microenvironment models?

    • Endothelial tube formation assays : Quantify inhibition of capillary-like structures in HUVECs treated with NCTD .
    • In vivo imaging : Micro-CT or fluorescence angiography to monitor tumor vasculature in zebrafish or murine models .

    Q. What computational approaches predict NCTD's off-target effects and potential drug-drug interactions?

    • Molecular docking : Screen NCTD against kinase libraries (e.g., PDB) to identify unintended targets .
    • Network pharmacology : Construct protein-protein interaction networks to map secondary pathways influenced by NCTD .

    Q. How can single-cell RNA sequencing clarify heterogeneous responses to NCTD in tumor populations?

    • Cluster analysis : Identify resistant subpopulations via t-SNE or UMAP dimensionality reduction.
    • Trajectory inference : Pseudotime analysis to track transcriptional shifts during NCTD-induced apoptosis .

    Q. What ethical and methodological considerations apply when translating NCTD findings from rodents to primates?

    • Species-specific metabolism : Compare hepatic CYP450 activity between models using microsomal assays.
    • Dose scaling : Apply allometric principles (body surface area normalization) for safe dose extrapolation .

    Methodological Best Practices

    • Data transparency : Report raw metabolomics datasets in public repositories (e.g., MetaboLights) with detailed metadata .
    • Reproducibility : Adopt ARRIVE guidelines for preclinical studies, including randomization, blinding, and power analysis .
    • Conflict resolution : Use systematic reviews (e.g., Cochrane criteria) to reconcile contradictory findings across studies .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (Rac)-Norcantharidin
    Reactant of Route 2
    (Rac)-Norcantharidin

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。